5-(Benzyloxy)indoline hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
5-phenylmethoxy-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15;/h1-7,10,16H,8-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBPTARUKOOTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679386 | |
| Record name | 5-(Benzyloxy)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92818-37-6 | |
| Record name | 5-(Benzyloxy)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-(Benzyloxy)indoline Hydrochloride: Properties, Synthesis, and Applications
This guide provides an in-depth technical overview of 5-(Benzyloxy)indoline hydrochloride, a key synthetic intermediate in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical properties, strategic applications, and field-proven insights into its handling and reactivity. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and practical utility.
Core Chemical Properties and Identification
This compound is a heterocyclic building block valued for its dual-functionality: a versatile indoline scaffold and a strategically placed, cleavable benzyloxy protecting group. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 92818-37-6 | [1][2][3] |
| Molecular Formula | C₁₅H₁₆ClNO | [2][3] |
| Molecular Weight | 261.74 g/mol | [1] |
| InChI Key | GUBPTARUKOOTCV-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1C(C=C(C=C2)OCC3=CC=CC=C3)C2=CN1.Cl | [2] |
| Appearance | Typically a solid powder | N/A |
| Storage | Store under inert atmosphere at room temperature. Cold-chain transport may be required. | [2] |
Strategic Importance in Synthesis
The utility of this compound stems from the strategic combination of its core indoline structure and the benzyloxy protecting group. Understanding these two components is critical to appreciating its role in multi-step synthesis.
Caption: Logical relationship of the indoline scaffold and benzyloxy group.
-
The Indoline Scaffold: The indoline ring system is a core structural motif in a vast number of natural products and synthetic compounds that exhibit significant biological activity.[1] Its prevalence in pharmaceuticals has led to its designation as a "privileged scaffold"—a framework capable of binding to multiple biological targets.[1][4] The ability to functionalize the indoline core at various positions is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's pharmacological properties.[1][4]
-
The Benzyloxy Protecting Group: In multi-step organic synthesis, protecting groups are indispensable for temporarily masking reactive functional groups. The benzyloxy group is a widely used protecting group for hydroxyl functions due to its remarkable stability across a broad range of acidic and basic reaction conditions.[1] Its primary advantage lies in its selective and clean removal via catalytic hydrogenolysis.[1]
Synthesis and Key Reactivity: Deprotection
While various methods exist for constructing the indoline ring, such as the reductive cyclization of ortho-substituted nitroarenes, the most common and critical reaction involving this compound is the deprotection of the benzyloxy group to unmask the 5-hydroxyindoline functionality.[1] This transformation is almost universally achieved through catalytic hydrogenolysis.
Caption: Standard workflow for catalytic hydrogenolysis of 5-(benzyloxy)indoline.
This process is highly efficient, proceeding under mild conditions and yielding the desired product and toluene as the only byproduct, which is easily removed.[1] The resulting 5-hydroxyindoline is a versatile precursor for further synthetic manipulations.
Experimental Protocol: Catalytic Hydrogenolysis for Benzyl Group Cleavage
The following protocol provides a detailed, self-validating methodology for the deprotection of this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 5-hydroxyindoline from this compound via catalytic hydrogenolysis.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas balloon or supply
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Causality: Starting with a dry flask prevents the introduction of water, which could interfere with the reaction or subsequent steps.
-
-
Dissolution: Add anhydrous methanol to the flask (approx. 10-20 mL per gram of substrate) and stir until the solid is fully dissolved.
-
Causality: Methanol is an excellent solvent for the substrate and is compatible with the palladium catalyst. Complete dissolution ensures a homogeneous reaction mixture for efficient catalysis.
-
-
Catalyst Addition: Carefully add 10% palladium on carbon (approx. 0.1 eq by weight of the substrate).
-
Causality: Pd/C is the catalyst that facilitates the cleavage of the C-O benzyl bond. It is pyrophoric when dry; using the 50% wet catalyst mitigates this hazard. It is added after dissolution to prevent clumping.
-
-
Inert Atmosphere (Optional but Recommended): Purge the flask with an inert gas like nitrogen or argon.
-
Causality: This step removes oxygen, which can deactivate the palladium catalyst and create a potentially flammable mixture with hydrogen.
-
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogen line). Evacuate the flask under vacuum and backfill with H₂. Repeat this cycle 3-5 times.
-
Causality: This purge cycle ensures the reaction atmosphere is saturated with hydrogen, the key reagent for the reduction. The reaction proceeds via the transfer of hydrogen from the gas phase to the catalyst surface.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Causality: Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, gas). Monitoring confirms the reaction's completion and prevents the formation of byproducts from over-reaction.
-
-
Catalyst Removal: Upon completion, carefully purge the flask again with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® in a Büchner funnel, washing the pad with additional methanol.
-
Causality: The nitrogen purge is a critical safety step to prevent the ignition of hydrogen when the catalyst is exposed to air. Celite forms a fine filter bed that effectively removes the microscopic palladium particles, which cannot be removed by standard filter paper.
-
-
Product Isolation: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude 5-hydroxyindoline product.
-
Causality: Rotary evaporation efficiently removes the volatile methanol solvent at a low temperature, preventing thermal degradation of the product. The product can be used as-is or purified further by crystallization or chromatography if necessary.
-
Applications in Medicinal Chemistry and Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. The resulting 5-hydroxyindoline scaffold is a launchpad for synthesizing compounds with significant therapeutic potential.
-
Anti-inflammatory Agents: Functionalized indolines are being developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), offering a multi-target approach to treating inflammation.[5][6]
-
Anticancer Therapeutics: The indoline core is central to the design of various anticancer agents. For example, indoline-5-sulfonamide derivatives have been synthesized and evaluated as inhibitors of cancer-related carbonic anhydrase isoforms CA IX and CA XII, which are involved in tumor progression.[7]
-
Protein Kinase (PKC) Inhibitors: The related 5-benzyloxyindole scaffold is used in the preparation of protein kinase C inhibitors, highlighting the utility of this substitution pattern in targeting key cellular signaling pathways.[8][9]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound is classified as hazardous and requires appropriate precautions.
| Hazard Category | GHS Statement | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed | [10][11] |
| Skin Corrosion/Irritation | Causes skin irritation | [10][12] |
| Eye Damage/Irritation | Causes serious eye irritation | [12][13] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction | [12][13] |
| STOT - Single Exposure | May cause respiratory irritation | [13] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[10]
-
Respiratory Protection: Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[10]
Handling and Storage:
-
Wash hands thoroughly after handling.[10]
-
Avoid breathing dust.[13]
-
Store in a well-ventilated, dry place with the container tightly closed.[10][11]
-
Store under an inert atmosphere for long-term stability.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10][11]
Spectroscopic Characterization
-
Expected ¹H NMR Signals:
-
Aromatic Protons (Benzyloxy group): A multiplet around 7.3-7.5 ppm (5H).
-
Aromatic Protons (Indoline ring): Three protons on the indoline aromatic ring, appearing as doublets and doublets of doublets between 6.5-7.0 ppm.
-
Benzylic Protons (-O-CH₂-Ph): A singlet around 5.0 ppm (2H).
-
Indoline Protons (-CH₂-CH₂-N-): Two triplets, typically between 3.0-3.6 ppm (4H total).
-
Amine Proton (-NH-): A broad singlet, which may be exchangeable with D₂O.
-
Conclusion
This compound is a strategically designed synthetic intermediate of high value to the medicinal chemistry community. Its combination of a biologically relevant indoline scaffold and a robust, yet selectively removable, benzyloxy protecting group makes it an essential building block for the synthesis of complex therapeutic agents. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, empowers researchers to leverage its full potential in the discovery and development of novel pharmaceuticals.
References
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Fisher Scientific. (2010). Safety Data Sheet.
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Benchchem. (n.d.). This compound | 92818-37-6.
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Fisher Scientific. (2025). Safety Data Sheet (related compound: 5-Benzyloxytryptamine hydrochloride).
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BLD Pharm. (n.d.). 92818-37-6 | this compound.
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Fisher Scientific. (2025). Safety Data Sheet (related compound: Benzenemethanamine, hydrochloride).
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Sigma-Aldrich. (2024). Safety Data Sheet (related compound: O-benzylhydroxylamine hydrochloride).
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ChemBK. (n.d.). 5-BENZYLOXY-INDOLINE HCL.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14624, 5-Benzyloxyindole.
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Silveira, C. C., & Marino, J. P. (2014). 5-(Benzyloxy)-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o979.
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Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
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Sigma-Aldrich. (n.d.). 5-(Benzyloxy)indole 95%.
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Sigma-Aldrich. (n.d.). 5-(Benzyloxy)indole - NSC 62895.
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SpectraBase. (n.d.). 5-BENZYLOXY-1-CHLOROMETHYL-1,2-DIHYDRO-3-[(5-HYDROXY-1H-INDOL-2-YL)-CARBONYL]-INDOLINE.
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Werz, O., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry.
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ebris.eu. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
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Smolecule. (2023). Buy 5-(Benzyloxy)-1H-indole-2-carbonyl chloride | 64892-51-9.
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences, 23(23), 14757.
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The Synthetic Cornerstone: A Technical Guide to 5-(Benzyloxy)indoline Hydrochloride
For the discerning researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, 5-(Benzyloxy)indoline hydrochloride (CAS No. 92818-37-6) emerges as a molecule of significant interest. Its inherent structural features—a protected hydroxyl group and a reactive indoline core—position it as a versatile precursor for a multitude of complex molecular architectures, particularly within the realm of pharmacologically active agents. This in-depth technical guide provides a comprehensive overview of its synthesis, characterization, and critical applications, underpinned by field-proven insights and methodologies.
Core Chemical Attributes
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization.
| Property | Value |
| CAS Number | 92818-37-6 |
| Molecular Formula | C₁₅H₁₆ClNO |
| Molecular Weight | 261.75 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | Inert atmosphere, room temperature[1] |
The presence of the benzyloxy group serves a dual purpose: it acts as a robust protecting group for the 5-hydroxyl functionality and its eventual cleavage unveils a key pharmacophore present in many biologically active molecules.[1] The indoline scaffold itself is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.
Strategic Synthesis and Characterization
The preparation of this compound is a multi-step process that leverages established synthetic transformations. While a direct, one-pot synthesis is not commonly reported, a logical and efficient pathway can be constructed from its precursors.
Conceptual Synthetic Workflow
The synthesis logically proceeds through the formation of the 5-hydroxyindoline core, followed by protection of the hydroxyl group, and finally, reduction of the indole to an indoline and salt formation.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 5-Benzyloxyindole
The initial step involves the protection of the hydroxyl group of 5-hydroxyindole. The Williamson ether synthesis is a reliable method for this transformation.
-
Objective: To protect the 5-hydroxyl group of 5-hydroxyindole as a benzyl ether.
-
Materials: 5-hydroxyindole, benzyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a stirred solution of 5-hydroxyindole (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).
-
To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 5-benzyloxyindole as a solid.
-
Part 2: Reduction of 5-Benzyloxyindole to 5-Benzyloxyindoline
The reduction of the indole to an indoline is a critical step. While catalytic hydrogenation is an option, a convenient laboratory-scale method involves the use of sodium borohydride in an acidic medium.
-
Objective: To selectively reduce the C2-C3 double bond of the indole ring.
-
Materials: 5-benzyloxyindole, sodium borohydride (NaBH₄), glacial acetic acid.
-
Procedure:
-
Dissolve 5-benzyloxyindole (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath and add sodium borohydride (3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Basify the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-benzyloxyindoline.
-
Part 3: Formation of the Hydrochloride Salt
-
Objective: To convert the free base into its more stable and handleable hydrochloride salt.
-
Materials: 5-benzyloxyindoline, ethereal hydrogen chloride (HCl).
-
Procedure:
-
Dissolve the crude 5-benzyloxyindoline in a minimal amount of diethyl ether.
-
To this solution, add a solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Analytical Characterization
Due to the limited availability of published spectral data for the hydrochloride salt, the following provides expected and reported data for the closely related 5-benzyloxyindole, which serves as a valuable reference.
-
¹H NMR (CDCl₃, 400 MHz) of 5-Benzyloxyindole: δ 8.10 (br s, 1H, NH), 7.45-7.30 (m, 5H, Ar-H), 7.25 (d, J = 8.8 Hz, 1H), 7.15 (t, J = 2.8 Hz, 1H), 7.05 (d, J = 2.4 Hz, 1H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H), 6.50 (t, J = 2.8 Hz, 1H), 5.10 (s, 2H, OCH₂Ph).[2][3]
-
¹³C NMR (CDCl₃, 100 MHz) of 5-Benzyloxyindole: δ 153.0, 137.5, 131.5, 128.6, 127.9, 127.5, 125.0, 112.5, 111.0, 103.0, 102.5, 71.0.[4]
For 5-(Benzyloxy)indoline, one would expect the disappearance of the signals corresponding to the C2-C3 double bond in the indole ring and the appearance of signals for the two new sp³-hybridized carbons and their attached protons.
The Synthetic Utility of this compound
The strategic value of this compound lies in its potential for further functionalization. The indoline core offers multiple sites for chemical modification, enabling the synthesis of a diverse array of complex molecules.
Key Chemical Transformations
Caption: Key synthetic transformations of the 5-(Benzyloxy)indoline core.
-
N-Functionalization: The secondary amine of the indoline ring is readily alkylated or acylated, providing a straightforward entry point for introducing diverse substituents. This is a common strategy in drug design to modulate solubility, metabolic stability, and target engagement.
-
Debenzylation: The benzyl protecting group can be efficiently removed via catalytic hydrogenolysis (e.g., H₂ over Pd/C) to unmask the 5-hydroxyl group.[1] This phenol is a key structural motif in many neurotransmitter receptor ligands and other biologically active molecules.
-
Electrophilic Aromatic Substitution: The electron-rich benzene ring of the indoline is susceptible to electrophilic substitution. Reactions such as the Vilsmeier-Haack formylation can introduce functional groups at the C-7 position, further expanding the synthetic possibilities.[5][6][7]
-
Pictet-Spengler Reaction: As a β-arylethylamine derivative, 5-(Benzyloxy)indoline can participate in the Pictet-Spengler reaction with aldehydes or ketones to construct fused tetracyclic ring systems, which are prevalent in natural products and pharmaceuticals.[8][9]
Applications in Drug Discovery and Medicinal Chemistry
The indoline scaffold is a cornerstone in the development of novel therapeutics, particularly in the area of kinase inhibitors.[10][11][12] Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[13]
The Indoline Scaffold in Kinase Inhibitors:
The indoline core often serves as a bioisostere for indole in kinase inhibitors, offering improved pharmacokinetic properties. Many approved kinase inhibitors feature an indole or indoline-based scaffold, which typically forms key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[11][13]
While direct examples of drugs synthesized from this compound are not extensively documented in publicly available literature beyond its role as a precursor to compounds like Bazedoxifene, its utility in the synthesis of potent kinase inhibitors can be inferred from the broader body of work on indoline-based drug discovery. The ability to introduce functionality at the 5-position (via debenzylation and subsequent derivatization) and at the nitrogen atom allows for the fine-tuning of inhibitor potency and selectivity.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. It is classified as a combustible liquid and may cause skin and eye irritation.[14] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a strategically important building block for synthetic and medicinal chemists. Its well-defined structure, coupled with the versatility of the indoline core and the utility of the benzyloxy protecting group, provides a powerful platform for the synthesis of complex, biologically active molecules. A comprehensive understanding of its synthesis, reactivity, and potential applications, as outlined in this guide, will empower researchers to leverage this valuable intermediate in their pursuit of novel chemical entities with therapeutic potential.
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Pictet–Spengler reaction. (2023, December 27). In Wikipedia. [Link]
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Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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Vilsmeier–Haack reaction. (2023, October 15). In Wikipedia. [Link]
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5-(Benzyloxy)indole | C15H13NO | CID 14624. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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5-Benzyloxyindole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]
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A Comprehensive Technical Guide to the Synthesis of 5-(Benzyloxy)indoline Hydrochloride
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For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Benzyloxy)indoline hydrochloride is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.[1][2] Its structure, featuring a protected hydroxyl group and a reactive indoline core, makes it a versatile intermediate for constructing more complex molecular architectures.[3] This guide provides an in-depth, scientifically grounded protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers insights into reaction optimization, and presents a robust, self-validating methodology designed for reproducibility and scalability.
Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, this compound, dictates a multi-step synthetic pathway. The hydrochloride salt is trivially formed in the final step from the freebase, 5-(Benzyloxy)indoline. The indoline ring itself is most effectively constructed via the reductive cyclization of a suitably substituted ortho-nitroaryl precursor.[3][4] This strategy is favored for its high efficiency and reliability. The required precursor, an ortho-nitroaniline derivative, can be assembled from a commercially available starting material like p-anisidine through a sequence of benzylation and nitration.
This analysis leads to a robust and logical forward synthesis plan, which will be detailed in the subsequent sections.
Reaction Schematics and Mechanistic Considerations
The overall synthetic pathway can be visualized as a three-step process starting from 4-methoxyaniline, followed by a final salt formation step.
Overall Synthetic Workflow
Caption: Overall synthetic scheme for this compound.
Core Mechanism: The Reductive Cyclization
The key transformation in this synthesis is the reductive cyclization of 4-(benzyloxy)-2-nitroaniline to form the indoline ring. This reaction is typically performed via catalytic hydrogenation.
Caption: Mechanism of reductive cyclization.
The process involves the stepwise reduction of the nitro group to an amine. The resulting ortho-amino group then undergoes a spontaneous intramolecular nucleophilic attack on the aromatic ring, displacing a hydride ion (in a formal sense) to form the five-membered indoline ring. The use of a heterogeneous catalyst like Palladium on carbon (Pd/C) provides a surface for the reaction to occur efficiently and cleanly under a hydrogen atmosphere.[2][5]
Detailed Experimental Protocol
Safety Precaution: This synthesis involves the use of corrosive acids, flammable solvents, and potentially hazardous reagents. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Purity | Notes |
| 4-Methoxyaniline | 123.15 | 12.3 g | ≥98% | |
| Acetic Anhydride | 102.09 | 11.2 mL | ≥99% | |
| Boron Tribromide (BBr₃) | 250.52 | 1.0 M in DCM | 120 mL | Handle with extreme care |
| Benzyl Bromide | 171.04 | 12.0 mL | ≥98% | Lachrymator |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | Anhydrous | |
| Nitric Acid (HNO₃) | 63.01 | Fuming | Varies | Highly corrosive |
| Sulfuric Acid (H₂SO₄) | 98.08 | Concentrated | Highly corrosive | |
| Palladium on Carbon (Pd/C) | - | 1.0 g | 10 wt. % | Flammable when dry |
| Hydrogen (H₂) | 2.02 | - | High purity | Flammable gas |
| Hydrochloric Acid (HCl) | 36.46 | 2.0 M in Ether | - | |
| Solvents | - | - | ACS Grade | DCM, DMF, Ethanol, Ether |
Step-by-Step Procedure
Step 1: Acetylation of 4-Methoxyaniline
-
In a 250 mL round-bottom flask, dissolve 4-methoxyaniline (12.3 g, 100 mmol) in 100 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (11.2 mL, 110 mmol) dropwise over 15 minutes with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-methoxyphenyl)acetamide as a white solid.
Step 2: Demethylation and Benzylation
-
Suspend the crude N-(4-methoxyphenyl)acetamide in 150 mL of DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add boron tribromide (1.0 M solution in DCM, 120 mL, 120 mmol) via a dropping funnel over 30 minutes.
-
After addition, allow the mixture to slowly warm to room temperature and stir overnight. This step cleaves the methyl ether and hydrolyzes the amide.
-
Carefully quench the reaction by slowly adding it to 200 mL of ice-water.
-
Basify the aqueous solution with solid sodium bicarbonate until pH ~8.
-
Extract the product with ethyl acetate (3 x 100 mL). The aqueous layer will contain 4-aminophenol.
-
Combine the organic extracts, dry over sodium sulfate, and concentrate to obtain crude 4-aminophenol.
-
Dissolve the crude 4-aminophenol in 150 mL of dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (27.6 g, 200 mmol) followed by benzyl bromide (12.0 mL, 100 mmol).
-
Heat the mixture to 60 °C and stir for 6 hours.
-
After cooling, pour the reaction mixture into 500 mL of water.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL).
-
Dry over sodium sulfate, filter, and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-(benzyloxy)aniline.
Step 3: Nitration of 4-(Benzyloxy)aniline
-
In a 250 mL flask, dissolve 4-(benzyloxy)aniline (19.9 g, 100 mmol) in 50 mL of glacial acetic acid.
-
Cool the solution to 0 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding 7.0 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the aniline solution over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for an additional 2 hours.
-
Pour the reaction mixture onto 500 g of crushed ice.
-
Filter the resulting yellow precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain 4-(benzyloxy)-2-nitroaniline.
Step 4: Reductive Cyclization to 5-(Benzyloxy)indoline
-
To a solution of 4-(benzyloxy)-2-nitroaniline (24.4 g, 100 mmol) in 200 mL of ethanol in a Parr hydrogenation apparatus, add 1.0 g of 10% Pd/C.
-
Seal the apparatus, evacuate, and purge with hydrogen gas three times.
-
Pressurize the vessel to 50 psi with hydrogen and shake at room temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-6 hours.
-
Once complete, carefully vent the apparatus and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.[5]
-
Concentrate the filtrate under reduced pressure to yield crude 5-(benzyloxy)indoline as an oil.
Step 5: Hydrochloride Salt Formation
-
Dissolve the crude 5-(benzyloxy)indoline in 100 mL of diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add 2.0 M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry in a vacuum oven at 40 °C.
-
This yields this compound of high purity.
Process Validation and Characterization
To ensure the integrity of the synthesis, each step should be monitored, and the final product must be thoroughly characterized.
In-Process Controls
| Step | Monitoring Technique | Expected Observation | Troubleshooting |
| 1. Acetylation | TLC (Hex/EtOAc 1:1) | Disappearance of starting material spot. | If incomplete, add more acetic anhydride. |
| 2. Benzylation | TLC (Hex/EtOAc 3:1) | Formation of a new, less polar spot. | Incomplete reaction may require longer heating or more benzyl bromide. |
| 3. Nitration | TLC (Hex/EtOAc 4:1) | Formation of a bright yellow product spot. | Over-nitration can occur; maintain low temperature. |
| 4. Cyclization | TLC/¹H NMR | Disappearance of nitro compound and appearance of indoline signals. | If stalled, catalyst may be poisoned; add fresh catalyst. |
Final Product Characterization
The identity and purity of this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.2 (br s, 1H, N-H), 7.5-7.3 (m, 5H, Ar-H benzyl), 7.1 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 6.7 (dd, 1H, Ar-H), 5.1 (s, 2H, O-CH₂), 3.5 (t, 2H, N-CH₂), 3.0 (t, 2H, Ar-CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~152.0, 145.0, 137.5, 131.0, 128.5, 127.9, 127.8, 125.0, 112.0, 106.0, 70.0, 55.0, 28.0 |
| Mass Spec (ESI+) | m/z = 226.12 [M+H]⁺ (for free base) |
| Melting Point | Literature dependent, typically >200 °C with decomposition. |
Conclusion
The synthetic route detailed in this guide represents a reliable and well-established method for the preparation of this compound. By understanding the rationale behind each step—from the strategic protection of the aniline to the critical reductive cyclization—researchers can confidently execute this synthesis. The provided protocol, complete with in-process controls and characterization data, serves as a self-validating system, ensuring the production of high-purity material suitable for advanced applications in drug discovery and development.
References
- Burton, H., & Stoves, J. L. (1937). The Synthesis of 5- and 6-Benzyloxyindoles and Attempts to prepare 5- and 6-Hydroxyindoles. Journal of the Chemical Society (Resumed), 402.
- Berkowitz, W., & Söderberg, B. C. G. (2004). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions.
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Curly Arrow. (2010, March 31). Catalytic Hydrogenation Part III - More Tips and Tricks. Retrieved from [Link]
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ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2012131710A2 - Novel process for the synthesis of indoline derivatives.
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An In-depth Technical Guide to the Putative Mechanisms of Action of 5-(Benzyloxy)indoline Hydrochloride
Abstract
5-(Benzyloxy)indoline hydrochloride is a member of the indoline scaffold, a privileged structural motif in medicinal chemistry renowned for its diverse pharmacological activities. While direct, comprehensive studies on the mechanism of action of this compound are not extensively documented in publicly available literature, this guide synthesizes the known biological activities of structurally related indoline and indole derivatives to propose its putative mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the potential biological targets and pathways influenced by this compound class. We will explore potential roles in monoamine oxidase inhibition, anti-inflammatory pathways, and interactions with key protein kinases and neurotransmitter receptors, supported by evidence from analogous compounds.
Introduction: The Indoline Scaffold as a "Privileged" Structure
The indoline ring system, a bicyclic heterocyclic amine, is a cornerstone in the development of therapeutic agents. Its prevalence in both natural products and synthetic pharmaceuticals underscores its role as a "privileged scaffold"—a molecular framework capable of binding to multiple biological targets.[1] The versatility of the indoline core allows for substitutions at various positions, enabling the fine-tuning of a molecule's biological and physicochemical properties. This adaptability has led to the discovery of indoline derivatives with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antihypertensive activities.[1] The benzyloxy group at the 5-position of the indoline in this compound is a significant feature, potentially enhancing the compound's lipophilicity and bioavailability, thereby influencing its therapeutic efficacy.[2]
Putative Mechanism of Action: Insights from Structurally Related Compounds
Given the limited direct data on this compound, we will extrapolate its potential mechanisms of action from studies on closely related analogs. The primary areas of interest include monoamine oxidase (MAO) inhibition, modulation of inflammatory pathways, and interactions with protein kinases and neurotransmitter systems.
Monoamine Oxidase-B (MAO-B) Inhibition: A Neuroprotective Role
A compelling line of evidence points towards the potential of 5-(Benzyloxy)indoline derivatives to act as inhibitors of monoamine oxidase-B (MAO-B). A study on a structurally similar compound, N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (PF 9601N), identified it as a novel MAO-B inhibitor.[3] This is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease, where oxidative stress is a key pathological factor.[3]
In a cellular model of dopamine-induced toxicity in PC12 cells, PF 9601N demonstrated a significant protective effect, which was not observed with L-deprenyl, a well-known MAO-B inhibitor.[3] This suggests that the protective effects of PF 9601N may extend beyond simple MAO-B inhibition, possibly involving antioxidant properties.[3]
Signaling Pathway: MAO-B Inhibition and Neuroprotection
Caption: Putative MAO-B inhibition by this compound.
Dual Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH): An Anti-Inflammatory Axis
Recent research has highlighted the potential of indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[4][5] The design of such multitarget drugs is a promising strategy for developing novel anti-inflammatory agents.[4][5]
A study on a series of indoline derivatives identified a compound (compound 73 in the study) with potent dual inhibitory activity against both 5-LOX and sEH, with IC50 values in the sub-micromolar range.[4] This dual inhibition was shown to have remarkable anti-inflammatory efficacy in in vivo models of peritonitis and asthma.[4] The indoline moiety in these compounds was observed to interact with the active site of the 5-LOX enzyme.[4]
Experimental Workflow: Screening for 5-LOX and sEH Inhibition
Caption: A typical workflow for identifying dual 5-LOX/sEH inhibitors.
Modulation of Protein Kinases and Neurotransmitter Receptors
The indole nucleus, closely related to indoline, is a common feature in molecules that interact with protein kinases and neurotransmitter receptors.
-
Protein Kinase C (PKC) Inhibition: 5-(Benzyloxy)indole is used as a reactant in the preparation of protein kinase C (PKC) inhibitors.[6] This suggests that the 5-(Benzyloxy)indoline scaffold may also have the potential to be developed into modulators of PKC activity.
-
Dopamine Receptor Interaction: The indoline scaffold is present in compounds that act as dopamine receptor antagonists.[7] Dopamine agonists, which activate dopamine receptors, are used in the treatment of Parkinson's disease.[8][9] The structural similarities suggest that this compound could potentially interact with dopamine receptors, although its specific agonist or antagonist activity would require experimental validation.
-
Serotonin (5-HT) Receptor Activity: Indole alkaloids are known to interact with various serotonin (5-HT) receptor subtypes.[10] For instance, certain indole-containing compounds have shown partial agonistic activity at 5-HT1A receptors and antagonistic activity at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors.[10] Given that serotonin is a key neurotransmitter involved in mood, cognition, and behavior, potential interactions of this compound with 5-HT receptors could have significant therapeutic implications.[11][12]
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme (e.g., MAO-B, 5-LOX, sEH).
Materials:
-
Purified recombinant human enzyme (e.g., MAO-B, 5-LOX, sEH)
-
Substrate for the enzyme
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme, and the test compound or vehicle control.
-
Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Receptor Binding Assay
To investigate the interaction with neurotransmitter receptors, a competitive radioligand binding assay can be performed.
Materials:
-
Cell membranes expressing the target receptor (e.g., dopamine D2 receptor, serotonin 5-HT1A receptor)
-
Radiolabeled ligand specific for the target receptor
-
This compound
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, combine the cell membranes, the radiolabeled ligand, and the test compound or vehicle.
-
Incubate the mixture at room temperature for a specified duration to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki (inhibitory constant).
Summary of Putative Biological Activities and IC50 Data from Related Compounds
| Compound Class/Derivative | Biological Target | Reported Activity | IC50/Ki Value | Reference |
| Indoline Derivatives | 5-Lipoxygenase (5-LOX) | Inhibition | 0.41 ± 0.01 µM (for compound 73) | [4] |
| Indoline Derivatives | Soluble Epoxide Hydrolase (sEH) | Inhibition | 0.43 ± 0.10 µM (for compound 73) | [4] |
| N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine | Monoamine Oxidase-B (MAO-B) | Inhibition | Not specified in abstract | [3] |
| Benzyloxy Piperidine Derivatives | Dopamine D4 Receptor | Antagonism | Ki = 135 - 241 nM (for various derivatives) | [7] |
| Indole Alkaloids (Geissoschizine methyl ether) | Serotonin 5-HT1A Receptor | Partial Agonism | - | [10] |
| Indole Alkaloids (Geissoschizine methyl ether) | Serotonin 5-HT2A/2C Receptors | Antagonism | - | [10] |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be fully elucidated, the available evidence from structurally related compounds suggests several plausible and exciting avenues for its therapeutic potential. The potential for MAO-B inhibition points towards applications in neurodegenerative disorders, while dual 5-LOX/sEH inhibition highlights its promise as an anti-inflammatory agent. Furthermore, the possibility of interactions with protein kinases and neurotransmitter receptors opens up a wide range of therapeutic possibilities in oncology and central nervous system disorders.
Future research should focus on direct experimental validation of these putative mechanisms. Comprehensive in vitro screening against a panel of kinases, G-protein coupled receptors, and enzymes involved in inflammation and neurotransmitter metabolism is warranted. Subsequent in vivo studies in relevant disease models will be crucial to translate these mechanistic insights into tangible therapeutic applications. The indoline scaffold continues to be a rich source of novel therapeutic agents, and this compound represents a promising lead for further investigation and development.
References
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Blazechem. Buy 5-[3-(Benzyloxy)phenyl]indoline. [Link]
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Journal of Medicinal Chemistry. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]
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National Center for Biotechnology Information. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]
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ResearchGate. Representative bioactive indoline derivatives involving 3‐acyloxy skeleton. [Link]
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National Center for Biotechnology Information. 5-Benzyloxyindole. [Link]
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PubMed. Protective effect of N-(2-propynyl)-2-(5-benzyloxyindolyl) methylamine (PF 9601N), a novel MAO-B inhibitor, on dopamine-lesioned PC12 cultured cells. [Link]
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MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]
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National Center for Biotechnology Information. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]
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Wikipedia. Dopamine agonist. [Link]
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Royal Society of Chemistry. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. [Link]
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PubMed. Roles of serotonin receptor subtypes for the antinociception of 5-HT in the spinal cord of rats. [Link]
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PubMed. NLX-112, a novel 5-HT1A receptor agonist for the treatment of L-DOPA-induced dyskinesia: Behavioral and neurochemical profile in rat. [Link]
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National Center for Biotechnology Information. Dopamine Agonists. [Link]
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National Center for Biotechnology Information. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. [Link]
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National Center for Biotechnology Information. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook. [Link]
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National Center for Biotechnology Information. 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. [Link]
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National Center for Biotechnology Information. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]
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PubMed. Activity of Serotonin 5-HT1A Receptor Biased Agonists in Rat: Anxiolytic and Antidepressant-like properties. [Link]
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The Indoline Scaffold: A Privileged Structure in Modern Drug Discovery and Biological Activity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The indoline scaffold, a saturated analog of the well-known indole nucleus, has emerged as a cornerstone in medicinal chemistry.[1][2] While historically less explored than its aromatic counterpart, recent years have witnessed a surge in research, revealing indoline derivatives as potent modulators of a vast array of biological processes.[1][3] This guide provides a comprehensive exploration of the multifaceted biological activities of indoline derivatives, moving beyond a simple catalog of effects to delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used for their evaluation. We will examine their significant potential as anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective agents, offering field-proven insights and detailed protocols to empower researchers in the rational design and development of next-generation therapeutics.
The Ascendancy of the Indoline Nucleus in Medicinal Chemistry
The indoline structure, a bicyclic heterocycle comprising a benzene ring fused to a five-membered nitrogen-containing ring, represents a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thus serving as a fertile ground for drug discovery.[4][5] Its three-dimensional, non-planar structure, in contrast to the flat indole ring, allows for more specific and complex interactions within the binding pockets of enzymes and receptors. This structural nuance is a key determinant of the unique pharmacological profiles often observed for indoline derivatives.
The growing interest in this scaffold is driven by two primary factors: the increasing prevalence of drug resistance to existing therapies and the need for novel chemical entities with improved efficacy and reduced side effects.[1][2] Indoline derivatives have shown remarkable promise in addressing these challenges, exhibiting potent activities across a spectrum of diseases, from cancer to neurodegeneration.[1][6][7]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Indoline-based compounds have demonstrated significant potential in oncology by targeting various pathways crucial for tumor growth and survival.[1][8] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the disruption of cellular division and the induction of programmed cell death.[9][10]
Mechanism of Action: Kinase and Tubulin Inhibition
A primary strategy through which indoline derivatives exert their anticancer effects is the inhibition of protein kinases, particularly those in the receptor tyrosine kinase (RTK) family, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11][12] Overexpression of these kinases is a common feature in many cancers, leading to uncontrolled cell proliferation and angiogenesis.[11] Indoline derivatives can act as competitive inhibitors at the ATP-binding site of these kinases, effectively shutting down these pro-growth signals. For instance, the FDA-approved drug Sunitinib, which contains an indole core, is a multi-targeted tyrosine kinase inhibitor, and research has expanded to indoline analogs targeting similar pathways.[2][12]
Another critical mechanism is the disruption of microtubule dynamics through tubulin inhibition.[13] Microtubules are essential for forming the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization or depolymerization can arrest the cell cycle, typically in the G2/M phase, and subsequently trigger apoptosis.[8][13]
Caption: EGFR signaling pathway inhibited by an indoline derivative.
Data on Antiproliferative Activity
The cytotoxic potential of indoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-substituted indoline | MCF-7 (Breast) | 64.10 | [11] |
| N-substituted indoline | SkBr3 (Breast) | 119.99 | [11] |
| Chalcone-indole hybrid | Various | 0.22 - 1.80 | [13] |
| Indole-oxadiazole hybrid | MCF-7 (Breast) | 2.16 - 21.43 | [14] |
| Indole-thiadiazole hybrid | A549 (Lung) | Moderate to Potent | [15] |
| Spirooxindole | MCF-7 (Breast) | 3.88 - 5.83 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a robust method for assessing the effect of indoline derivatives on the metabolic activity and proliferation of cancer cells. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to a purple formazan product.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test indoline derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the indoline derivative to the wells. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is dependent on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals. Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: A New Frontier Against Resistance
The rise of antibiotic-resistant bacteria is a global health crisis, necessitating the development of new antimicrobial agents.[1] Indoline derivatives have emerged as a promising class of compounds, demonstrating activity against a range of pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][6]
Mechanism of Action: Targeting Essential Bacterial Processes
The antibacterial action of certain indoline derivatives has been linked to the inhibition of DNA gyrase, an essential enzyme in bacteria that controls DNA topology and is critical for DNA replication and repair.[16] By interacting with the B subunit of this enzyme, the compounds prevent its function, leading to bacterial cell death.[16] Other proposed mechanisms include the disruption of bacterial membrane integrity and the inhibition of biofilm formation, a key virulence factor in chronic infections.[6]
Data on Antimicrobial Efficacy
The potency of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound Class | Bacterial Strain | MIC (µM) | Reference |
| Aminoalkylphenol (indoline-derived) | S. aureus (multidrug-resistant) | 1.23 | [17] |
| Aminoalkylphenol (indoline-derived) | S. aureus (clinical isolates) | 1.18 | [17] |
| Aminoalkylphenol (indoline-derived) | L. monocytogenes | 1.18 | [17] |
| Indoline-5-sulphonylamino acids | Various microorganisms | Active | [18] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This is the gold-standard method for determining the quantitative antimicrobial susceptibility of a compound.
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the indoline derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be included as a reference standard.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The result can be confirmed by reading the optical density at 600 nm.
Antioxidant and Anti-inflammatory Properties
Chronic inflammation and oxidative stress are interconnected pathological processes at the root of many diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[19] Indoline derivatives have shown exceptional potency as both antioxidant and anti-inflammatory agents.[19][20]
Mechanism of Action: Scavenging Radicals and Modulating Inflammation
The antioxidant activity of indolines stems from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), such as the DPPH radical.[21] This scavenging ability protects cells from oxidative damage.
Their anti-inflammatory effects are often mediated by the suppression of pro-inflammatory signaling pathways. For example, in macrophages stimulated with lipopolysaccharide (LPS), certain indoline derivatives can inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[19][20] This is achieved by modulating key pathways like the NF-κB signaling cascade.[6] Some compounds have demonstrated remarkable potency, with anti-inflammatory activity observed at picomolar to nanomolar concentrations.[19][22]
Caption: Inhibition of LPS-induced inflammation by an indoline derivative.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common, rapid, and reliable in vitro assay to evaluate the free radical scavenging ability of a compound.
Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep purple color. Prepare various concentrations of the test indoline derivative in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL) to an equal volume of the test compound solution at different concentrations.
-
Control and Blank: Prepare a control sample containing methanol instead of the test compound and a blank containing methanol instead of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The scavenging of the DPPH radical by the antioxidant results in a color change from purple to yellow, corresponding to a decrease in absorbance.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the compound concentration.[6]
Neuroprotective Potential: Combating Neurodegeneration
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress, neuroinflammation, and protein aggregation.[23][24] Indoline derivatives are being investigated as multi-target agents to combat these complex pathologies.[25][26]
The neuroprotective actions of these compounds are often linked to their potent antioxidant and anti-inflammatory properties, which help mitigate the toxic cellular environment in the brain.[23][25] Furthermore, specific derivatives have been designed as inhibitors of monoamine oxidase B (MAO-B), an enzyme whose over-activity contributes to oxidative stress and the degradation of dopamine in Parkinson's disease.[26] Some indole-based compounds have also shown the ability to interfere with the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[23] Studies have demonstrated that certain derivatives can protect neuroblastoma cells from cytotoxicity induced by oxidative stressors like H₂O₂ and amyloid-beta fragments.[23]
Synthesis, Development, and Future Outlook
The synthesis of biologically active indoline derivatives is an area of active research, with various methods being developed to allow for precise control over the substitution patterns on the scaffold.[2][21][27] Acid-catalyzed condensation reactions are among the most common and efficient routes.[27]
Caption: General workflow for synthesizing N-acyl indoline derivatives.
The journey from a promising indoline hit compound to a clinical drug is arduous and requires extensive in vivo studies to evaluate efficacy, pharmacokinetics, and toxicity.[28][29][30] While many derivatives show high potency in vitro, challenges such as poor bioavailability or off-target toxicity must be overcome.[17][31]
The future of indoline-based drug discovery is bright. The chemical tractability of the scaffold allows for the creation of vast libraries for high-throughput screening.[32] The development of multi-target agents—single molecules designed to hit several key points in a disease pathway—is a particularly exciting direction for indoline derivatives, given their demonstrated versatility.[33] As our understanding of disease biology deepens, the rational design of novel indoline structures will continue to yield powerful new therapeutic candidates.
Conclusion
The indoline scaffold has firmly established its value in the landscape of drug discovery. Its derivatives exhibit a remarkable breadth of potent biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects. The success of this scaffold lies in its unique three-dimensional structure and its synthetic accessibility, which allows for fine-tuning of its pharmacological properties. The detailed mechanisms and protocols presented in this guide underscore the immense potential of indoline derivatives and aim to facilitate further research and development, ultimately paving the way for new and effective treatments for some of the most challenging human diseases.
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An In-Depth Technical Guide to the Solubility and Stability of 5-(Benzyloxy)indoline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Benzyloxy)indoline hydrochloride, a key intermediate in pharmaceutical synthesis. Directed at researchers, scientists, and drug development professionals, this document elucidates the solubility profile and chemical stability of this compound. Leveraging established principles of organic chemistry and regulatory guidelines, this guide offers predictive insights and detailed experimental protocols for the empirical determination of these critical parameters. The methodologies outlined herein are designed to be self-validating systems, ensuring robust and reliable data generation for research and development applications.
Introduction: The Significance of this compound
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a benzyloxy group at the 5-position provides a versatile handle for further synthetic modifications, while the hydrochloride salt form is often employed to enhance aqueous solubility and improve handling characteristics. A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in multi-step synthetic routes and for ensuring the quality and purity of downstream active pharmaceutical ingredients (APIs).
This guide is structured to provide both a theoretical framework and practical, actionable protocols. We will first explore the predicted solubility of this compound in a range of common laboratory solvents. This is followed by a detailed discussion of its chemical stability, including potential degradation pathways based on the known reactivity of the indoline and benzyl ether moieties. The core of this document is dedicated to providing detailed, step-by-step experimental protocols for the quantitative determination of solubility and the execution of forced degradation studies in accordance with International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties: Solubility Profile
The solubility of an API or intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The solubility of this compound is dictated by the interplay of its constituent parts: the largely nonpolar indoline and benzyloxy groups, and the ionic hydrochloride salt.
Based on the general solubility characteristics of indoline derivatives and hydrochloride salts, a qualitative solubility profile can be predicted. Indoline itself exhibits low solubility in water but is soluble in organic solvents.[1] The presence of the hydrochloride salt is expected to significantly increase its aqueous solubility.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Moderately Soluble | The hydrochloride salt enhances aqueous solubility. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Soluble | Polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Polar aprotic solvent with strong solvating power for a wide range of compounds.[2][3] |
| Acetonitrile | Sparingly Soluble | Polar aprotic solvent, but generally a weaker solvent for salts compared to DMSO. |
| Dichloromethane | Sparingly Soluble | Nonpolar aprotic solvent, less likely to dissolve the ionic salt form. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a robust method for the quantitative determination of the solubility of this compound in various solvents. This method relies on the principle of equilibrium solubility, where a saturated solution is prepared and the concentration of the dissolved solute is measured, typically by High-Performance Liquid Chromatography (HPLC).
Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology:
-
Preparation of Slurries: To a series of vials, add a pre-weighed excess amount of this compound to a known volume of each test solvent (e.g., Water, Methanol, Ethanol, DMSO).
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Analyze the diluted samples using a validated HPLC-UV method (see Section 4 for a proposed method).
-
Quantification: Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard curve prepared from accurately weighed standards.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.
Chemical Stability Profile
Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or storage. The stability of this molecule is primarily influenced by the reactivity of the indoline ring and the benzyloxy ether linkage.
Predicted Degradation Pathways
Acidic Conditions: The indoline ring system is known to be sensitive to strong acidic conditions. Protonation of the indole nitrogen can lead to ring-opening or polymerization, particularly at elevated temperatures.
Basic Conditions: The indoline moiety is generally more stable under basic conditions. The primary interaction is the deprotonation of the nitrogen atom to form an indolyl anion, which is relatively stable.[4]
Oxidative Conditions: The electron-rich indoline ring is susceptible to oxidation. Common oxidizing agents such as hydrogen peroxide can lead to the formation of various oxidized species, including N-oxides.
Thermal Stress: As a solid, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur.[5] For hydrochloride salts, the thermal stability can be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[6]
Photostability: Exposure to light, particularly UV radiation, can induce photodegradation. The indoline and benzyl groups are chromophores that can absorb UV light, potentially leading to the formation of radical species and subsequent degradation products.[7][8]
Debenzylation: A key potential degradation pathway is the cleavage of the benzyloxy group. This is most commonly achieved via catalytic hydrogenolysis but can also occur under other reductive conditions. This debenzylation would yield 5-hydroxyindoline.
Predicted Degradation Pathways Diagram
Caption: Predicted major degradation pathways for this compound.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.[1][9] The following protocols are based on ICH guidelines.
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Step-by-Step Methodologies:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw samples at appropriate time intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at an elevated temperature (e.g., 60°C).
-
Withdraw samples at time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at time intervals and dilute for analysis.
-
-
Thermal Degradation:
-
For degradation in solution, incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
For solid-state degradation, place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C). At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound in a photostability chamber according to ICH Q1B guidelines.[7][8] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after the exposure period.
-
Analytical Methodology: Stability-Indicating HPLC-UV Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. The following HPLC method is proposed as a starting point for the analysis of this compound and should be validated according to ICH Q2(R1) guidelines. This method is adapted from a published method for the related compound 5-(Benzyloxy)indole.
Table 2: Proposed HPLC-UV Method Parameters
| Parameter | Proposed Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | To be optimized, e.g., start at 30% B, increase to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (likely around 270-280 nm) |
| Injection Volume | 10 µL |
Method Development and Validation Considerations
-
Specificity: The primary goal of a stability-indicating method is specificity. This is demonstrated by showing that the peaks for the parent compound and all degradation products are well-resolved. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: The method should be linear over a range of concentrations that are relevant for the intended application.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method must be established.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for the parent compound and any significant degradation products should be determined.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, grounded in established chemical principles and regulatory standards. While specific experimental data for this compound is not widely available in the public domain, the predictive models and detailed experimental protocols presented herein offer a robust framework for researchers and drug development professionals to generate this critical data. The successful application of these methodologies will enable the confident use of this compound in synthetic chemistry and facilitate the development of stable and high-quality pharmaceutical products.
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ICH, Q1B Photostability Testing of New Drug Substances and Products, European Medicines Agency, 1996. URL: [Link]
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Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 2023. URL: [Link]
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Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 2021. URL: [Link]
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Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation. Journal of Chromatographic Science, 2010. URL: [Link]
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Stability Indicating HPLC-UV Method for Simultaneous Estimation of Pantoprazole, Domperidone and Drotaverine. ResearchGate, 2013. URL: [Link]
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Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Xenobiotica, 2016. URL: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 5-(Benzyloxy)indoline: Core Starting Materials and Strategic Execution
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Benzyloxy)indoline is a pivotal intermediate in medicinal chemistry, frequently utilized in the synthesis of serotonergic ligands and other neuroactive compounds.[1] Its structure features a protected hydroxyl group, enabling selective transformations at other positions of the indoline scaffold. This guide provides an in-depth analysis of the two primary synthetic strategies for its preparation, focusing on the critical choice of starting materials and the underlying chemical principles. We will explore the direct O-benzylation of 5-hydroxyindoline via the Williamson ether synthesis and the reductive approach starting from 5-(benzyloxy)indole. Detailed, field-tested protocols, comparative analysis, and mechanistic insights are provided to empower researchers in drug development to make informed strategic decisions for efficient and scalable synthesis.
Introduction: The Strategic Importance of 5-(Benzyloxy)indoline
The indoline nucleus is a privileged scaffold in pharmaceutical development, appearing in numerous approved drugs and clinical candidates.[2] The 5-(benzyloxy) derivative serves as a versatile building block, where the benzyl group acts as a robust protecting group for the 5-hydroxyl functionality.[1] This protection is crucial for synthetic campaigns that require manipulation of the indoline nitrogen or other ring positions without affecting the phenolic oxygen. Subsequent debenzylation, typically under mild hydrogenolysis conditions, unmasks the hydroxyl group at a late stage to yield the final active pharmaceutical ingredient (API) or a key precursor.[1]
The selection of a synthetic route is a critical decision dictated by factors including starting material availability, cost, scalability, and overall process efficiency. This document will dissect the two most prevalent pathways to this key intermediate.
Primary Route: O-Benzylation of 5-Hydroxyindoline
The most direct and convergent approach to 5-(benzyloxy)indoline is the protection of commercially available 5-hydroxyindoline. This transformation is classically achieved through the Williamson ether synthesis, a reliable and well-understood S(_N)2 reaction.[3]
Chemical Principle: The Williamson Ether Synthesis
The reaction proceeds via a two-step mechanism occurring in a single pot. First, a suitable base deprotonates the phenolic hydroxyl group of 5-hydroxyindoline to form a more nucleophilic phenoxide ion. Second, this phenoxide attacks the electrophilic benzylic carbon of a benzyl halide, displacing the halide and forming the desired ether linkage.[3][4] The S(_N)2 nature of this reaction dictates a preference for primary alkyl halides like benzyl bromide or chloride to avoid competing elimination reactions.[3]
Key Reagents: A Comparative Analysis
The success of this synthesis hinges on the judicious selection of the base and solvent.
| Reagent Type | Examples | Role & Mechanistic Insight | Advantages | Disadvantages |
| Starting Material | 5-Hydroxyindoline | The nucleophilic precursor containing the hydroxyl group to be protected.[5][6] | Commercially available. | Can be susceptible to oxidation. |
| Benzylating Agent | Benzyl Bromide (BnBr), Benzyl Chloride (BnCl) | Provides the electrophilic benzylic carbon and the benzyl protecting group. | Highly reactive, driving the reaction forward. | Lachrymators, require careful handling. |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the phenolic hydroxyl to generate the nucleophilic phenoxide.[7][8] | K₂CO₃ is inexpensive, non-pyrophoric, and easy to handle. NaH is a stronger, non-nucleophilic base that drives the reaction to completion. | K₂CO₃ is a weaker base, may require higher temperatures or longer reaction times. NaH is pyrophoric and moisture-sensitive. |
| Solvent | Acetone, N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | Solubilizes reactants and facilitates the bimolecular collision required for the S(_N)2 reaction.[8] Polar aprotic solvents are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity. | Acetone is effective and easily removed. DMF offers excellent solubility but has a high boiling point. | DMF can be difficult to remove completely. |
Detailed Experimental Protocol: Benzylation using K₂CO₃
This protocol prioritizes operational simplicity and safety, utilizing potassium carbonate as the base.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-hydroxyindoline (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and acetone or acetonitrile to form a stirrable slurry (approx. 0.2-0.5 M concentration).
-
Reagent Addition: Add benzyl bromide (1.1-1.2 eq.) to the mixture via syringe.
-
Reaction Execution: Heat the mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure 5-(benzyloxy)indoline.
Workflow Diagram
Caption: Workflow for the synthesis of 5-(benzyloxy)indoline.
Alternative Route: Reduction of 5-(Benzyloxy)indole
An alternative and powerful strategy begins with 5-(benzyloxy)indole.[9][10] This approach is particularly advantageous if 5-(benzyloxy)indole is a more readily available or cost-effective starting material. The core transformation is the selective reduction of the C2-C3 double bond of the indole ring to furnish the indoline scaffold.
Chemical Principle: Selective Indole Reduction
The aromaticity of the indole ring system makes its reduction challenging.[11] Harsh conditions can lead to over-reduction of the benzene ring. Therefore, chemoselective methods are required. Common strategies include catalytic hydrogenation and reduction with specialized hydride reagents.[2][11] Acidic conditions can facilitate this reduction by protonating the C3 position, disrupting the aromaticity and generating a more easily reducible iminium ion intermediate.[11][12]
Key Reducing Agents and Conditions
| Reducing Agent | Conditions | Mechanistic Insight | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or Pt/C catalyst, in solvents like EtOH or EtOAc.[11] | Heterogeneous catalysis where H₂ adsorbs onto the metal surface and is delivered to the C2-C3 double bond. | High atom economy, clean reaction with minimal byproducts. | Requires specialized high-pressure equipment; catalyst can be pyrophoric. Risk of debenzylation (hydrogenolysis). |
| Borane Reagents | Borane-THF complex (BH₃·THF) with Trifluoroacetic Acid (TFA).[12] | TFA protonates the indole, and the borane selectively reduces the resulting iminium species. | High yields and selectivity, avoids high-pressure hydrogenation.[12] | Borane reagents are air- and moisture-sensitive. |
| Transfer Hydrogenation | Hantzsch ester, Brønsted acid catalyst.[13] | A metal-free approach where the Hantzsch ester serves as the hydride source.[13] | Avoids transition metals and high-pressure H₂ gas. | May require specialized catalysts. |
Detailed Experimental Protocol: Reduction using Borane-TFA
This protocol is adapted from methodologies for reducing substituted indoles and offers excellent selectivity.[12]
-
Reaction Setup: In a flame-dried, inert-atmosphere (N₂ or Ar) flask, dissolve 5-(benzyloxy)indole (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) (2.0-3.0 eq.) dropwise, maintaining the temperature.
-
Reductant Addition: To the stirred solution, add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 2.0-2.5 eq.) dropwise at 0°C.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quenching & Work-up: Carefully quench the reaction by slowly adding methanol at 0°C. Once gas evolution ceases, concentrate the mixture under reduced pressure.
-
Purification: Treat the residue with a saturated aqueous solution of sodium bicarbonate until the pH is basic. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via silica gel chromatography to obtain 5-(benzyloxy)indoline.
Synthetic Pathway Diagram
Caption: Pathway for the reduction of 5-(benzyloxy)indole.
Strategic Comparison of Starting Materials
| Feature | Route 1: O-Benzylation | Route 2: Indole Reduction | Senior Scientist's Perspective |
| Starting Material | 5-Hydroxyindoline | 5-(Benzyloxy)indole | Assess in-house availability and supplier cost. 5-(Benzyloxy)indole is sometimes prepared from 5-hydroxyindole, adding a step. |
| Number of Steps | 1 | 1 | Both are single-step transformations from their respective precursors. |
| Key Reagents | Benzyl Halide, Base (K₂CO₃, NaH) | Reducing Agent (H₂, BH₃, etc.) | Route 1 avoids pyrophoric/high-pressure reagents if K₂CO₃ is used. Route 2 (borane) requires stringent anhydrous techniques. |
| Scalability | Highly scalable; classic industrial reaction. | Catalytic hydrogenation is highly scalable. Borane reductions can present challenges on a large scale due to quenching. | For large-scale campaigns, the operational simplicity of the K₂CO₃-mediated benzylation is often preferred. |
| Potential Side Reactions | N-benzylation (minor), over-alkylation. | Benzene ring reduction, incomplete reduction, debenzylation (with H₂/Pd). | Side reactions in both routes can be minimized with careful control of stoichiometry and conditions. The risk of debenzylation in Route 2 is a key consideration. |
| Overall Yield | Generally high (>85%). | Generally high (>80%). | Both routes are efficient, with final yields often depending on the success of the purification step. |
Conclusion and Recommendation
Both the O-benzylation of 5-hydroxyindoline and the reduction of 5-(benzyloxy)indole are robust and validated strategies for preparing 5-(benzyloxy)indoline.
-
Recommendation for General Use: For most lab-scale and pilot-scale syntheses, the O-benzylation of 5-hydroxyindoline using potassium carbonate and benzyl bromide in acetonitrile is the recommended starting point. It offers an excellent balance of high yield, operational simplicity, safety, and cost-effectiveness.
-
Alternative Consideration: The reduction of 5-(benzyloxy)indole becomes the superior strategy if this starting material is significantly more accessible or economical, or if it is an existing intermediate in a longer synthetic sequence. The borane-TFA method is particularly effective for achieving high chemoselectivity on the lab scale.
Ultimately, the choice of starting material is a project-specific decision. By understanding the causality behind each experimental choice, from the role of the solvent to the reactivity of the chosen base or reductant, researchers can confidently select and execute the optimal synthesis for their drug development programs.
References
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- Borane-catalysed C2-selective indole reductive functionalisation. (2024). RSC Publishing.
- The importance of indolines and their synthesis via catalytic reduction of indoles. (n.d.). ResearchGate.
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An In-Depth Technical Guide to the Physicochemical Characteristics of 5-(Benzyloxy)indoline HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Benzyloxy)indoline hydrochloride is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1] The benzyloxy group serves as a crucial protecting group for the 5-hydroxyl functionality, allowing for selective modifications at other positions of the indoline ring. A comprehensive understanding of the physicochemical properties of this hydrochloride salt is paramount for its effective utilization in drug discovery and development, ensuring reproducibility, optimizing reaction conditions, and developing stable formulations. This guide provides a detailed examination of the core physicochemical characteristics of 5-(Benzyloxy)indoline HCl, complete with field-proven insights and detailed experimental protocols.
Chemical Identity and Structure
The structural foundation of 5-(Benzyloxy)indoline HCl is the indoline ring, a bicyclic heterocyclic amine. The benzyloxy group at the 5-position and the hydrochloride salt form are key features influencing its chemical behavior.
-
IUPAC Name: 5-(Benzyloxy)-2,3-dihydro-1H-indole hydrochloride
-
Synonyms: 5-(Phenylmethoxy)-2,3-dihydro-1H-indole hydrochloride
-
CAS Number: 92818-37-6
-
Molecular Formula: C₁₅H₁₆ClNO
-
Molecular Weight: 261.75 g/mol
Chemical Structure:
Caption: Core components of 5-(Benzyloxy)indoline HCl.
Physicochemical Properties
The physicochemical properties of 5-(Benzyloxy)indoline HCl are crucial for its handling, formulation, and reactivity. As a hydrochloride salt, it is expected to be a crystalline solid with higher water solubility compared to its free base form.
Table 1: Summary of Physicochemical Properties
| Property | Value | Comments |
| Appearance | White to off-white crystalline solid | Visual inspection. Amine hydrochlorides are typically crystalline powders.[2] |
| Melting Point (°C) | Data not available; likely >200°C (decomposes) | The free base, 5-benzyloxyindole, has a melting point of 100-104°C. Hydrochloride salts generally have significantly higher melting points than their free bases. |
| Solubility | Soluble in water and lower alcohols (e.g., methanol, ethanol).[2] | Expected to be slightly soluble in chlorinated solvents and poorly soluble in non-polar solvents like ether and hexanes. |
| pKa | Estimated 4-5 | The pKa of the conjugate acid of the indoline nitrogen. This is an estimation based on typical pKa values for similar aromatic secondary amines. |
| Hygroscopicity | Potentially hygroscopic | Amine hydrochlorides can be hygroscopic, readily absorbing moisture from the air.[2] This should be experimentally verified. |
| Polymorphism | Potential for polymorphism | Hydrochloride salts of organic molecules are known to exhibit polymorphism, which can affect their physical properties.[3][4][5] |
Causality Behind Expected Properties
-
Solubility: The ionic nature of the hydrochloride salt dramatically increases its polarity compared to the free base. This allows for favorable interactions with polar protic solvents like water and alcohols, leading to enhanced solubility. The general principle is "like dissolves like."
-
pKa: The indoline nitrogen is a secondary amine. The electron-donating effect of the benzene ring is somewhat offset by its fusion to the five-membered ring. The benzyloxy group at the 5-position is not expected to have a strong electronic effect on the basicity of the nitrogen. The estimated pKa of 4-5 is typical for anilinic-type amines, and this value is critical for determining the ionization state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and biological activity.
-
Hygroscopicity: The presence of the ionic chloride and the protonated amine provides sites for hydrogen bonding with water molecules, making the compound susceptible to moisture absorption. The degree of hygroscopicity will depend on the crystal lattice energy.
-
Polymorphism: The ability of the molecule to pack in different arrangements in the solid state can lead to different polymorphs.[3][4][5] Each polymorph can have a unique melting point, solubility, and stability profile. Therefore, polymorphic screening is a critical step in the development of any pharmaceutical compound.
Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and stability of 5-(Benzyloxy)indoline HCl.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of 5-(Benzyloxy)indoline HCl and for monitoring reaction progress. A reverse-phase method is generally suitable.
Experimental Protocol: HPLC Purity Determination
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of 5-(Benzyloxy)indoline HCl in 1 mL of a 50:50 mixture of water and acetonitrile.
Rationale for Experimental Choices:
-
C18 Column: The non-polar stationary phase is well-suited for retaining the relatively non-polar indoline compound.
-
TFA in Mobile Phase: The acidic modifier improves peak shape for the basic amine by preventing tailing and ensures the analyte is in its protonated form.
-
Gradient Elution: A gradient is used to ensure that both the main compound and any potential impurities with a wide range of polarities are effectively separated and eluted.
-
UV Detection at 280 nm: The indoline ring system contains a chromophore that absorbs strongly in the UV region, with a maximum absorbance typically around 280 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 5-(Benzyloxy)indoline HCl.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic Protons (Indoline Ring): ~6.5-7.2 ppm. The protons on the benzene portion of the indoline ring will appear in this region. The proton adjacent to the oxygen will be the most downfield.
-
Aromatic Protons (Benzyl Group): ~7.3-7.5 ppm. The five protons of the benzyl group will appear as a multiplet.
-
CH₂ (Benzyl Group): ~5.1 ppm. The two protons of the benzylic methylene group will appear as a singlet.
-
CH₂ (Indoline Ring): ~3.0-3.5 ppm. The two methylene groups of the hydrogenated pyrrole ring will appear as triplets due to coupling with each other.
-
NH₂⁺ (Indoline Ring): ~9.0-10.0 ppm. The protonated amine will appear as a broad singlet. Its chemical shift is highly dependent on concentration and residual water in the solvent.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Aromatic Carbons: ~110-160 ppm.
-
CH₂ (Benzyl Group): ~70 ppm.
-
CH₂ (Indoline Ring): ~28 and 48 ppm.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 5-(Benzyloxy)indoline HCl in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.
-
Caption: A typical analytical workflow for characterizing 5-(Benzyloxy)indoline HCl.
Synthesis
The synthesis of 5-(Benzyloxy)indoline HCl typically involves the reduction of the corresponding indole derivative, followed by salt formation.
Synthetic Pathway Overview:
Caption: A general synthetic route to 5-(Benzyloxy)indoline HCl.
Experimental Protocol: Synthesis of 5-(Benzyloxy)indoline HCl
-
Reduction of 5-Benzyloxyindole:
-
Dissolve 5-benzyloxyindole in a suitable solvent such as acetic acid or ethanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH₄) portion-wise at room temperature. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work up the reaction by quenching the excess reducing agent and extracting the product into an organic solvent.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude 5-(benzyloxy)indoline free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.
-
Stability and Storage
Understanding the stability of 5-(Benzyloxy)indoline HCl is crucial for its long-term storage and use in further reactions or formulations.
-
Chemical Stability: The indoline ring is generally stable, but can be susceptible to oxidation over time, especially if exposed to air and light. The benzyloxy group is a stable protecting group under many conditions but can be cleaved by catalytic hydrogenation.[1]
-
Physical Stability: As a potentially hygroscopic and polymorphic substance, changes in humidity and temperature can affect its physical form and potentially its chemical stability.[5][6]
Recommended Storage Conditions:
-
Store in a tightly sealed container in a cool, dry place.
-
Protect from light and moisture.
-
For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Safety Considerations
As with any chemical, proper handling and safety precautions are essential.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable building block in medicinal chemistry. This guide has provided a comprehensive overview of its key physicochemical characteristics, from its chemical identity and physical properties to its analytical characterization, synthesis, stability, and safe handling. The provided protocols and insights are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their research and development endeavors. A thorough understanding of these fundamental properties is the bedrock of successful and reproducible scientific work.
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Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. (n.d.). ePrints Soton. Retrieved January 7, 2026, from [Link]
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Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. (n.d.). Request PDF. Retrieved January 7, 2026, from [Link]
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[Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea]. (1971). PubMed. Retrieved January 7, 2026, from [Link]
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Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]
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Novel Indoline Derivatives as Ferroptosis Inhibitors: Synthesis, Biological Evaluation, and Mechanistic Investigation. (2025). PubMed. Retrieved January 7, 2026, from [Link]
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Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016). ResearchGate. Retrieved January 7, 2026, from [Link]
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Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (n.d.). JOCPR. Retrieved January 7, 2026, from [Link]
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Separation of Indole, 5-benzyloxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 7, 2026, from [Link]
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Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 7, 2026, from [Link]
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Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). ResearchGate. Retrieved January 7, 2026, from [Link]
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Why is isoindole unstable?. (2016). Chemistry Stack Exchange. Retrieved January 7, 2026, from [Link]
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This compound. (n.d.). 景明化工. Retrieved January 7, 2026, from [Link]
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5-Benzyloxyindole | C15H13NO | CID 14624. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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PHENTERMINE HYDROCHLORIDE capsule. (n.d.). DailyMed - NIH. Retrieved January 7, 2026, from [Link]
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(PDF) 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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5-Benzyloxyindole-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]
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CAS 92818-36-5|5-(Benzyloxy)indoline. (n.d.). Chemexpress.cn. Retrieved January 7, 2026, from [Link]
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5-Benzyloxyindole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]
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Properties of Amines and their Hydrochloride Salt. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). Journal of Medicinal Chemistry. Retrieved January 7, 2026, from [Link]
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Hydroxylamine. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
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(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]
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Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). Chair of Analytical Chemistry. Retrieved January 7, 2026, from [Link]
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Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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5-(Benzyloxy)indoline hydrochloride safety and handling
An In-Depth Technical Guide to the Safe Handling of 5-(Benzyloxy)indoline Hydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 92818-37-6). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The indoline scaffold is a core structural motif in many biologically active compounds, making a thorough understanding of the handling of its derivatives paramount in a research setting.[1]
Hazard Identification and Toxicological Profile
This compound is a chemical that must be handled with care. Based on data from structurally related compounds, it is classified as hazardous.[2][3] The primary risks are associated with ingestion, skin and eye contact, and inhalation of its dust.
GHS Classification (Anticipated based on related structures):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2][3]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2][3]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[2][3]
Toxicological Summary: The toxicity profile necessitates careful handling to prevent exposure. The hydrochloride salt form can release hydrogen chloride gas upon thermal decomposition.[4] The primary mechanism of irritation is due to the acidic nature of the hydrochloride and the reactivity of the indoline core. Ingestion can lead to systemic effects, while skin or eye contact can cause significant, painful irritation.[2][3] Inhalation of the powdered form can irritate the mucous membranes and upper respiratory tract.[3][4]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls:
-
Chemical Fume Hood: All weighing, handling, and transfer of this compound powder should be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust and aerosols.[2]
-
Ventilation: The laboratory should be well-ventilated to disperse any fugitive emissions.[2][3]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[4]
Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Use chemical safety goggles and a face shield that are tested and approved under government standards like NIOSH (US) or EN 166 (EU).[2][3] Standard safety glasses are insufficient.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[2][3]
-
Body Protection: A full-length laboratory coat or a complete suit protecting against chemicals is required.[2] Ensure clothing is buttoned to provide maximum coverage.
-
Respiratory Protection: If engineering controls are not sufficient or during a large-scale spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary.[3] Respirator use requires a formal training and fit-testing program.
Chemical Properties and Storage
Understanding the physical and chemical properties of this compound is crucial for its safe storage and handling.
| Property | Value | Source |
| CAS Number | 92818-37-6 | [1][5] |
| Molecular Formula | C15H16ClNO | [1][5] |
| Molecular Weight | 261.74 g/mol | [1] |
| Appearance | Solid powder (typical for similar compounds) | N/A |
| Storage Temperature | Room Temperature | [2] |
Storage Recommendations:
-
Container: Keep the container tightly closed and store in a dry, well-ventilated place.[3][6]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[3]
-
Hygroscopic Nature: Like many hydrochloride salts, this compound may be hygroscopic. The "keep in dry area" recommendation is critical to prevent degradation and clumping, which can make handling difficult and increase the risk of dust formation.[2][7]
Standard Operating Protocol: Weighing and Dispensing
This protocol provides a self-validating system for the safe handling of this compound during a typical laboratory workflow.
Objective: To accurately weigh and transfer a specified amount of this compound for use in a chemical reaction.
Methodology:
-
Preparation:
-
Handling:
-
Place the stock bottle of this compound in a stable position inside the fume hood.
-
Carefully open the container, avoiding any sudden movements that could generate dust.
-
Using a clean spatula, transfer the desired amount of powder onto the weigh paper on the analytical balance. Causality Note: Performing this slowly and deliberately minimizes the aerosolization of fine particles.
-
Once the target weight is achieved, securely close the stock bottle.
-
-
Transfer:
-
Carefully fold the weigh paper and transfer the powder into the reaction vessel or a secondary container.
-
If any powder has spilled onto the balance or the fume hood surface, decontaminate it immediately following the spill cleanup procedure (see Section 5).
-
-
Post-Handling:
Emergency Procedures: First Aid and Spill Response
Immediate and correct response to an exposure or spill is critical.
First Aid Measures:
-
General Advice: In case of any exposure, move out of the dangerous area and consult a physician. Show this safety data sheet to the doctor in attendance.[2]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2][3]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3][4]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][8]
Chemical Spill Response: The response procedure depends on the scale of the spill. For any spill larger than 1 liter (or a significant powder spill), evacuate the area and call emergency services.[8][9]
Workflow for a Minor Solid Spill (<1g):
Caption: Workflow for minor spill cleanup of 5-(Benzyloxy)indoline HCl.
Disposal Considerations
All waste generated from the handling of this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4] Do not let the product enter drains.[2]
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Functionalized Indoline Scaffolds: A Technical Guide to Synthesis and Application in Drug Discovery
Abstract
The indoline scaffold, a core structural motif in a multitude of natural products and synthetic pharmaceuticals, has garnered significant attention in medicinal chemistry.[1][2] Its unique three-dimensional structure and electronic properties make it a "privileged scaffold" in drug design, offering a versatile platform for the development of novel therapeutic agents.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of functionalized indoline scaffolds. We will explore the strategic rationale behind various synthetic methodologies, delve into detailed experimental protocols, and illuminate the critical role of these scaffolds in contemporary drug discovery through case studies of their application against various diseases, including cancer and infectious diseases.[1][2][4]
The Strategic Importance of the Indoline Core in Medicinal Chemistry
The indoline, or dihydroindole, nucleus is a saturated heterocyclic aromatic amine that serves as a foundational component in a vast array of biologically active molecules.[2] Its significance in drug discovery stems from several key features:
-
Structural Rigidity and Three-Dimensionality: Unlike its planar aromatic counterpart, indole, the non-planar nature of the indoline ring provides a defined three-dimensional geometry. This allows for precise spatial orientation of functional groups, facilitating optimal interactions with the complex topographies of biological targets such as enzymes and receptors.
-
Hydrogen Bonding Capabilities: The nitrogen atom within the indoline ring can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with amino acid residues in protein active sites.[2]
-
Modulation of Physicochemical Properties: The indoline core can enhance the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical for drug efficacy.[2]
-
Synthetic Tractability: The indoline scaffold is amenable to a wide range of chemical modifications at various positions, allowing for the systematic exploration of structure-activity relationships (SAR).
The versatility of the indoline scaffold is evident in the diverse pharmacological activities exhibited by its derivatives, including anticancer, antibacterial, anti-inflammatory, and cardiovascular effects.[1][2]
Visualization of the Indoline Scaffold's Versatility
The following diagram illustrates the key positions on the indoline ring that are amenable to functionalization, leading to a diverse chemical space for drug discovery.
Caption: Key sites for functionalization on the indoline scaffold.
Synthetic Strategies for Accessing Functionalized Indolines
The synthesis of functionalized indolines has evolved significantly, with modern methodologies focusing on efficiency, selectivity, and sustainability. This section will detail several key strategies, explaining the rationale behind their application.
Asymmetric Synthesis: The Quest for Enantiopurity
Many biologically active molecules are chiral, with only one enantiomer exhibiting the desired therapeutic effect. Therefore, the development of asymmetric methods for indoline synthesis is of paramount importance.
A powerful strategy for accessing chiral indolines is the asymmetric reduction of 3H-indoles (or indolenines). Chiral Brønsted acids have emerged as highly effective organocatalysts for this transformation, offering a metal-free alternative to traditional transition-metal-catalyzed hydrogenations.[5]
Causality of Experimental Choice: The use of a chiral Brønsted acid catalyst, such as a derivative of phosphoric acid, creates a chiral environment around the prochiral 3H-indole substrate. The catalyst protonates the imine nitrogen, activating it for reduction. A hydrogen source, such as a Hantzsch ester, then delivers a hydride stereoselectively to one face of the imine, dictated by the steric and electronic properties of the chiral catalyst. This approach avoids the use of high-pressure hydrogen gas and potentially toxic heavy metals.[5][6]
Experimental Protocol: Brønsted Acid-Catalyzed Asymmetric Transfer Hydrogenation [5][6]
-
Reactant Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the 3H-indole substrate (1.0 equiv), Hantzsch ester (1.2 equiv), and the chiral Brønsted acid catalyst (e.g., (R)-TRIP, 1-5 mol%).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, CH2Cl2) via syringe.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature to 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched indoline.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Organocatalysis also enables the asymmetric synthesis of 2,3-disubstituted indolines through intramolecular Michael additions.[7][8] This approach allows for the construction of multiple stereocenters in a single step with high levels of diastereo- and enantioselectivity.
Causality of Experimental Choice: A chiral primary amine catalyst, often derived from cinchona alkaloids, reacts with a ketone moiety on the substrate to form a transient enamine. This enamine then undergoes an intramolecular Michael addition to an α,β-unsaturated system within the same molecule. The chiral catalyst controls the facial selectivity of the cyclization, leading to the formation of the indoline ring with high stereocontrol.[7][8]
Domino Reactions: Maximizing Synthetic Efficiency
Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. This strategy is highly atom-economical and minimizes the need for intermediate purification steps.
A highly efficient one-pot synthesis of indolines can be achieved through a domino copper-catalyzed amidation/nucleophilic substitution reaction.[9][10][11] This method is particularly useful for constructing the core indoline structure from readily available starting materials.
Mechanistic Rationale: The reaction proceeds through three potential pathways, with the most likely being the initial intermolecular copper-catalyzed amidation of an aryl iodide, followed by an intramolecular SN2 reaction of the resulting amide onto an alkyl mesylate.[9][11] This sequence efficiently forms the indoline ring in a single operation.
Caption: Domino Cu-catalyzed amidation/cyclization workflow.
C-H Functionalization: A Modern Approach to Derivatization
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying the indoline scaffold without the need for pre-functionalized starting materials.[12][13] This strategy allows for the introduction of various functional groups at positions that are often difficult to access through traditional methods.
The C7 position of the indoline ring can be selectively functionalized through rhodium(III)-catalyzed C-H amidation.[14] This method is particularly valuable for synthesizing derivatives with potential anticancer activity.
Causality of Experimental Choice: The reaction typically employs a directing group on the indoline nitrogen, which coordinates to the rhodium catalyst and directs the C-H activation to the ortho C7 position. An amidating agent, such as a 1,4,2-dioxazol-5-one, then delivers the amide moiety to the activated C-H bond.[14] This directed approach ensures high regioselectivity.
Table 1: Comparison of Synthetic Strategies for Functionalized Indolines
| Strategy | Key Features | Advantages | Disadvantages | Representative Catalyst/Reagent |
| Asymmetric Catalysis | Enantioselective synthesis | High enantiopurity, access to chiral molecules | Catalyst cost, optimization required | Chiral Brønsted acids, Cinchona alkaloids |
| Domino Reactions | One-pot multi-step synthesis | High efficiency, atom economy, reduced waste | Substrate scope can be limited | Copper salts, bases |
| C-H Functionalization | Direct modification of C-H bonds | Atom economy, step economy, novel disconnections | Regioselectivity challenges, harsh conditions | Rhodium(III) complexes, directing groups |
Applications in Drug Discovery: Case Studies
The functionalized indoline scaffold is a cornerstone in the development of numerous therapeutic agents.
Anticancer Agents
Many indoline derivatives exhibit potent anticancer activity. For example, certain C7-amidated indolines have shown cytotoxicity competitive with the established anticancer drug doxorubicin.[14] The indoline core is also present in Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of various cancers.[1]
Antibacterial Agents
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Indoline-containing compounds have demonstrated significant inhibitory activity against various bacterial strains, including drug-resistant pathogens.[2][4]
α1A-Adrenoceptor Antagonists
Functionalized indoline and indole derivatives have been designed and synthesized as selective α1A-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia (BPH).[15]
Future Perspectives and Conclusion
The discovery of functionalized indoline scaffolds continues to be a vibrant area of research. Future efforts will likely focus on the development of even more efficient, selective, and sustainable synthetic methodologies. The application of photoredox catalysis and electrochemistry in indoline synthesis holds significant promise for greener and more versatile transformations.[16][17][18]
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Rueping, M., Brinkmann, C., Antonchick, A. P., & Atodiresei, I. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4604–4607. [Link]
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Jiang, X., et al. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. Organic & Biomolecular Chemistry, 15(47), 10031-10038. [Link]
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Barluenga, J., et al. (2008). Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction. Organic Letters, 10(15), 4461–4463. [Link]
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Li, C. J. (2009). Cross-dehydrogenative coupling (CDC): a new strategy for C–C bond formation. Accounts of chemical research, 42(2), 335-344. [Link]
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Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. (2017). RSC Publishing. [Link]
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Synthesis of indolines via a domino Cu-catalyzed amidation/cyclization reaction. (2008). PubMed. [Link]
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Mishra, B., et al. (2016). Rh(III)-Catalyzed C-H Functionalization of Indolines with Readily Accessible Amidating Reagent: Synthesis and Anticancer Evaluation. The Journal of Organic Chemistry, 81(20), 9878–9885. [Link]
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Cui, S. L., Wang, J., & Wang, Y. G. (2008). Synthesis of indoles via domino reaction of N-aryl amides and ethyl diazoacetate. Journal of the American Chemical Society, 130(41), 13526-13527. [Link]
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Development and Application of Indolines in Pharmaceuticals. (2023). ResearchGate. [Link]
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Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines. (2025). Journal of the American Chemical Society. [Link]
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Recent advances in the synthesis of indoles and their applications. (2025). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction. (2008). ACS Publications. [Link]
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Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. (2010). ACS Publications. [Link]
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Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. (2003). ACS Publications. [Link]
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Photochemical Gold Catalyzed Domino Reaction for the Synthesis of Indolines and Tetrahydroquinolines. (2024). Thieme. [Link]
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Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018). ResearchGate. [Link]
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Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2019). National Institutes of Health. [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 5-(Benzyloxy)indoline Hydrochloride in Contemporary Drug Discovery
Introduction: The Privileged Indoline Scaffold and the Strategic Role of 5-(Benzyloxy)indoline Hydrochloride
The indoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its rigid, bicyclic framework provides an excellent platform for the spatial projection of functional groups, enabling high-affinity interactions with a diverse range of biological targets.[2] This has led to the development of indoline-based drugs for treating conditions ranging from cancer to cardiovascular diseases.[1] In recent years, the indoline core has been instrumental in the design of novel anti-inflammatory agents, particularly those that can modulate multiple targets within inflammatory pathways.[2][3]
This compound emerges as a strategically valuable starting material for synthesizing libraries of complex indoline derivatives. The benzyloxy group at the 5-position serves as a stable protecting group for a phenol, which can be unmasked in later synthetic steps to introduce further diversity or to act as a crucial hydrogen-bond donor for target engagement. The indoline nitrogen provides a reactive handle for substitution, allowing for the exploration of structure-activity relationships (SAR) around the core. This document provides detailed protocols and scientific rationale for the use of this compound in the synthesis of N-acylated indolines, a key step towards the generation of advanced drug candidates such as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors.[2]
Physicochemical Properties of this compound
A thorough understanding of a starting material's properties is fundamental to successful reaction design and execution.
| Property | Value | Source |
| CAS Number | 92818-37-6 | [4][5] |
| Molecular Formula | C₁₅H₁₆ClNO | [4] |
| Molecular Weight | 261.74 g/mol | [4] |
| Appearance | Off-white to light yellow powder | Inferred from related compounds |
| Solubility | Soluble in polar organic solvents like DMF, DMSO, and alcohols | General chemical knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General chemical safety |
Note: Some properties are inferred from the free base, 5-(Benzyloxy)indole, or are based on general chemical principles for hydrochloride salts.[6][7]
Core Synthetic Application: N-Acylation of the Indoline Scaffold
The N-acylation of the indoline core is a critical transformation in drug discovery. It allows for the introduction of a vast array of side chains, which can modulate the compound's potency, selectivity, pharmacokinetic properties, and target interactions. The resulting amide bond is generally stable and can participate in key hydrogen bonding interactions within a protein's binding site. For the synthesis of dual 5-LOX/sEH inhibitors, for example, the N-acyl group is a key feature for engaging with the enzyme active sites.[2]
The following protocol details a robust and widely applicable method for the N-acylation of this compound using a carboxylic acid activated by dicyclohexylcarbodiimide (DCC), a common and effective coupling agent.[8]
Detailed Protocol: DCC-Mediated N-Acylation
This protocol describes the coupling of this compound with 4-fluorobenzoic acid as a representative example. The resulting N-aroyl indoline is a precursor to scaffolds used in the development of anti-inflammatory agents.[2]
Materials:
-
This compound (1.0 eq)
-
4-Fluorobenzoic acid (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq, catalytic)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and anhydrous DCM.
-
Base Addition: Cool the stirred suspension to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise. The TEA neutralizes the hydrochloride salt, liberating the free indoline base in situ. Stir for 15 minutes at 0 °C.
-
Addition of Reagents: To the reaction mixture, add 4-fluorobenzoic acid (1.2 eq) and a catalytic amount of DMAP (0.1 eq). DMAP serves as an acylation catalyst, accelerating the reaction.[8]
-
Coupling Agent Addition: In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction flask at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting indoline is consumed.
-
Work-up - DCU Removal: Once the reaction is complete, cool the mixture again to 0 °C for 30 minutes to fully precipitate the DCU byproduct. Filter the mixture through a pad of celite to remove the solid DCU, washing the filter cake with a small amount of cold DCM.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid and DMAP), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(4-fluorobenzoyl)-5-(benzyloxy)indoline.
Experimental Workflow Diagram
Caption: General workflow for the DCC-mediated N-acylation of 5-(Benzyloxy)indoline.
Application in Drug Discovery: A Gateway to Dual 5-LOX/sEH Inhibitors
Inflammation is a complex biological process involving multiple overlapping pathways. The arachidonic acid cascade is a key player, producing both pro-inflammatory leukotrienes (via 5-LOX) and anti-inflammatory epoxyeicosatrienoic acids (EETs), which are degraded by soluble epoxide hydrolase (sEH).[9][10] A modern therapeutic strategy is to develop dual-target inhibitors that can simultaneously block a pro-inflammatory pathway and stabilize an anti-inflammatory one.[2][3] Dual inhibition of 5-LOX and sEH is a promising approach to achieve a synergistic anti-inflammatory effect.[9]
The N-acylated indolines synthesized from this compound are ideal precursors for this class of inhibitors. The synthetic route typically involves:
-
N-Acylation: As detailed above, to introduce a key pharmacophoric element.
-
Debenzylation: Removal of the benzyloxy protecting group (e.g., via catalytic hydrogenation) to reveal the 5-hydroxy group.
-
Further Functionalization: The free phenol can then be alkylated with various side chains designed to interact with the sEH active site, while the N-acyl indoline portion targets the 5-LOX active site.
This modular approach allows for the rapid generation of a focused library of compounds to optimize dual-target activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Target Signaling Pathway Diagram
Caption: Simplified Arachidonic Acid Cascade showing dual inhibition of 5-LOX and sEH.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a high-value, versatile building block for modern drug discovery. Its strategic placement of a protected phenol and a reactive nitrogen atom within the privileged indoline scaffold makes it an ideal starting point for the synthesis of complex molecular architectures. The protocols and applications detailed herein, particularly in the context of creating dual-target anti-inflammatory agents, demonstrate its significant potential for researchers and scientists dedicated to developing the next generation of therapeutics.
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Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
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Werz, O., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Available at: [Link]
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Meirer, K., et al. (2019). Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase. Molecules. Available at: [Link]
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eBris. (2022, November 26). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved January 7, 2026, from [Link]
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Tran, P. H., et al. (2005). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Letters in Organic Chemistry. Available at: [Link]
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Dalmás, V., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. Available at: [Link]
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Wang, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Gilbert, J., et al. (2019). Design of Dual Inhibitors of Soluble Epoxide Hydrolase and LTA4 Hydrolase. ACS Medicinal Chemistry Letters. Available at: [Link]
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Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles. Available at: [Link]
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Da Settimo, A., et al. (1987). Synthesis and antiinflammatory activity of some N-(5-substituted indole-3-ylglyoxyl)amine derivatives. Il Farmaco; edizione scientifica. Available at: [Link]
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Zhang, D., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules. Available at: [Link]
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Application Notes & Protocols: The Strategic Utility of 5-(Benzyloxy)indoline Hydrochloride in the Synthesis of Serotonin (5-HT) Agonists
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides an in-depth examination of 5-(Benzyloxy)indoline hydrochloride, a critical starting material for the synthesis of potent and selective serotonin (5-HT) receptor agonists. We will elucidate the strategic importance of the benzyl protecting group, detail synthetic transformations, and provide validated, step-by-step protocols for the synthesis of key precursors for 5-HT1A and 5-HT2C agonists. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in the discovery of novel therapeutics targeting the serotonergic system.
Introduction: The Serotonergic System and the Indoline Core
The serotonin system, with its at least 14 distinct receptor subtypes, is a cornerstone of neuropharmacology, modulating mood, cognition, anxiety, and memory.[1][2] Consequently, 5-HT receptors are high-value targets for therapeutic intervention in psychiatric and neurological disorders.[3] 5-HT agonists, particularly those targeting the 5-HT1A and 5-HT2C subtypes, have demonstrated clinical efficacy as anxiolytics, antidepressants, and potential anti-obesity agents.[4][5][6]
A common structural motif in many potent 5-HT agonists is the 5-hydroxyindoline core. The hydroxyl group at the 5-position often serves as a crucial hydrogen-bond donor, enhancing receptor affinity and selectivity. However, the free phenol is reactive and can interfere with synthetic modifications elsewhere on the molecule. This necessitates a robust protection-deprotection strategy. This compound emerges as an ideal precursor, where the phenol is masked by a benzyl ether. The benzyl group is chemically stable under a wide range of reaction conditions, yet it can be cleaved cleanly and efficiently under specific, mild conditions, most notably catalytic hydrogenolysis.[7] This guide will explore the practical application of this strategy.
Strategic Rationale: Why 5-(Benzyloxy)indoline?
The choice of a protecting group is a critical decision in multi-step synthesis. The benzyloxy group in 5-(Benzyloxy)indoline offers several distinct advantages:
-
Chemical Stability: It is resilient to many non-reducing conditions, including basic conditions used for N-alkylation and organometallic reagents, allowing for extensive modification of the indoline nitrogen and other positions.
-
Facile and Clean Deprotection: The benzyl ether can be cleaved with high fidelity via catalytic hydrogenolysis (H₂/Pd-C).[7] This reaction is typically high-yielding and produces toluene as the only byproduct, simplifying purification. This method avoids the harsh acidic or basic conditions required for other protecting groups, which could compromise the integrity of the final molecule.[8]
-
Precursor to the Key Pharmacophore: Its deprotection directly yields the 5-hydroxyindoline moiety, a critical pharmacophore for engaging with target 5-HT receptors.
The hydrochloride salt form enhances the stability and handling of the material, making it a reliable and convenient starting point for synthesis. The free base is typically generated in situ just prior to use.
Synthetic Workflow: From Precursor to Agonist Core
The general synthetic pathway involves two key stages: functionalization of the indoline nitrogen (N-alkylation) followed by deprotection of the 5-benzyloxy group to reveal the active phenol. This approach provides a convergent route to a diverse library of potential 5-HT agonists.
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Application Notes and Protocols: Synthesis of Substituted Indolines via the Fischer Indole Pathway
Abstract: The indoline scaffold is a privileged structural motif in a multitude of natural products and pharmaceutical agents, driving continuous demand for efficient and versatile synthetic methodologies. The Fischer indole synthesis, a venerable reaction in organic chemistry, offers a powerful and convergent approach to this important heterocyclic core. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of the Fischer indole synthesis for the preparation of substituted indolines. We will delve into the mechanistic underpinnings of both direct and indirect synthetic routes, provide detailed, field-proven experimental protocols, and present a comparative analysis of various reaction conditions to empower the rational design of synthetic strategies for novel indoline derivatives.
Introduction: The Strategic Importance of the Indoline Core
The indoline ring system, a saturated analog of indole, is a cornerstone of numerous biologically active molecules. Its three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal scaffold for targeting a wide range of biological receptors. The versatility of the indoline core is evident in its presence in a diverse array of approved drugs and clinical candidates.
This guide focuses on leveraging the classical Fischer indole synthesis as a strategic entry point to the indoline scaffold. While traditionally used for indole synthesis, modifications and tandem approaches allow for the efficient construction of substituted indolines, often in a single pot, thereby increasing synthetic efficiency and reducing waste.
Mechanistic Pathways to Substituted Indolines
The synthesis of indolines via a Fischer-type reaction can be broadly categorized into two main strategies: the "interrupted" Fischer indolization for direct indoline precursor synthesis, and the classical Fischer indole synthesis followed by a subsequent reduction step.
The Interrupted Fischer Indolization Pathway
The "interrupted" Fischer indolization provides a direct route to 3,3-disubstituted indolenines, which are immediate precursors to the corresponding indolines.[1] This pathway is particularly effective when α,α-disubstituted aldehydes or ketones are used as the carbonyl component. The reaction proceeds through the canonical steps of the Fischer indole synthesis up to the formation of the indolenine intermediate, which, lacking a proton at the C3 position, cannot aromatize to an indole.[1]
The key steps of the Fischer indole synthesis are:
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[2]
-
Tautomerization: The phenylhydrazone tautomerizes to the more reactive enamine (or 'ene-hydrazine') intermediate.[2]
-
[3][3]-Sigmatropic Rearrangement: A key[3][3]-sigmatropic rearrangement, akin to a Cope rearrangement, occurs upon protonation, leading to the formation of a di-imine intermediate and the breaking of the N-N bond.[2]
-
Cyclization and Ammonia Elimination: The intermediate then undergoes an intramolecular cyclization and subsequent elimination of ammonia to afford the aromatic indole.[2]
In the case of the interrupted pathway, the reaction stops at the indolenine stage, which can then be reduced in situ or in a separate step to the desired indoline.
Caption: Generalized mechanism of the Fischer indole synthesis and the interrupted pathway to indolines.
Two-Step Synthesis: Fischer Indolization Followed by Reduction
Alternatively, a substituted indole can be synthesized first using the classical Fischer indole synthesis. The resulting indole is then subjected to a reduction step to yield the corresponding indoline. This two-step approach is advantageous when the desired substitution pattern is more readily accessible through the indole intermediate or when a library of diverse indolines is desired from a common indole precursor. A variety of reducing agents and catalytic systems can be employed for the reduction of the indole C2-C3 double bond.[4]
Experimental Protocols and Methodologies
The following protocols are provided as a guide and may require optimization based on the specific substrates and desired products.
Protocol 1: One-Pot Synthesis of Substituted Indolines via Reductive Interrupted Fischer Indolization
This protocol is adapted from methodologies that combine the Fischer indolization with an in-situ reduction of the indolenine intermediate.[5]
Materials:
-
Substituted arylhydrazine hydrochloride (1.0 equiv)
-
α,α-disubstituted aldehyde or ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv)
-
Glacial acetic acid (as solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted arylhydrazine hydrochloride (1.0 equiv) and the α,α-disubstituted aldehyde or ketone (1.1 equiv).
-
Add glacial acetic acid to achieve a concentration of approximately 0.2 M.
-
Stir the mixture at room temperature for 30 minutes to facilitate hydrazone formation.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or LC-MS for the consumption of the starting materials and formation of the indolenine intermediate.
-
Once the formation of the indolenine is complete (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Carefully add sodium triacetoxyborohydride (2.0 equiv) portion-wise to the stirred solution. Effervescence may be observed.
-
Stir the reaction mixture at room temperature until the reduction of the indolenine is complete as monitored by TLC or LC-MS (typically 2-12 hours).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted indoline.
Caption: Workflow for the one-pot synthesis of substituted indolines.
Protocol 2: Two-Step Synthesis via Indole Formation and Catalytic Transfer Hydrogenation
This protocol outlines the synthesis of an indole followed by a reliable reduction to the indoline.
Step A: Fischer Indole Synthesis
This is a general procedure and conditions may vary significantly based on the substrates.
Materials:
-
Substituted arylhydrazine (1.0 equiv)
-
Aldehyde or ketone (1.0 equiv)
-
Catalyst: Polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TsOH)
-
Solvent: Toluene, xylene, or ethanol
Procedure:
-
In a round-bottom flask, dissolve the arylhydrazine and the carbonyl compound in the chosen solvent.
-
Add the acid catalyst. For PPA, it can often be used as the solvent and catalyst. For others, use catalytic to stoichiometric amounts.
-
Heat the reaction mixture to reflux until the reaction is complete by TLC or LC-MS analysis.
-
Cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralize with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude indole by recrystallization or column chromatography.
Step B: Catalytic Transfer Hydrogenation of the Indole [6]
Materials:
-
Substituted indole (1.0 equiv)
-
Hantzsch ester (1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester) (1.5 equiv)
-
Chiral phosphoric acid catalyst (for asymmetric synthesis, if desired) or a strong Brønsted acid like p-toluenesulfonic acid.
-
Solvent: Toluene or dichloromethane
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted indole (1.0 equiv), Hantzsch ester (1.5 equiv), and the acid catalyst (typically 5-10 mol%).
-
Add the solvent and stir the mixture at the desired temperature (room temperature to 50 °C).
-
Monitor the reaction by TLC or LC-MS for the disappearance of the indole.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the substituted indoline.
Data Presentation: Scope and Yields
The following table provides a summary of representative examples of substituted indoline synthesis using Fischer-type methodologies, highlighting the diversity of achievable substitution patterns.
| Arylhydrazine | Carbonyl Compound | Method | Catalyst/Reducing Agent | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanecarboxaldehyde | One-Pot | NaBH(OAc)₃ | Acetic Acid | 80 | 75 | [5] |
| 4-Methoxyphenylhydrazine | Isobutyraldehyde | One-Pot | NaBH(OAc)₃ | Acetic Acid | 80 | 82 | [5] |
| Phenylhydrazine | 1-Methyl-4-piperidone | Two-Step | Pt/C, H₂ | Acetic Acid | RT | 95 | [4] |
| 2-Methylphenylhydrazine | Cyclopentanone | Two-Step | Hantzsch Ester, Brønsted Acid | Toluene | 40 | 88 | [6] |
| 4-Bromophenylhydrazine | 2,2-Dimethylpropanal | Interrupted Fischer | Oxalic Acid/DMU, then NaBH₄ | Mechanochemical | RT | 78 | [7] |
Asymmetric Synthesis of Chiral Indolines
The synthesis of enantiomerically enriched indolines is of paramount importance in drug discovery. The Fischer indole synthesis can be adapted for asymmetric synthesis, providing access to chiral indolines.[8][9][10] This is often achieved through the use of chiral Brønsted acid catalysts during the indolization step or in the subsequent reduction of the indolenine or indole.[6][11] These catalysts create a chiral environment that directs the formation of one enantiomer over the other.
Troubleshooting and Considerations
-
Regioisomers: When using unsymmetrical ketones, the formation of regioisomeric indole/indoline products is possible. The regioselectivity is influenced by the electronic and steric nature of the ketone substituents and the reaction conditions.
-
Catalyst Choice: The choice of acid catalyst is crucial and can significantly impact the reaction rate and yield. Lewis acids like ZnCl₂ are common, while Brønsted acids such as PPA and p-TsOH are also widely used.[12]
-
Reaction Conditions: The Fischer indole synthesis is often sensitive to temperature and acid strength. Harsh conditions can lead to decomposition of starting materials or products.[13]
-
Substrate Scope: While versatile, the Fischer indole synthesis has limitations. Electron-withdrawing groups on the arylhydrazine can hinder the reaction.[14] Aldehydes prone to self-condensation may give poor yields.
Conclusion
The Fischer indole synthesis and its modern variants represent a powerful and adaptable platform for the synthesis of substituted indolines. Through either an interrupted pathway with in-situ reduction or a two-step sequence involving indole formation and subsequent hydrogenation, researchers can access a wide array of structurally diverse indolines. The methodologies presented in this guide, from detailed protocols to considerations for asymmetric synthesis, provide a solid foundation for the application of this classic reaction to contemporary challenges in chemical and pharmaceutical research.
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Application Notes and Protocols for the Synthesis of Bazedoxifene from Indoline Intermediates
Introduction: A Strategic Approach to Bazedoxifene Synthesis
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is a critical therapeutic agent for the treatment of postmenopausal osteoporosis.[1][2][3] Its nonsteroidal, indole-based structure allows it to exhibit tissue-selective estrogen receptor agonist or antagonist activity, offering bone-protective effects while minimizing risks in breast and uterine tissues.[4][5][6][7] The synthesis of bazedoxifene has been approached through various routes, often commencing from indole precursors.[8][9][10] This document outlines a strategic synthesis pathway that leverages key indoline intermediates. The rationale for this approach is rooted in the potential for greater stereochemical control and the mitigation of side reactions often associated with the high reactivity of the indole nucleus.
The core of this strategy involves the initial reduction of a substituted indole to its corresponding indoline. This critical step deactivates the pyrrole ring, allowing for more selective subsequent functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthetic protocols and the underlying chemical principles.
Visualizing the Synthetic Pathway
The overall synthetic strategy is depicted below, starting from the construction of the core indole structure, followed by its reduction to an indoline intermediate, and subsequent elaborations to yield bazedoxifene.
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Application Notes and Protocols: Methods for Reductive Cyclization to Form Indoline Rings
Introduction: The Indoline Scaffold - A Cornerstone in Medicinal Chemistry
The indoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, enabling potent and selective interactions with biological targets. Consequently, the development of efficient and versatile synthetic routes to substituted indolines is of paramount importance to researchers in organic synthesis and drug development. Reductive cyclization strategies, which typically involve the formation of a key C-N bond through the reduction of a nitrogen-containing functional group followed by intramolecular ring closure, represent a powerful and convergent approach to this important heterocyclic system.
This technical guide provides an in-depth overview of several key methods for the reductive cyclization to form indoline rings. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols for their execution, and offer insights into their substrate scope and limitations.
Reductive Cyclization of ortho-Substituted Nitroarenes
The reduction of a nitro group to an amine, which then participates in an intramolecular cyclization, is a classic and widely used strategy for the synthesis of N-heterocycles. For indoline synthesis, this typically involves a starting material with a nitro group ortho to a side chain that can undergo cyclization.
Catalytic Hydrogenation: A Clean and Efficient Approach
Catalytic hydrogenation is a cornerstone of nitroarene reduction due to its high efficiency and the generation of water as the only byproduct.[2] A variety of catalysts, including precious metal catalysts like Palladium on carbon (Pd/C) and platinum oxide (PtO₂), as well as more economical base-metal catalysts based on nickel (Raney-Ni) or manganese, can be employed.[3][4][5] The choice of catalyst and reaction conditions can be critical for achieving high chemoselectivity, especially in the presence of other reducible functional groups.[2]
Mechanism of Catalytic Hydrogenation and Cyclization:
The reaction proceeds through the stepwise reduction of the nitro group on the catalyst surface to a nitroso, then a hydroxylamino intermediate, and finally to the aniline. The in situ generated aniline then undergoes an intramolecular nucleophilic attack on an electrophilic center in the side chain, leading to the formation of the indoline ring.
Experimental Workflow: Catalytic Hydrogenation
Caption: General workflow for indoline synthesis via catalytic hydrogenation.
Protocol 1: Synthesis of Indoline from 1-(2-bromoethyl)-2-nitrobenzene via Catalytic Hydrogenation
-
Materials:
-
1-(2-bromoethyl)-2-nitrobenzene (1.0 equiv)
-
10% Palladium on carbon (10 mol%)
-
Ethanol (0.1 M solution)
-
Sodium bicarbonate (2.0 equiv)
-
Hydrogen gas
-
Celite®
-
-
Procedure:
-
To a solution of 1-(2-bromoethyl)-2-nitrobenzene in ethanol, add sodium bicarbonate and 10% Pd/C.
-
The reaction mixture is placed under a hydrogen atmosphere (balloon or Parr shaker) and stirred vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with ethanol.
-
The combined filtrates are concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired indoline.
-
Causality Behind Experimental Choices:
-
Sodium Bicarbonate: The addition of a base is crucial to neutralize the HBr that is formed during the intramolecular cyclization, preventing side reactions and promoting the desired ring closure.
-
Palladium on Carbon: This heterogeneous catalyst is highly effective for the reduction of nitro groups under mild conditions and can be easily removed by filtration.[2]
-
Ethanol: A protic solvent like ethanol is commonly used for catalytic hydrogenation as it can facilitate the protonolysis steps in the reduction mechanism.
Metal-Mediated Reductions (e.g., Fe/HCl, SnCl₂)
Classical methods for nitro group reduction often employ stoichiometric metals in acidic media, such as iron in acetic acid or hydrochloric acid, or tin(II) chloride.[6] These methods are often cost-effective and tolerant of various functional groups, making them valuable in certain synthetic contexts.[7]
Mechanism of Fe/HCl Reduction and Cyclization:
In the Béchamp reduction, iron metal acts as the reducing agent, and the reaction is typically carried out in the presence of an acid. The nitro group is reduced to an amino group, which then undergoes an acid-catalyzed intramolecular cyclization.
Reaction Mechanism: Fe/HCl Reductive Cyclization
Caption: Simplified mechanism of Fe/HCl mediated reductive cyclization.
Protocol 2: Synthesis of 2-Methylindoline from 1-(Prop-1-en-2-yl)-2-nitrobenzene
-
Materials:
-
1-(Prop-1-en-2-yl)-2-nitrobenzene (1.0 equiv)
-
Iron powder (6.0 equiv)
-
Concentrated Hydrochloric Acid (1.0 equiv)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
-
Procedure:
-
To a stirred suspension of iron powder in ethanol, add concentrated hydrochloric acid dropwise.
-
Add a solution of 1-(prop-1-en-2-yl)-2-nitrobenzene in ethanol to the reaction mixture.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through Celite®.
-
Concentrate the filtrate, and then partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 2-methylindoline.[6]
-
Trustworthiness of the Protocol: This is a well-established and robust method. The progress of the reaction can be easily monitored by TLC, and the workup procedure is straightforward for the removal of iron salts and neutralization of the acid.
Transition Metal-Catalyzed Reductive Cyclizations
Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed methods for indoline synthesis. These reactions often proceed under milder conditions and exhibit broader functional group tolerance compared to classical methods.
Palladium-Catalyzed Intramolecular C-H Amination
Palladium-catalyzed intramolecular C-H amination has become a highly effective strategy for the synthesis of indolines from β-arylethylamine derivatives.[8][9] This approach avoids the need for pre-functionalization of the aromatic ring, a significant advantage in terms of step economy.[10]
Mechanism of Pd-Catalyzed C-H Amination:
The catalytic cycle is proposed to involve a Pd(II)/Pd(IV) pathway.[8] The reaction is initiated by the coordination of a directing group (e.g., picolinamide) to the palladium catalyst, followed by ortho-C-H activation to form a palladacycle. Oxidation of the Pd(II) center to Pd(IV) is followed by C-N reductive elimination to form the indoline ring and regenerate the active Pd(II) catalyst.
Protocol 3: Synthesis of N-Picolinoylindoline via Pd-Catalyzed C-H Amination
-
Materials:
-
N-(2-phenylethyl)picolinamide (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
In a sealed tube, combine N-(2-phenylethyl)picolinamide, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous 1,2-dichloroethane.
-
Heat the reaction mixture at 60 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with dichloromethane, and filter through Celite®.
-
Concentrate the filtrate and purify the residue by flash chromatography to afford the desired N-picolinoylindoline.[8]
-
Expertise and Experience Insights:
-
Directing Group: The picolinamide (PA) group is crucial as it acts as a bidentate directing group, facilitating the ortho-C-H activation step.[8]
-
Oxidant: Silver carbonate (Ag₂CO₃) is used as the oxidant to facilitate the Pd(II)/Pd(IV) catalytic cycle. Other oxidants can also be employed.
-
Temperature Control: Lowering the reaction temperature to 60 °C has been shown to improve yields by minimizing side reactions such as acetoxylation.[8]
Nickel/Photoredox Dual Catalysis
A recent innovation in indoline synthesis involves the use of nickel/photoredox dual catalysis, enabling the one-step synthesis of indolines from iodoacetanilides and alkenes.[11] This method provides high regioselectivity for 3-substituted indolines.
Mechanism of Nickel/Photoredox Dual Catalysis:
The proposed mechanism involves a multi-oxidation state nickel catalytic cycle. A photoredox catalyst, upon irradiation with visible light, facilitates single-electron transfer processes that enable the oxidation of Ni(II) to Ni(III), which is necessary for the challenging C-N bond-forming reductive elimination.[11]
Emerging Methods in Indoline Synthesis
The field of synthetic methodology is constantly evolving, with new and innovative approaches to indoline synthesis being developed.
Electrochemical Reductive Cyclization
Electrochemical methods offer a green and sustainable alternative to traditional chemical reductants.[12][13][14] These reactions can be performed under mild, oxidant-free, and transition-metal-free conditions. For example, the electrochemical [2+2] cyclization of N-acyl indoles with alkynes provides access to cyclobutene-fused indolines.[12]
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis.[15][16] Photoredox-mediated reductive cyclizations can proceed under mild conditions and often exhibit unique reactivity patterns. For instance, the direct photo-induced reductive Heck cyclization of indoles has been developed for the efficient preparation of polycyclic indolinyl compounds.[17]
Data Summary and Comparison
| Method | Key Precursor | Reagents/Catalysts | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | o-Nitroaryl derivative | H₂, Pd/C (or other metals) | Mild (RT to moderate heat) | High yielding, clean byproduct (H₂O) | Requires specialized hydrogenation equipment, potential for over-reduction |
| Fe/HCl Reduction | o-Nitroaryl derivative | Fe, HCl (or other acids) | Reflux | Cost-effective, robust | Stoichiometric metal waste, harsh acidic conditions |
| Pd-Catalyzed C-H Amination | β-arylethylamine derivative | Pd(OAc)₂, oxidant (e.g., Ag₂CO₃) | 60-120 °C | High functional group tolerance, avoids pre-functionalization | Requires directing group, expensive catalyst |
| Ni/Photoredox Catalysis | Iodoacetanilide, alkene | Ni catalyst, photoredox catalyst, light | Room temperature | Mild conditions, high regioselectivity | Requires specialized photochemical equipment |
| Electrochemical Cyclization | N-Acyl indole, alkyne | Electrodes, electrolyte | Room temperature | Green, oxidant-free, metal-free | Substrate scope can be limited |
Conclusion
The synthesis of the indoline ring system can be achieved through a diverse array of reductive cyclization strategies. Classical methods based on the reduction of nitroarenes remain valuable for their simplicity and cost-effectiveness. Modern transition-metal-catalyzed reactions, particularly those involving palladium and nickel, offer milder conditions and broader substrate scope. Emerging techniques such as photoredox and electrochemical catalysis are paving the way for more sustainable and efficient synthetic routes. The choice of method will ultimately depend on the specific target molecule, available starting materials, and desired functional group tolerance. This guide provides a solid foundation for researchers to select and implement the most appropriate strategy for their synthetic endeavors.
References
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Bartoli G. et al. The Bartoli Indole Synthesis. Wikipedia. [Link]
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Cacchi, S.; Fabrizi, G.; Goggiamani, A. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts2018 , 8(11), 458. [Link]
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Ragaini, F. et al. Synthesis of Indoles by Intermolecular Cyclization of Unfunctionalized Nitroarenes and Alkynes, Catalyzed by Palladium−Phenanthroline Complexes. The Journal of Organic Chemistry2009 , 74(19), 7437-7445. [Link]
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He, G. et al. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. Organic Letters2012 , 14(11), 2936-2939. [Link]
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Kamal, A. et al. Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl. Molecules2012 , 17(10), 12213-12228. [Link]
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He, G. et al. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination. PubMed2012 . [Link]
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Unknown. Synthesis and Chemistry of Indole. Pharmapproach. [Link]
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Twitty, C. M. et al. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society2013 , 135(43), 16078-16081. [Link]
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Zi, J. et al. Electrochemically enabled dearomative [2 + 2] cycloadditions of indoles with alkynes to access cyclobutene-fused indolines. Green Chemistry2024 . [Link]
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Ragaini, F. et al. Synthesis of Indoles by Intermolecular Cyclization of Unfunctionalized Nitroarenes and Alkynes, Catalyzed by Palladium-Phenanthroline Complexes. ElectronicsAndBooks. [Link]
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Various Authors. Synthesis of indolines. Organic Chemistry Portal. [Link]
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Chandra, A. et al. A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry2025 . [Link]
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Kiss, B. et al. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters2021 . [Link]
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Wang, Y. et al. Synthesis of Polycyclic Indolines by Utilizing a Reduction/Cyclization Cascade Reaction. RWTH Publications2019 . [Link]
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Various Authors. Synthesis of indoles. Organic Chemistry Portal. [Link]
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Takamatsu, K. et al. Synthesis of indolines by copper-mediated intramolecular aromatic C-H amination. PubMed2015 . [Link]
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Anand, R. V. et al. Cyclopropenium Ion–Enabled Reductive Amination of Aldehydes With Indolines Without an External Hydride Source. CoLab2025 . [Link]
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Khan, A. et al. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules2021 . [Link]
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Wang, J. et al. Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Chemical Science2021 , 12(40), 13444-13450. [Link]
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Ferretti, F. et al. Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Catalysts2020 , 10(12), 1475. [Link]
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Zheng, Y.-T. et al. Electrocatalytic Dehydrogenative Cyclization of 2-Vinylanilides for the Synthesis of Indoles. The Journal of Organic Chemistry2021 . [Link]
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Arcadi, A. et al. Electrochemical‐Mediated Cyclization of 2‐Alkynylanilines: A Clean and Safe Synthesis of Indole Derivatives. Scilit2001 . [Link]
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Poutanen, P. et al. Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. Organic Letters2025 . [Link]
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Wang, Y. et al. Regioselective/Electro-oxidative Intermolecular [3+2] Annulation for the Preparation of Indolines. ResearchGate2022 . [Link]
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Tan, Y. et al. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Tetrahedron2021 . [Link]
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Kiss, B. et al. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications2021 . [Link]
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Chandra, A. et al. A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. Organic & Biomolecular Chemistry2025 . [Link]
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Unknown. Photoredox Fischer Indole Synthesis. Thieme Chemistry. [Link]
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White, D. E. et al. Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. Angewandte Chemie International Edition2019 , 58(38), 13448-13451. [Link]
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Ghorbani-Vaghei, R. et al. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. ACS Omega2022 . [Link]
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Le-Quelleca, F. et al. Catalytic hydrogenation of nitroarenes 6 into anilines 7. ResearchGate2019 . [Link]
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Healy, A. J. et al. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications2024 . [Link]
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Kamath, P. et al. A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-∆2-isoxazolines. Synlett2017 . [Link]
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White, D. E. et al. Synthesis of Indolines and Derivatives by Aza-Heck Cyclization. PubMed2019 . [Link]
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Gicquel, M. et al. Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles. Angewandte Chemie International Edition2022 . [Link]
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Gorgas, N. et al. Cobalt‐catalyzed hydrogenation of nitroarenes to anilines. ResearchGate2018 . [Link]
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Ragaini, F. et al. Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. ResearchGate2020 . [Link]
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Chen, J-R. et al. Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. ResearchGate2017 . [Link]
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Roche, M. et al. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules2017 , 22(12), 2211. [Link]
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Tolstoy, P. M. et al. Interaction of acetonitrile with trifluoromethanesulfonic acid: Unexpected formation of a wide variety of structures. ResearchGate2025 . [Link]
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Reddy, M. S. et al. A new route to indolines by the Cu-catalyzed cyclization reaction of 2-ethynylanilines with sulfonyl azides. PubMed2007 . [Link]
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Application Notes and Protocols for 5-(Benzyloxy)indoline Hydrochloride in Protein Kinase Inhibitor Synthesis
Introduction: The Central Role of Protein Kinases in Cellular Signaling and Disease
Protein kinases are a large and diverse family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, altering the protein's activity, localization, and interaction with other molecules.[1][2] Given their central role in signal transduction, it is not surprising that dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer.[3][4] The aberrant activity of specific kinases can lead to uncontrolled cell proliferation and survival, making them prime targets for therapeutic intervention.[5] Consequently, the development of small molecule protein kinase inhibitors has become a cornerstone of modern drug discovery.[6][7]
The indolinone scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[5] This is due to its ability to mimic the hydrogen bonding pattern of the adenine region of ATP, allowing it to effectively compete for the ATP-binding site of various kinases. One key precursor for the synthesis of a diverse range of indolinone-based kinase inhibitors is 5-(Benzyloxy)indoline hydrochloride . The benzyloxy group at the 5-position offers a versatile handle for synthetic modification and can influence the inhibitor's potency and selectivity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound as a precursor for the synthesis and evaluation of a representative protein kinase inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
From Precursor to Potent Inhibitor: A Synthetic Workflow
The synthesis of a potent indolinone-based kinase inhibitor from this compound involves a multi-step process. The following is a representative workflow, culminating in a Knoevenagel condensation to form the final active compound.
Caption: Synthetic workflow from this compound to a representative indolinone kinase inhibitor.
Protocol 1: Synthesis of a 5-(Benzyloxy)indolinone Kinase Inhibitor
This protocol outlines the synthesis of a representative indolinone-based kinase inhibitor via a Knoevenagel condensation of 5-(benzyloxy)oxindole with a suitable pyrrole aldehyde fragment.
Part A: Preparation of 5-(Benzyloxy)oxindole from this compound
-
Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously until the effervescence ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 5-(benzyloxy)indoline.
-
Oxidation: The oxidation of the indoline to the corresponding oxindole can be achieved through various methods. A common approach involves dissolving the 5-(benzyloxy)indoline in a solvent like dimethyl sulfoxide (DMSO) and heating in the presence of air or an oxidizing agent. The reaction progress should be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by extraction and purified by column chromatography.
Part B: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve 5-(benzyloxy)oxindole (1.0 eq) and the desired pyrrole aldehyde derivative (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide) (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 eq), to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purpose |
| 5-(Benzyloxy)indoline HCl | C₁₅H₁₆ClNO | 261.75 | Starting material |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Base for neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Solvent/Oxidant |
| 5-(Benzyloxy)oxindole | C₁₅H₁₃NO₂ | 239.27 | Intermediate |
| Pyrrole Aldehyde | Varies | Varies | Condensation partner |
| Piperidine | C₅H₁₁N | 85.15 | Catalyst |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
Biological Evaluation: Assessing Inhibitor Potency and Cellular Effects
Once the kinase inhibitor is synthesized and purified, its biological activity must be evaluated. This typically involves an in vitro kinase assay to determine its potency against the target kinase and a cell-based assay to assess its effect on cell proliferation.
Target Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGFR-2 signaling pathway is a key factor in tumor growth and metastasis.[3] Therefore, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.
Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for the synthesized indolinone inhibitor.
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol describes a luminescence-based assay to determine the IC₅₀ value of the synthesized inhibitor against VEGFR-2. The assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition of kinase activity.
Materials:
-
Recombinant human VEGFR-2 (e.g., from BPS Bioscience)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Synthesized inhibitor (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the synthesized inhibitor in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
Kinase buffer
-
Inhibitor solution (or DMSO for control wells)
-
Substrate solution
-
ATP solution
-
-
Initiate Reaction: Add the diluted VEGFR-2 enzyme to each well to start the reaction. For the "no enzyme" control, add kinase buffer instead of the enzyme solution.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well.
-
Readout: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol uses the MTT assay to evaluate the effect of the synthesized inhibitor on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a cell line commonly used in angiogenesis research.
Materials:
-
HUVECs
-
Complete cell culture medium (e.g., EGM-2)
-
Synthesized inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of the synthesized inhibitor in cell culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium (or medium with DMSO for the control).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control. Plot the percentage viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Data Presentation and Interpretation
The results from the in vitro kinase and cell-based assays can be summarized in a table to provide a clear overview of the inhibitor's potency and cellular efficacy. The following table presents representative data for Nintedanib, a clinically approved indolinone-based inhibitor of VEGFR-2, for illustrative purposes.
| Compound | Target | In Vitro IC₅₀ (nM) | HUVEC Proliferation GI₅₀ (nM) |
| Nintedanib | VEGFR-2 | 13 | ~10-20 |
Data are representative and may vary depending on experimental conditions.[8]
A low nanomolar IC₅₀ value in the biochemical assay indicates potent inhibition of the target kinase. A similarly low GI₅₀ value in the cell-based assay suggests that the inhibitor can effectively penetrate the cell membrane and inhibit the target kinase in a cellular context, leading to an anti-proliferative effect.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of indolinone-based protein kinase inhibitors. The synthetic route is adaptable, and the resulting compounds can be potently active against clinically relevant targets such as VEGFR-2. The protocols provided in this application note offer a robust framework for the synthesis and biological evaluation of novel kinase inhibitors derived from this precursor. By following these methodologies, researchers can effectively advance their drug discovery programs and contribute to the development of new targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
-
Kannaiyan, R., & Mahadevan, D. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Review of Anticancer Therapy, 18(12), 1249-1270. [Link]
- Potey, L. C., & Kosalge, S. (2024). Protein Kinase Inhibitors In Cancer Treatment: A Review. International Journal of Scientific Research, 13(8).
- Anwar, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Drug Delivery Science and Technology, 80, 104159.
-
Prakash, C. R., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(2), 98–119. [Link]
- Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2019 update. Pharmacological Research, 144, 19-50.
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Gkouveris, I., & Nikitakis, N. G. (2017). The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). Oncology Reports, 38(2), 643-650. [Link]
- Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
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Roth, G. J., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480. [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
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FDA. (2014). OFEV (nintedanib) capsules, for oral use. [Link]
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Dall'Acqua, S., et al. (2017). Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis. Cancer Chemotherapy and Pharmacology, 80(6), 1249-1260. [Link]
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Friedel-Crafts Reactions of 5-Benzyloxyindole: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of C3-Functionalized 5-Benzyloxyindoles
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3][4][5] Among the vast family of indole derivatives, those functionalized at the C3 position are of particular significance. The Friedel-Crafts reaction, a classic and powerful tool for C-C bond formation, provides a direct route to introduce alkyl and acyl substituents onto aromatic and heteroaromatic rings.[6][7][8][9] When applied to indoles, this reaction preferentially occurs at the electron-rich C3 position, yielding valuable intermediates for drug development.[10][11]
5-Benzyloxyindole, in particular, serves as a crucial starting material. The benzyloxy group at the C5 position acts as a protected hydroxyl group, a common feature in many biologically active indoles. This protecting group strategy allows for Friedel-Crafts functionalization at C3 while preserving the C5-oxygen for later-stage synthetic manipulations. The resulting C3-acylated or C3-alkylated 5-benzyloxyindoles are key precursors for a diverse range of therapeutic agents, including those with anticancer, anti-inflammatory, and anti-tubercular activities.[1][2]
This comprehensive guide provides detailed application notes and protocols for performing Friedel-Crafts reactions on 5-benzyloxyindole. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower users to optimize these reactions for their specific synthetic targets.
Pillar 1: The Mechanistic Landscape of Indole Friedel-Crafts Reactions
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Friedel-Crafts reaction, in both its acylation and alkylation variants, proceeds via electrophilic aromatic substitution.[6][7][8][9] The indole nucleus, being electron-rich, is highly nucleophilic, particularly at the C3 position.
Friedel-Crafts Acylation
In Friedel-Crafts acylation, an acylating agent, typically an acyl chloride or anhydride, is activated by a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, FeCl₃).[6][8][12][13] This generates a highly electrophilic acylium ion. The π-electrons of the indole ring then attack the acylium ion, preferentially at C3, to form a resonance-stabilized cationic intermediate (an arenium ion). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the C3-acylated product.[12]
A key consideration in Friedel-Crafts acylation is that the product, an aryl ketone, can form a complex with the Lewis acid. This complexation deactivates the catalyst, necessitating the use of stoichiometric or even excess amounts of the Lewis acid for the reaction to proceed to completion.[6] The complex is typically hydrolyzed during aqueous workup to liberate the final product.
Figure 1: Mechanism of Friedel-Crafts Acylation on 5-Benzyloxyindole.
Friedel-Crafts Alkylation
Similarly, Friedel-Crafts alkylation involves the reaction of an alkylating agent (e.g., alkyl halide, alkene, or alcohol) with the indole in the presence of a Lewis acid.[9][14][15] The Lewis acid facilitates the formation of a carbocation or a carbocation-like complex, which then acts as the electrophile.[15][16] The indole C3 position attacks this electrophile, leading to the C3-alkylated product after deprotonation.
A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation. The introduction of an electron-donating alkyl group can activate the product, making it more reactive than the starting material and leading to multiple alkylations.[14] Another common issue is carbocation rearrangement, where a less stable carbocation rearranges to a more stable one before alkylation, leading to isomeric products.[15]
Figure 2: Mechanism of Friedel-Crafts Alkylation on 5-Benzyloxyindole.
Pillar 2: Experimental Protocols and Methodologies
The following protocols are presented as robust starting points for the Friedel-Crafts acylation and alkylation of 5-benzyloxyindole. As with any chemical reaction, optimization of parameters such as solvent, temperature, and reaction time may be necessary depending on the specific substrate and desired outcome.
Protocol 1: Friedel-Crafts Acylation of 5-Benzyloxyindole with Acetyl Chloride
This protocol describes a general procedure for the C3-acetylation of 5-benzyloxyindole.
Materials:
-
5-Benzyloxyindole (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq). Add anhydrous DCM to the flask under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.[12]
-
Formation of Acylium Ion: In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension at 0 °C over 10-15 minutes.[12]
-
Addition of 5-Benzyloxyindole: Prepare a solution of 5-benzyloxyindole (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[12] This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of DCM.[13]
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-acetyl-5-benzyloxyindole.
Protocol 2: Friedel-Crafts Alkylation of 5-Benzyloxyindole with a Trichloroacetimidate Electrophile
Trichloroacetimidates, formed from alcohols, are excellent alkylating agents under mild Lewis acidic conditions, which can be advantageous for sensitive substrates like 5-benzyloxyindole.[14]
Materials:
-
5-Benzyloxyindole (1.5 eq)
-
Benzyl trichloroacetimidate (1.0 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-benzyloxyindole (1.5 eq), benzyl trichloroacetimidate (1.0 eq), and anhydrous DCM or toluene.
-
Catalyst Addition: Add scandium(III) triflate (10 mol%) to the stirred solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 3-benzyl-5-benzyloxyindole.
Pillar 3: Critical Parameters, Troubleshooting, and Side Reactions
Critical Reaction Parameters
The success of a Friedel-Crafts reaction on 5-benzyloxyindole hinges on the careful control of several parameters. The table below summarizes key variables and their expected impact.
| Parameter | Influence on Reaction | Recommendations and Causality |
| Lewis Acid Catalyst | Affects reactivity, regioselectivity, and potential for side reactions. | Strong Lewis acids (AlCl₃, FeCl₃) are effective for acylation but may promote side reactions or debenzylation. Milder Lewis acids (SnCl₄, Sc(OTf)₃, BF₃·OEt₂) are preferred for alkylations and with sensitive substrates to minimize degradation.[14][17] The choice depends on the reactivity of the acylating/alkylating agent. |
| Solvent | Influences solubility of reagents and reaction rate. | Non-polar, aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or nitrobenzene are commonly used. Nitrobenzene can enhance the reactivity of the electrophile but is toxic and has a high boiling point.[18] |
| Temperature | Controls reaction rate and selectivity. | Acylations are often started at low temperatures (0 °C) to control the initial exothermic reaction and then warmed to room temperature.[10] Alkylations are typically run at room temperature or slightly elevated temperatures. Lower temperatures can help suppress polyalkylation. |
| Stoichiometry | Crucial for driving the reaction to completion and minimizing side products. | For acylation, at least a stoichiometric amount of Lewis acid is required.[6] For alkylation, catalytic amounts are often sufficient.[14] Using an excess of the indole can help prevent polyalkylation.[14] |
| Nature of Electrophile | Determines the ease of reaction and potential for rearrangements. | Acyl chlorides and anhydrides are highly reactive acylating agents. For alkylation, tertiary and benzylic halides are more reactive and less prone to rearrangement than primary halides.[15] |
Troubleshooting and Common Side Reactions
-
Low Yield: This can be due to insufficient catalyst, poor quality of reagents (especially the anhydrous Lewis acid), or incomplete reaction. Ensure all reagents and solvents are anhydrous and consider increasing the reaction time or temperature.
-
Polyalkylation: A common side reaction in alkylations.[14] To mitigate this, use an excess of the indole relative to the alkylating agent, lower the reaction temperature, or use a less reactive alkylating agent.
-
Debenzylation: The benzyl ether protecting group on the C5 position can be susceptible to cleavage under strongly acidic conditions. The use of milder Lewis acids (e.g., Sc(OTf)₃, In(OTf)₃) is recommended to preserve this protecting group.[19]
-
Polymerization/Tar Formation: Indoles can polymerize under strongly acidic conditions.[10] This can be minimized by maintaining low temperatures, ensuring a controlled addition of reagents, and using the appropriate amount of Lewis acid.
-
N-Acylation/Alkylation: While C3 substitution is electronically favored, reaction at the N1 position can occur, especially if the C3 position is blocked or under certain conditions. N-acylated indoles can sometimes rearrange to the C3-acylated product upon heating.
Figure 3: Potential Side Reactions in Friedel-Crafts Reactions of 5-Benzyloxyindole.
Conclusion
The Friedel-Crafts reaction is an indispensable method for the C3-functionalization of 5-benzyloxyindole, paving the way for the synthesis of complex molecules with significant therapeutic potential. Success in these reactions is not merely about following a recipe but about understanding the interplay between the substrate, electrophile, and catalyst. By carefully selecting the reaction conditions, particularly the Lewis acid, and being mindful of potential side reactions such as polyalkylation and debenzylation, researchers can effectively harness the power of this classic transformation. The protocols and insights provided herein serve as a robust foundation for the application of Friedel-Crafts chemistry in the pursuit of novel indole-based therapeutics.
References
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De Medeiros, G. S. S., et al. (2003). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 5(21), 3847–3849. [Link]
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Reddy, B. V. S., et al. (2025). Regio- and Enantioselective Synthesis of Diarylindolylmethanes via Lewis Acid Catalyzed Friedel–Crafts Alkylation of Indoles with In Situ Generated o-Quinone Methides. Organic Letters. [Link]
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Gharpure, S. J., & Reddy, V. G. (2017). Lewis Acid Mediated Cascade Friedel–Craft/Alkyne Indol-2-yl Cation Cyclization/Vinyl Cation Trapping for the Synthesis of N-Fused Indole Derivatives. Organic Letters, 19(19), 5328–5331. [Link]
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Fry, C. K., et al. (2020). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. NIH Public Access, 2020, 1-15. [Link]
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Gharpure, S. J., & Reddy, V. G. (2017). Lewis Acid Mediated Cascade Friedel–Craft/Alkyne Indol-2-yl Cation Cyclization/Vinyl Cation Trapping for the Synthesis of N -Fused Indole Derivatives. ResearchGate. [Link]
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Gadaginamath, G. S., & Kamat, A. G. (1994). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(4), 857-862. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Das, B., et al. (2025). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Organic Letters. [Link]
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Kim, D., et al. (2011). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Molecules, 16(12), 10145-10158. [Link]
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Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
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Bartoli, G., et al. (2011). Asymmetric Friedel-Crafts Alkylation of Indole with Chalcones Catalyzed by Chiral Phosphoric Acids. Molecules, 16(12), 9845-9856. [Link]
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Kaur, M., et al. (2025). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. ResearchGate. [Link]
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Nyerges, M., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4. [Link]
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Smith, A. M. R., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(7), 1552–1555. [Link]
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Das, B., et al. (2025). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel-Crafts Alkylation of Indole C4-Tethered Carbinols. PubMed. [Link]
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Majumder, S., & Choudhury, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40656-40702. [Link]
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Majumder, S., & Choudhury, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40656-40702. [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Kumar, A., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. [Link]
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Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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Ventura College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
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Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
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Menéndez, J. C. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]
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Ghashang, M., & Ghorbani-Vaghei, R. (2018). Recent advances in the application of indoles in multicomponent reactions. RSC Advances, 8(22), 12069-12103. [Link]
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Papakyriakou, A., et al. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 17, 1819-1854. [Link]
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The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
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Application Notes & Protocols: A Guide to the Stereoselective Synthesis of 2,3-Disubstituted Indolines
Abstract
The 2,3-disubstituted indoline scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products and biologically active pharmaceuticals.[1][2][3] The precise control over the two contiguous stereocenters at the C2 and C3 positions is paramount, as different stereoisomers can exhibit dramatically different biological activities.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of modern, field-proven strategies for the stereoselective synthesis of these critical structures. We will delve into the mechanistic underpinnings and practical execution of key methodologies, including organocatalytic, metal-catalyzed, and dearomative approaches, to empower the rational design and synthesis of stereochemically defined indolines.
The Strategic Importance of Stereocontrol in Indoline Synthesis
The indoline core is a cornerstone in medicinal chemistry, forming the backbone of alkaloids like (-)-physostigmine and (+)-aspidospermidine.[3] The challenge in synthesizing 2,3-disubstituted analogues lies in the simultaneous and predictable installation of two adjacent chiral centers. The relative (cis/trans) and absolute (R/S) configuration at these positions dictates the molecule's three-dimensional shape, which in turn governs its interaction with biological targets. Consequently, developing robust and stereoselective synthetic methods is not merely an academic exercise but a critical necessity for advancing drug discovery and chemical biology. This guide focuses on three powerful and complementary catalytic strategies that offer reliable control over stereochemistry.
Organocatalytic Approach: Asymmetric Intramolecular Michael Addition
Organocatalysis has emerged as a powerful tool for constructing chiral molecules without relying on transition metals. For 2,3-disubstituted indolines, the intramolecular Michael addition, catalyzed by chiral primary amines derived from cinchona alkaloids, represents a particularly elegant and effective strategy.[1][4][5]
Mechanistic Rationale and Stereochemical Control
The core principle of this method involves the reaction of an α,β-unsaturated ketone or ester tethered to an aniline derivative. A chiral primary amine catalyst, such as one derived from a cinchona alkaloid, reversibly forms a chiral enamine or iminium ion intermediate with the substrate. This activation facilitates a highly organized, intramolecular Michael addition, wherein the aniline nitrogen attacks the activated double bond. The facial selectivity of this attack is dictated by the steric and electronic environment created by the chiral catalyst, leading to the formation of the indoline ring with high enantioselectivity.
A fascinating aspect of this methodology is the ability to control the diastereoselectivity (cis vs. trans) by tuning the substrate.[4][5]
-
Aryl Ketones : Substrates containing an aryl group on the enone typically favor the formation of cis-2,3-disubstituted indolines.
-
Alkyl Ketones : Conversely, when an alkyl group is present, the reaction often yields trans-2,3-disubstituted indolines with high diastereoselectivity.[4][5]
This substrate-dependent control allows for programmable access to different diastereomers from a common synthetic pathway.
Visualization: Organocatalytic Cycle
Caption: Catalytic cycle for the organocatalytic intramolecular Michael addition.
Protocol: Synthesis of trans-2,3-Disubstituted Indolines
This protocol is adapted from the work of Kim et al. for the synthesis of trans-indolines using an alkyl-substituted enone.[5]
Materials:
-
(E)-3-(2-(2-oxopropylamino)phenyl)-1-alkylprop-2-en-1-one (Substrate 1)
-
Cinchona-derived primary amine catalyst (e.g., Catalyst IIId as described in the source literature) (10 mol%)
-
Benzoic Acid (Additive, 20 mol%)
-
Toluene (Anhydrous)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the substrate (1.0 eq, 0.1 mmol).
-
Add the chiral primary amine catalyst (0.1 eq, 0.01 mmol) and benzoic acid (0.2 eq, 0.02 mmol).
-
Add anhydrous toluene (0.2 M solution) via syringe.
-
Stir the reaction mixture at room temperature for the time specified by TLC analysis (typically 12-48 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure trans-2,3-disubstituted indoline.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.
Representative Data
| Entry | R Group (Alkyl) | Yield (%) | dr (trans/cis) | ee (%) of trans isomer |
| 1 | Methyl | 91 | 20:1 | 99 |
| 2 | Cyclopropyl | 85 | >25:1 | 98 |
| 3 | t-Butyl | 93 | 13:1 | 99 |
| Data synthesized from Lee, J., Ko, K. M., & Kim, S. G. (2017). RSC Advances, 7(85), 56457-56462.[4] |
Metal Catalysis: Copper-Hydride for Diastereo- and Enantioselective Cyclization
Copper(I)-hydride (CuH) catalysis has become a premier method for the stereoselective functionalization of olefins. Its application to the synthesis of indolines provides a powerful and highly reliable route to cis-2,3-disubstituted products under mild conditions.[2][6]
Mechanistic Rationale and Stereochemical Control
This strategy employs a two-step, one-pot sequence starting from a readily available 2-aminostyrene derivative and an aldehyde.
-
Imine Formation: The aminostyrene and aldehyde first condense to form an imine-tethered styrene substrate.
-
CuH-Catalyzed Cyclization: A chiral copper-hydride complex, generated in situ, undergoes a regioselective hydrocupration across the styrene double bond. This generates a chiral organocopper intermediate. This intermediate then undergoes a rapid and irreversible intramolecular attack on the tethered imine electrophile. The transition state of this cyclization step is highly organized, leading to the exclusive formation of the cis-diastereomer with high enantioselectivity.[2][6]
The mild reaction conditions and the high functional group tolerance make this method exceptionally valuable for constructing complex molecular architectures.[6]
Visualization: CuH-Catalyzed Hydroamination Workflow
Caption: Workflow for the CuH-catalyzed synthesis of cis-indolines.
Protocol: CuH-Catalyzed Synthesis of cis-2,3-Disubstituted Indolines
This protocol is based on the method developed by Buchwald and colleagues.[6]
Materials:
-
2-Vinyl-N-tosylaniline (Substrate 1)
-
Aldehyde (1.1 eq)
-
Cu(OAc)₂ (4 mol%)
-
Chiral Diphosphine Ligand (e.g., (R,R)-Ph-BPE) (4.4 mol%)
-
Diethoxymethylsilane (DEMS) (2.0 eq)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
tert-Butanol (t-BuOH) (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a glovebox, charge a vial with Cu(OAc)₂ (0.04 eq) and the chiral ligand (0.044 eq). Add anhydrous THF and stir for 30 minutes.
-
In a separate vial, dissolve the 2-vinyl-N-tosylaniline (1.0 eq), the aldehyde (1.1 eq), PPh₃ (0.08 eq), and t-BuOH (1.0 eq) in anhydrous THF.
-
Transfer the substrate solution to the catalyst solution.
-
Add DEMS (2.0 eq) to the reaction mixture.
-
Seal the vial and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by opening the vial to air.
-
Filter the mixture through a pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the cis-2,3-disubstituted indoline.
-
Confirm stereochemistry by NOE analysis and determine enantiomeric excess by chiral HPLC.
Representative Data
| Entry | Aldehyde Ar Group | Yield (%) | dr (cis/trans) | ee (%) |
| 1 | Phenyl | 91 | >20:1 | 95 |
| 2 | 4-Bromophenyl | 84 | >20:1 | 90 |
| 3 | 2-Naphthyl | 92 | >20:1 | 96 |
| 4 | 3-Thienyl | 85 | >20:1 | 95 |
| Data synthesized from Ascic, E., & Buchwald, S. L. (2015). Journal of the American Chemical Society, 137(14), 4666-4669.[2][6] |
Catalytic Asymmetric Dearomatization (CADA) of Indoles
A conceptually distinct and powerful strategy involves the dearomatization of the indole core itself. This approach breaks the inherent aromaticity to forge new stereocenters, providing access to complex fused and spirocyclic indoline frameworks that are otherwise difficult to synthesize.[7][8] Chiral phosphoric acids (CPAs) are exemplary catalysts for these transformations.[7]
Mechanistic Rationale and Divergent Synthesis
In this strategy, a 2,3-disubstituted indole is treated with a suitable electrophile in the presence of a chiral Brønsted acid, typically a CPA. The CPA activates the electrophile and protonates the C3 position of the indole, generating a chiral ion pair with the indoleninium intermediate. This intermediate is then attacked by the activated electrophile in a highly stereocontrolled manner.
A remarkable feature of some dearomatization reactions is their "switchable" nature. The initial dearomatized intermediate can be unstable and, by simply altering the post-processing conditions, can be guided to form different final products.[7][9] For instance, treatment with a base like triethylamine might lead to one product (e.g., a chiral indolenine), while reductive workup with NaBH₄ can yield a different, more complex fused indoline.[7][9]
Visualization: General Dearomatization Pathway
Caption: Switchable dearomatization for divergent synthesis of indole derivatives.
Protocol: CPA-Catalyzed Dearomatization for Fused Indoline Synthesis
This protocol is adapted from a switchable synthesis strategy using naphthoquinone monoimines as electrophiles.[7][9]
Materials:
-
2,3-Disubstituted indole (1.0 eq)
-
Naphthoquinone monoimine electrophile (1.5 eq)
-
Chiral Phosphoric Acid (CPA) catalyst (10 mol%)
-
Solvent (e.g., Dichloromethane, CH₂Cl₂)
-
For reductive workup: Sodium borohydride (NaBH₄), Methanol (MeOH)
Procedure:
-
To a vial, add the 2,3-disubstituted indole (1.0 eq, 0.05 mmol), the naphthoquinone monoimine (1.5 eq, 0.075 mmol), and the CPA catalyst (0.1 eq, 0.005 mmol).
-
Add the solvent (0.5 mL) and stir the mixture at room temperature for 2-4 hours.
-
Reductive Workup (Condition B): Upon completion of the initial reaction (monitored by TLC), cool the mixture to 0 °C.
-
Carefully add methanol (0.5 mL) followed by sodium borohydride (NaBH₄) in portions until the starting intermediate is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 5 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the fused indoline product.
Representative Data (Fused Indoline Synthesis)
| Entry | Indole R² Group | Indole R³ Group | Yield (%) | ee (%) |
| 1 | Methyl | Phenyl | 93 | 99 |
| 2 | Methyl | 4-MeO-Phenyl | 95 | 99 |
| 3 | Methyl | 4-Cl-Phenyl | 91 | 99 |
| 4 | Ethyl | Phenyl | 90 | 99 |
| Data synthesized from recent literature on switchable dearomatization.[7] |
Conclusion and Future Outlook
The stereoselective synthesis of 2,3-disubstituted indolines is a vibrant and continually evolving field. The organocatalytic, metal-catalyzed, and dearomative strategies discussed herein represent the forefront of modern synthetic chemistry, each offering unique advantages in terms of diastereoselectivity, scope, and access to diverse molecular architectures.
-
Organocatalysis provides a metal-free route with tunable diastereoselectivity based on substrate design.
-
Copper-Hydride Catalysis offers a robust and highly reliable method for accessing cis-indolines with excellent functional group tolerance.
-
Catalytic Asymmetric Dearomatization opens the door to previously inaccessible fused and spirocyclic structures, with the exciting possibility of divergent synthesis from a common intermediate.
Future developments will likely focus on expanding the catalyst and substrate scope, developing new dearomatization reagents, and applying these powerful methods to the total synthesis of complex natural products and the generation of novel pharmaceutical leads. The continued innovation in this area promises to further empower chemists to design and create the next generation of stereochemically complex, bioactive molecules.
References
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Lee, J., Ko, K. M., & Kim, S. G. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. RSC Advances, 7(85), 56457-56462. [Link]
-
Lee, J., Ko, K. M., & Kim, S. G. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. ResearchGate. [Link]
-
Sanz-Marco, A., et al. (2012). Asymmetric synthesis of trans-2,3-disubstituted indoline derivatives. The Journal of Organic Chemistry, 77(1), 808-12. [Link]
-
Lee, J., Ko, K. M., & Kim, S. G. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. RSC Advances. [Link]
-
Zhang, J., et al. (2024). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Advances. [Link]
-
Vicente, R., et al. (2012). Stereoselective synthesis of 2,3-disubstituted indoline diastereoisomers by chemoenzymatic processes. The Journal of Organic Chemistry, 77(18), 8049-55. [Link]
-
Zhang, J., et al. (2024). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Publishing. [Link]
-
Li, Y., et al. (2020). Synthesis of chiral[5][10]-fused indolines through enantioselective dearomatization inverse-electron-demand Diels–Alder reaction/oxidation of indoles. RSC Advances. [Link]
-
Zhang, J., et al. (2024). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Publishing. [Link]
-
Buchwald, S. L., et al. (2010). Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction. Organic Letters, 12(20), 4652-4655. [Link]
-
Thomson, R. J., et al. (2015). Enantioselective Synthesis of Indolines, Benzodihydrothiophenes, and Indanes by C–H Insertion of Donor/Donor Carbenes. Angewandte Chemie International Edition, 54(32), 9413-9417. [Link]
-
Various Authors. (2019). Stereoselective synthesis optically active 2,3-disubstituted indolines. ResearchGate. [Link]
-
Reddy, J. S., et al. (2021). Diastereoselective Synthesis of Tetrahydrospiro[carbazole-1,3′-indolines] via an InBr3-Catalyzed Domino Diels–Alder Reaction. The Journal of Organic Chemistry, 86(8), 5894-5906. [Link]
-
Shi, F., et al. (2020). Progresses in organocatalytic asymmetric dearomatization reactions of indole derivatives. Organic Chemistry Frontiers, 7(24), 3967-3998. [Link]
-
Buchwald, S. L., et al. (2010). Synthesis of indolines via a domino Cu-catalyzed amidation/cyclization reaction. National Institutes of Health. [Link]
-
Lee, J., Ko, K. M., & Kim, S. G. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. OUCI. [Link]
-
Smith, A. D., et al. (2015). Cation-Controlled Enantioselective and Diastereoselective Synthesis of Indolines: An Autoinductive Phase-Transfer Initiated 5-endo-trig Process. Journal of the American Chemical Society, 137(38), 12492-12503. [Link]
-
Ascic, E., & Buchwald, S. L. (2015). Highly Diastereo- and Enantioselective CuH-Catalyzed Synthesis of 2,3-Disubstituted Indolines. Journal of the American Chemical Society, 137(14), 4666-4669. [Link]
-
Various Authors. (2019). ChemInform Abstract: Stereoselective Synthesis of 2,3-Disubstituted Indoline Diastereoisomers by Chemoenzymatic Processes. ResearchGate. [Link]
-
Reddy, P. V. N., et al. (2018). Cascade reaction based synthetic strategies targeting biologically intriguing indole polycycles. Organic & Biomolecular Chemistry, 16(46), 8964-8994. [Link]
-
Various Authors. (2020). Pd-Catalyzed Domino Reactions Involving Alkenes To Access Substituted Indole Derivatives. ResearchGate. [Link]
-
Sudo, T., et al. (2023). Enantioselective synthesis of 3-(N-indolyl)quinolines containing axial and central chiralities. Chemical Communications, 59(92), 13697-13700. [Link]
-
Lee, J., Ko, K. M., & Kim, S. G. (2017). Distereo-and enantioselective synthesis of trans-2,3-disubstituted indoline. ResearchGate. [Link]
-
Masson, G., et al. (2021). Chiral Phosphoric Acid-Catalyzed Enantioselective Construction of 2,3-Disubstituted Indolines. Organic Letters, 23(3), 886-890. [Link]
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Various Authors. (2025). Synthesis of indolines. Organic Chemistry Portal. [Link]
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Ascic, E., & Buchwald, S. L. (2015). Highly Diastereo- and Enantioselective CuH-Catalyzed Synthesis of 2,3-Disubstituted Indolines. Journal of the American Chemical Society, 137(14), 4666-4669. [Link]
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Application Notes and Protocols for the Development of Dual 5-Lipoxygenase/Soluble Epoxide Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
Chronic inflammatory diseases represent a significant global health burden, and the development of novel therapeutics with improved efficacy and safety profiles is paramount. The arachidonic acid cascade is a critical pathway in the inflammatory process, producing both pro-inflammatory and anti-inflammatory lipid mediators. This guide focuses on a promising therapeutic strategy: the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). By simultaneously blocking the production of pro-inflammatory leukotrienes and stabilizing anti-inflammatory epoxyeicosatrienoic acids, dual 5-LOX/sEH inhibitors offer the potential for synergistic anti-inflammatory effects. This document provides a comprehensive overview of the scientific rationale, a detailed drug discovery workflow, and step-by-step protocols for the in vitro and in vivo evaluation of these novel therapeutic agents.
The Scientific Rationale for Dual 5-LOX/sEH Inhibition
The metabolism of arachidonic acid (AA) is a pivotal process in the initiation and resolution of inflammation. Two key enzymes in this pathway, 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), represent attractive targets for anti-inflammatory drug development.
5-Lipoxygenase (5-LOX): 5-LOX is the rate-limiting enzyme in the biosynthesis of leukotrienes (LTs), a class of potent pro-inflammatory lipid mediators.[1] Upon cellular stimulation, 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts AA into leukotriene A4 (LTA4).[2] LTA4 is then further metabolized to leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which increase vascular permeability and promote bronchoconstriction.[3][4] The role of LTs in various inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease, is well-established.[4]
Soluble Epoxide Hydrolase (sEH): In a parallel branch of the AA cascade, cytochrome P450 (CYP) epoxygenases convert AA into epoxyeicosatrienoic acids (EETs).[5] EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties.[5][6] However, their beneficial effects are short-lived as they are rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[5] Inhibition of sEH stabilizes and increases the endogenous levels of EETs, thereby promoting the resolution of inflammation.[7][8]
The Synergy of Dual Inhibition: The simultaneous inhibition of 5-LOX and sEH offers a multi-pronged approach to combatting inflammation.[9][10] This strategy aims to not only suppress the production of pro-inflammatory leukotrienes but also to enhance the levels of anti-inflammatory EETs. This dual action is expected to produce a synergistic anti-inflammatory effect, potentially leading to greater therapeutic efficacy and a reduced risk of side effects compared to single-target agents.[11][12]
Caption: Figure 1: Arachidonic Acid Cascade and Points of Dual Inhibition.
Drug Discovery and Development Workflow
The development of dual 5-LOX/sEH inhibitors follows a structured workflow, from initial hit identification to preclinical candidate selection.
Caption: Figure 2: Drug Discovery Workflow for Dual 5-LOX/sEH Inhibitors.
In Vitro Assay Protocols
Enzyme Inhibition Assays
Principle: This assay measures the activity of 5-LOX by detecting the formation of hydroperoxides produced from the enzymatic oxidation of a substrate. A non-fluorescent probe is oxidized by the hydroperoxides to a highly fluorescent product. The increase in fluorescence is proportional to the 5-LOX activity.
Materials:
-
5-LOX Enzyme (human recombinant)
-
LOX Assay Buffer
-
LOX Probe
-
LOX Substrate (e.g., arachidonic acid)
-
Zileuton (positive control inhibitor)
-
Test compounds
-
96-well white flat-bottom microplate
-
Multi-well fluorometer
Protocol: [13]
-
Reagent Preparation:
-
Warm LOX Assay Buffer to room temperature.
-
Prepare a working solution of the LOX Probe in LOX Assay Buffer.
-
Prepare a working solution of the LOX Substrate in an appropriate solvent (e.g., ethanol) and then dilute in LOX Assay Buffer.
-
Dissolve test compounds and Zileuton in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with LOX Assay Buffer to achieve desired final concentrations.
-
-
Assay Procedure:
-
Add 40 µL of LOX Assay Buffer to the "Enzyme Control" wells.
-
Prepare a Reaction Mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme. Add 40 µL of the Reaction Mix to all other wells.
-
Add 2 µL of the test compound solutions, Zileuton, or solvent control to the appropriate wells.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding 20 µL of the LOX Substrate working solution to all wells.
-
-
Measurement:
-
Immediately begin reading the fluorescence kinetically at an excitation wavelength of 500 nm and an emission wavelength of 536 nm for 10-20 minutes at 30-second intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each test compound concentration relative to the solvent control.
-
Calculate the IC50 value for each active compound by plotting percent inhibition versus log[inhibitor concentration] and fitting the data to a four-parameter logistic equation.
-
Principle: This assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product. The increase in fluorescence is directly proportional to the sEH activity.
Materials:
-
sEH Enzyme (human recombinant)
-
sEH Assay Buffer
-
sEH Substrate (e.g., PHOME)
-
sEH Inhibitor (e.g., AUDA) (positive control)
-
Test compounds
-
96-well clear flat-bottom microplate
-
Multi-well fluorometer
Protocol: [4]
-
Reagent Preparation:
-
Warm sEH Assay Buffer to room temperature.
-
Prepare a working solution of the sEH Substrate in sEH Assay Buffer.
-
Dissolve test compounds and AUDA in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with sEH Assay Buffer to achieve desired final concentrations.
-
-
Assay Procedure:
-
Add 30 µL of sEH Assay Buffer to the "Enzyme Control" and "Inhibitor Control" wells.
-
Add 10 µL of the test compound solutions, AUDA, or solvent control to the appropriate wells.
-
Add 10 µL of the sEH Enzyme solution to all wells except the "Background Control" wells.
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the sEH Substrate working solution to all wells.
-
-
Measurement:
-
Read the fluorescence kinetically at an excitation wavelength of 362 nm and an emission wavelength of 460 nm for 15-30 minutes at 30-second intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the solvent control.
-
Calculate the IC50 value for each active compound.
-
Table 1: Example Data for a Hypothetical Dual 5-LOX/sEH Inhibitor
| Compound | 5-LOX IC50 (nM) | sEH IC50 (nM) |
| Compound X | 50 | 25 |
| Zileuton | 200 | >10,000 |
| AUDA | >10,000 | 10 |
Cell-Based Assays
Principle: PMNLs (primarily neutrophils) are isolated from human whole blood using density gradient centrifugation. This method separates the different blood cell types based on their buoyant density.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Dextran T500
-
RPMI 1640 medium
-
Lysis buffer (e.g., ACK lysis buffer)
-
Sterile conical tubes (15 mL and 50 mL)
-
Centrifuge
Protocol: [14]
-
Carefully layer 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Dilute 30 mL of heparinized whole blood 1:1 with pre-warmed RPMI 1640.
-
Slowly layer the diluted blood on top of the Ficoll-Paque PLUS, creating a distinct interface.
-
Centrifuge at 1400 rpm for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells, and most of the Ficoll-Paque), leaving the erythrocyte and PMNL pellet at the bottom.
-
Resuspend the pellet in RPMI 1640 and add Dextran T500 solution to sediment the red blood cells. Allow to stand for 1 hour at 4°C.
-
Carefully collect the leukocyte-rich supernatant and transfer it to a new 50 mL conical tube.
-
Centrifuge at 700 rpm for 6 minutes to pellet the PMNLs.
-
To remove any remaining red blood cells, resuspend the pellet in 2-5 mL of lysis buffer and incubate for 2 minutes in the dark at room temperature.
-
Add 45 mL of RPMI 1640 and centrifuge at 700 rpm for 6 minutes.
-
Resuspend the final PMNL pellet in the desired assay medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
Principle: This assay measures the ability of a test compound to inhibit the production of LTB4 in stimulated human PMNLs. LTB4 levels in the cell supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Isolated human PMNLs
-
Assay medium (e.g., HBSS with Ca2+/Mg2+)
-
Calcium ionophore A23187 (stimulant)
-
Test compounds
-
Commercial LTB4 ELISA kit
-
96-well cell culture plate
-
Microplate reader
Protocol: [2]
-
Seed isolated PMNLs in a 96-well plate at a density of 1 x 10^6 cells/well in assay medium.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 30 minutes at 37°C.
-
Stimulate the cells by adding calcium ionophore A23187 to a final concentration of 1 µM.
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the LTB4 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of LTB4 production for each test compound concentration and determine the IC50 value.
In Vivo Efficacy Model
Zymosan-Induced Peritonitis in Mice
Principle: Intraperitoneal injection of zymosan, a yeast cell wall component, induces an acute inflammatory response characterized by the recruitment of leukocytes, particularly neutrophils, into the peritoneal cavity. This model is used to evaluate the anti-inflammatory efficacy of test compounds by measuring their ability to reduce leukocyte infiltration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline
-
Test compound formulation
-
Vehicle control
-
Dexamethasone (positive control)
-
Peritoneal lavage buffer (e.g., PBS with 2% FBS)
-
Hemocytometer
-
Microscope
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Compound Administration: Administer the test compound, vehicle, or dexamethasone to the mice via the desired route (e.g., oral gavage) at a predetermined time before zymosan injection (e.g., 30-60 minutes).
-
Induction of Peritonitis: Inject each mouse intraperitoneally with 1 mg of zymosan A suspended in 0.5 mL of sterile saline.
-
Peritoneal Lavage: At a specified time point after zymosan injection (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage by injecting 5 mL of cold peritoneal lavage buffer into the peritoneal cavity. Gently massage the abdomen and then aspirate the fluid.
-
Cell Counting: Centrifuge the lavage fluid at 400 x g for 10 minutes at 4°C. Resuspend the cell pellet in a known volume of lavage buffer.
-
Determine the total number of leukocytes using a hemocytometer.
-
Prepare a cytospin slide and stain with a differential stain (e.g., Diff-Quik) to perform a differential cell count (neutrophils, macrophages, etc.).
-
Data Analysis: Calculate the total number of each leukocyte subtype in the peritoneal lavage fluid. Compare the cell counts in the compound-treated groups to the vehicle-treated group to determine the percent inhibition of leukocyte infiltration.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Pharmacokinetic (PK) Study in Mice
Principle: This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a test compound after administration to mice. Plasma concentrations of the compound are measured over time to calculate key PK parameters.
Materials:
-
Male C57BL/6 mice
-
Test compound formulation
-
Vehicle control
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Dosing: Administer a single dose of the test compound to a group of mice via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from a sparse sampling design (e.g., 3-4 mice per time point) at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[1]
-
Plasma Preparation: Immediately place the blood samples in EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Analysis: Store the plasma samples at -80°C until analysis. Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[17][18]
-
Data Analysis: Plot the mean plasma concentration versus time and use non-compartmental analysis to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).[11]
Pharmacodynamic (PD) Study in Mice
Principle: This study assesses the in vivo target engagement of the dual inhibitor by measuring the modulation of biomarkers for 5-LOX and sEH activity.
Materials:
-
Male C57BL/6 mice
-
Test compound formulation
-
Vehicle control
-
Blood collection supplies
-
ELISA kits for LTB4
-
LC-MS/MS system for analysis of EETs and DHETs
Protocol:
-
Dosing: Administer a single dose of the test compound or vehicle to groups of mice.
-
Blood Sampling: Collect blood samples at various time points post-dose, corresponding to the PK profile (e.g., at Tmax and at later time points).
-
Biomarker Analysis:
-
5-LOX Target Engagement: Measure the levels of LTB4 in the plasma using a commercial ELISA kit. A significant reduction in LTB4 levels in the compound-treated group compared to the vehicle group indicates in vivo inhibition of 5-LOX.[19]
-
sEH Target Engagement: Measure the plasma concentrations of various EETs and their corresponding DHETs using a validated LC-MS/MS method. Calculate the EET/DHET ratio. A significant increase in the EET/DHET ratio in the compound-treated group compared to the vehicle group indicates in vivo inhibition of sEH.[10][15]
-
-
Data Analysis: Correlate the pharmacokinetic profile of the inhibitor with the pharmacodynamic response (i.e., changes in biomarker levels) to establish a PK/PD relationship. This will help in determining the optimal dosing regimen for efficacy studies.
Conclusion
The development of dual 5-LOX/sEH inhibitors represents a highly promising approach for the treatment of a wide range of inflammatory diseases. The protocols outlined in this guide provide a comprehensive framework for the in vitro and in vivo evaluation of these novel therapeutic agents. By carefully characterizing the enzymatic and cellular activity, as well as the in vivo efficacy and PK/PD properties, researchers can identify and advance promising dual inhibitors towards clinical development. The ultimate goal is to translate this innovative therapeutic strategy into safe and effective treatments for patients suffering from chronic inflammatory conditions.
References
- Fischer, D. S., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Studies of Dual Inhibitors of Soluble Epoxide Hydrolase and 5-Lipoxygenase. Journal of Medicinal Chemistry, 63(21), 12697-12716.
-
Inotiv. (n.d.). Zymosan Induced Peritonitis. Retrieved from [Link]
- Liu, J. Y., et al. (2009). Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. British Journal of Pharmacology, 156(4), 635-645.
- Garscha, U., et al. (2017). Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase. Molecules, 22(1), 119.
- Schmelzer, K. R., et al. (2005). Soluble epoxide hydrolase is a therapeutic target for acute inflammation. Proceedings of the National Academy of Sciences, 102(28), 9772-9777.
- Meirer, K., et al. (2016). A hybrid imidazo-[1,2a]-pyridine-based inhibitor of 5-lipoxygenase and soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry, 24(16), 3647-3657.
- Ford-Hutchinson, A. W., et al. (1984). Leukotrienes: their formation and role as inflammatory mediators. Annual review of biochemistry, 53(1), 259-277.
- Zhang, G., et al. (2014). Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis. Journal of carcinogenesis, 13.
- Liu, J. Y., et al. (2010). Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model. Biochemical pharmacology, 79(6), 880-887.
-
Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
- Node, K., et al. (1999). Anti-inflammatory properties of cytochrome P450 epoxygenase-derived eicosanoids. Science, 285(5431), 1276-1279.
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Melior Discovery. (n.d.). Zymosan-A Induced Mouse Peritonitis Model. Retrieved from [Link]
- Morisseau, C., & Hammock, B. D. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. Current protocols in toxicology, Chapter 4, Unit 4.23.
- Kramer, J. S., et al. (2019). Discovery of first in vivo active inhibitors of soluble epoxide hydrolase (sEH) phosphatase domain. Journal of medicinal chemistry, 62(17), 7867-7884.
- Cheruvu, H. S., et al. (2018). LC-MS/MS method for the simultaneous quantification of luteolin, wedelolactone and apigenin in mice plasma using hansen solubility parameters for liquid-liquid extraction: Application to pharmacokinetics of Eclipta alba chloroform fraction.
- Gilbert, N. C., et al. (2013). Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry. Journal of chromatography B, Analytical technologies in the biomedical and life sciences, 937, 79-83.
- Radmark, O., & Samuelsson, B. (2009). 5-Lipoxygenase: mechanisms of regulation. Journal of lipid research, 50(Supplement), S40-S45.
- Tsai, H. J., et al. (2010). Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. British journal of pharmacology, 161(3), 589-600.
- Ulu, A., et al. (2012). In vivo–Active Soluble Epoxide Hydrolase–targeting PROTACs with Improved Potency and Stability. ACS medicinal chemistry letters, 3(10), 835-839.
- Rose, T. E., et al. (2010). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. Journal of medicinal chemistry, 53(24), 8636-8646.
- Lee, K. S., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of medicinal chemistry, 57(17), 7016-7030.
- Liu, J. Y., et al. (2013). Pharmacokinetic optimization of small molecule Janus kinase 3 inhibitors to target immune cells. Journal of medicinal chemistry, 56(21), 8443-8455.
- Wei, Z., et al. (2020). Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS). Journal of pharmaceutical and biomedical analysis, 189, 113469.
- Sharma, C., et al. (2022).
- Singh, R. P., et al. (2017). LC-MS/MS method for the simultaneous quantification of darolutamide and its active metabolite, ORM-15341 in mice plasma and its application to a pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 145, 454-461.
- Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23.
- Parasuraman, S., et al. (2010). Guidelines for the care and use of animals in research and teaching. Journal of pharmacology & pharmacotherapeutics, 1(2), 108.
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MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]
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Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery. Retrieved from [Link]
- Cravatt, B. F., & Simon, G. M. (2017). Determining target engagement in living systems.
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Selvita. (n.d.). Target Engagement. Retrieved from [Link]
-
DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube. [Link]
- Sykes, D. A., et al. (2020). Strategies for target and pathway engagement in cellular assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 699-711.
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- 4. researchgate.net [researchgate.net]
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- 7. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(Benzyloxy)indoline Hydrochloride
Welcome to the technical support center for the synthesis of 5-(Benzyloxy)indoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis. The indoline scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1]
I. Understanding the Core Synthesis: From Indole to Indoline
The synthesis of this compound typically starts from the commercially available 5-(Benzyloxy)indole. The core transformation is the reduction of the C2-C3 double bond of the indole ring to form the indoline structure.
This seemingly straightforward reduction can be fraught with challenges, including incomplete conversion, over-reduction, and undesired side reactions. The choice of reducing agent and reaction conditions is paramount to achieving a high yield of the desired product.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: What are the most effective reducing agents for the conversion of 5-(Benzyloxy)indole to 5-(Benzyloxy)indoline?
A1: Several reducing agents can be employed, each with its own advantages and disadvantages.
-
Catalytic Hydrogenation: This is a common and often clean method. Catalysts like Palladium on carbon (Pd/C) are frequently used.[1] However, a significant side reaction to be aware of is debenzylation (hydrogenolysis of the benzyl ether) to form 5-hydroxyindoline, especially under harsh conditions (high pressure or temperature).
-
Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), in the presence of an acid like trifluoroacetic acid (TFA), are highly effective for reducing indoles to indolines.[2] This method is often rapid and proceeds at low temperatures, minimizing side reactions.[2]
-
Sodium Borohydride in Carboxylic Acid: A combination of sodium borohydride (NaBH₄) in a carboxylic acid solvent like acetic acid can also reduce the indole ring.[3] However, a major drawback of this method is the potential for N-alkylation of the resulting indoline.[3] For instance, using acetic acid can lead to the formation of N-ethyl-5-(benzyloxy)indoline.[3]
Q2: I am observing a significant amount of debenzylation during catalytic hydrogenation. How can I minimize this?
A2: Debenzylation is a common issue due to the hydrogenolysis of the benzyl ether protecting group. To minimize this:
-
Catalyst Choice: Use a less active catalyst or a poisoned catalyst.
-
Reaction Conditions: Operate at lower hydrogen pressure and ambient temperature.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Alternative Reducing Agents: Consider using borane reagents with TFA, which are less prone to causing debenzylation.[2]
Q3: My reaction with NaBH₄ in acetic acid is giving me a mixture of products, including a higher molecular weight species. What is happening?
A3: The higher molecular weight species is likely the N-alkylated product. The carboxylic acid can be reduced in situ to an aldehyde, which then undergoes reductive amination with the newly formed indoline. For example, acetic acid can lead to N-ethylation.[3] To avoid this, it is recommended to use a non-carboxylic acid medium or a different reducing agent system, such as borane-TFA.[2]
Q4: How can I effectively monitor the progress of the reduction reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method. 5-(Benzyloxy)indole is significantly more conjugated and will have a different Rf value than the resulting indoline. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, LC-MS is recommended.
Q5: What is the best way to purify the final this compound salt?
A5: After the reaction work-up to isolate the free base, 5-(Benzyloxy)indoline, it can be purified by column chromatography on silica gel. Once the pure free base is obtained, the hydrochloride salt can be formed by dissolving the base in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent or bubbling HCl gas. The salt will precipitate out and can be collected by filtration. Recrystallization from a suitable solvent system (e.g., methanol/ether) can be performed for further purification.[4][5]
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst (for catalytic hydrogenation).2. Decomposed reducing agent (e.g., old NaBH₄ or BH₃·THF).3. Insufficient acid (when using borane-TFA or NaBH₄-acid).4. Low reaction temperature. | 1. Use fresh, high-quality catalyst.2. Use a fresh bottle of the reducing agent.3. Ensure the correct stoichiometry of the acid is used.4. Gradually increase the reaction temperature while monitoring for side products. |
| Formation of Multiple Products (Impurity Profile) | 1. Debenzylation of the benzyloxy group.2. N-alkylation when using NaBH₄ in carboxylic acids.[3]3. Polymerization of the indole under strongly acidic conditions.[6]4. Over-reduction of the benzene ring (less common). | 1. See FAQ Q2 for minimizing debenzylation.2. Switch to a different reducing system like BH₃·THF with TFA.[2]3. Use milder acidic conditions or a non-acidic reduction method.4. Use milder reducing agents and carefully control reaction time. |
| Difficulty in Isolating the Product | 1. The product is an amine and may be soluble in both aqueous and organic layers during workup.2. The hydrochloride salt is not precipitating. | 1. Carefully adjust the pH of the aqueous layer to >9 before extracting the free base with an organic solvent.[4]2. Ensure the solvent for salt formation is non-polar enough (e.g., diethyl ether). You can also try adding a co-solvent to reduce solubility. |
| Product is an Oil Instead of a Crystalline Solid | 1. Presence of impurities.2. Residual solvent. | 1. Purify the free base by column chromatography before salt formation.2. Ensure the product is thoroughly dried under high vacuum. Trituration with a non-polar solvent like hexanes can sometimes induce crystallization. |
IV. Detailed Experimental Protocols
Here are two recommended protocols for the synthesis of 5-(Benzyloxy)indoline.
Protocol 1: Reduction using Borane-Trifluoroacetic Acid
This method is often preferred due to its high efficiency and reduced risk of debenzylation.[2]
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 5-(benzyloxy)indole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic acid (TFA, 2.0 eq) dropwise.
-
Addition of Reducing Agent: To the above solution, add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Work-up: Concentrate the mixture under reduced pressure. Add 1 M NaOH solution to the residue until the pH is >9.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 5-(benzyloxy)indoline free base.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether and add a 1 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a solid.
Protocol 2: Catalytic Hydrogenation
This is a classic method but requires careful control to avoid debenzylation.
Step-by-Step Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 5-(benzyloxy)indole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (1 atm or slightly above) with vigorous stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 5-(benzyloxy)indoline free base.
-
Purification and Salt Formation: Follow steps 7-9 from Protocol 1.
V. Visualizing the Process
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
Reaction Pathway and Potential Side Reactions
Caption: The main synthetic route and common side reactions.
VI. Concluding Remarks
The successful synthesis of this compound hinges on the careful selection of reagents and reaction conditions to favor the desired reduction of the indole C2-C3 double bond while minimizing side reactions. By understanding the underlying chemistry and employing systematic troubleshooting, researchers can significantly improve the yield and purity of this valuable synthetic intermediate.
VII. References
-
Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96(25), 7812–7814.
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
-
Patel, H. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles | Request PDF. [Link]
-
Rhodium.ws. (n.d.). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. [Link]
-
Taber, D. F., & Stachel, S. J. (2011). Indole synthesis: a review and proposed classification. Organic Chemistry.
-
U.S. Patent No. 4,210,590. (1980). Reduction of indole compounds to indoline compounds. Google Patents.
-
Wikipedia. (n.d.). Indole. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 3. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. bhu.ac.in [bhu.ac.in]
Technical Support Center: Purification of 5-(Benzyloxy)indoline Hydrochloride
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-(Benzyloxy)indoline hydrochloride. As a critical intermediate in the synthesis of various pharmacologically active molecules, its purity is paramount to the success of subsequent research and development.[1] This document moves beyond simple protocols to explain the underlying principles and troubleshooting logic, ensuring you can adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the initial physical indicators of impurity in my this compound sample?
A: An ideal sample of this compound should be a white to off-white crystalline solid. Common signs of impurity include a significant deviation in color (e.g., yellow, brown, or black), a gummy or oily consistency instead of a free-flowing powder, or a broad melting point range. The presence of color can indicate oxidized species or residual byproducts from the synthesis.[2]
Q2: What are the most common types of impurities I should anticipate?
A: Impurities in this compound typically arise from the synthetic route used. Key impurities to consider are:
-
Starting Materials: Unreacted precursors from the indoline ring formation.
-
Side-Reaction Products: Isomeric indolines or byproducts from condensation reactions, such as dimeric impurities, which can occur at high temperatures.[3]
-
Debenzylated Product: 5-Hydroxyindoline, formed if the benzyloxy protecting group is cleaved during synthesis or workup.
-
Residual Solvents: Solvents used in the reaction or initial workup that become trapped in the solid matrix.
Q3: How can I perform a rapid, preliminary purity check on my sample?
A: Thin-Layer Chromatography (TLC) is an excellent first-pass technique for qualitative purity assessment.[2] A single, well-defined spot is indicative of high purity. The presence of multiple spots confirms the presence of impurities and can help guide the selection of a purification strategy.
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A starting point is a mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v). The polarity can be adjusted based on the observed separation.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
Q4: What are the best practices for storing this compound to prevent degradation?
A: The compound should be stored in a tightly sealed container at low temperatures (4°C is recommended) and protected from light to minimize degradation.[4] Indoline and indole derivatives can be susceptible to oxidation and light-induced decomposition.
Core Purification Strategies
The choice of purification method depends on the nature and quantity of the impurities. The two most effective strategies are recrystallization for the hydrochloride salt and column chromatography for the free base.
Strategy 1: Recrystallization of the Hydrochloride Salt
Recrystallization is the most direct method for purifying crystalline solids like hydrochloride salts. It leverages the difference in solubility of the compound and its impurities in a given solvent system at varying temperatures.
Guiding Principle: The goal is to find a solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (and be removed with the mother liquor).
Recommended Solvent Systems: A solvent/anti-solvent system is often most effective. The compound is dissolved in a minimal amount of a "good" solvent at an elevated temperature, and a "poor" solvent (anti-solvent) is added until turbidity is observed. The solution is then allowed to cool slowly.
| Solvent System (Good : Poor) | Rationale & Application |
| Methanol : Diethyl Ether | Methanol is an excellent solvent for polar hydrochloride salts. Diethyl ether acts as a non-polar anti-solvent to induce precipitation. Ideal for removing non-polar impurities. |
| Isopropanol : Hexanes | A common system offering good solubility at reflux and poor solubility when cooled. Good for general purpose purification. |
| Ethanol : Water (acidified) | Useful if impurities are highly non-polar. A small amount of HCl in the water can suppress conversion to the free base and improve crystal formation.[5] |
Step-by-Step Recrystallization Protocol:
-
Dissolution: Place the crude this compound in a flask. Add a minimal amount of the chosen "good" solvent (e.g., methanol). Heat the mixture gently (e.g., in a water bath at 50-60°C) with stirring until the solid is fully dissolved.
-
Charcoal Treatment (Optional): If the solution is highly colored, cool it slightly, add a small amount of activated charcoal (approx. 1-2% w/w), and reheat with stirring for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal and any insoluble impurities.
-
Precipitation: While the filtrate is still warm, slowly add the "poor" anti-solvent (e.g., diethyl ether) dropwise with stirring until the solution becomes persistently cloudy (turbid).
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator (0-4°C) for several hours.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Strategy 2: Purification via Column Chromatography (as the Free Base)
Silica gel chromatography is generally not suitable for highly polar hydrochloride salts. Therefore, the common workflow involves converting the salt to its less polar free base, purifying the free base by chromatography, and then converting it back to the pure hydrochloride salt.
Step-by-Step Protocol for Chromatography:
-
Conversion to Free Base:
-
Dissolve the crude hydrochloride salt in a separatory funnel containing deionized water and an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like sodium carbonate (Na₂CO₃) until the aqueous layer is basic (pH ~8-9).
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
-
-
Column Chromatography:
-
Prepare a silica gel column using a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude free base in a minimal amount of the mobile phase or dichloromethane.
-
Load the sample onto the column and elute with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Conversion back to Hydrochloride Salt:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.
-
The pure hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Troubleshooting Guide
Issue 1: My product oiled out or failed to crystallize during recrystallization.
-
Symptom: Instead of forming solid crystals, the product separates as a viscous liquid or oil upon cooling.
-
Possible Causes:
-
High Impurity Load: Certain impurities can act as eutectic melting point depressants, preventing crystallization.
-
Incorrect Solvent Choice: The solvent system may not be optimal, or the cooling process was too rapid.
-
Residual Water/Solvent: Traces of water or a different solvent can sometimes inhibit crystal lattice formation.
-
-
Solutions & Optimization:
-
Trituration: If an oil forms, decant the solvent. Add a poor solvent (like hexanes or diethyl ether) to the oil and vigorously scratch the flask's inner surface with a glass rod. This can induce nucleation and solidification.
-
Re-dissolve and Seed: Re-heat the solution to re-dissolve the oil. As it cools, add a "seed crystal" from a previous pure batch to provide a template for crystallization.
-
Solvent System Re-evaluation: The polarity difference between your solvent and anti-solvent may be too large, causing the product to "crash out" as an oil. Try a less powerful anti-solvent.
-
Issue 2: My yield is very low after recrystallization.
-
Symptom: A significant portion of the product was lost during the purification process.
-
Possible Causes:
-
Excessive Solvent: Using too much of the "good" solvent will keep a significant amount of product dissolved even at low temperatures.
-
Premature Crystallization: Crystals may have formed during a hot filtration step and were discarded.
-
Compound Solubility: The product may be more soluble in the chosen solvent than anticipated.
-
-
Solutions & Optimization:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.
-
Concentrate Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), concentrate it by removing some solvent and attempt a second crystallization.
-
Check Funnel: Always check the filter paper and funnel for crystallized product after a hot filtration step.
-
Issue 3: My final product is still colored (yellow/brown).
-
Symptom: Despite successful crystallization, the product retains a distinct color.
-
Possible Causes:
-
Colored Impurities: Some impurities, particularly those resulting from oxidation, are intensely colored and can co-crystallize with the product.
-
Compound Instability: The compound may be degrading slightly upon heating during the recrystallization process.
-
-
Solutions & Optimization:
-
Activated Charcoal: As described in the protocol, treatment with activated charcoal is highly effective at adsorbing many colored organic impurities. Do not use an excessive amount, as it can also adsorb your product.
-
Lower Temperature: Attempt the recrystallization at a lower temperature if possible, or minimize the time the solution spends at reflux.
-
Inert Atmosphere: For highly sensitive compounds, performing the purification under an inert atmosphere of nitrogen or argon can prevent oxidation.
-
References
- Google Patents. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
National Center for Biotechnology Information. 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. PubChem. Available at: [Link]
-
SIELC Technologies. Separation of Indole, 5-benzyloxy- on Newcrom R1 HPLC column. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Available at: [Link]
- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. PL196898B1 - Method of purification of 5-aminolevulline acid hydrochloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 4. goldbio.com [goldbio.com]
- 5. PL196898B1 - Method of purification of 5-aminolevulline acid hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful and historic reaction. Here, we address common issues leading to low yields and provide actionable, field-proven insights to optimize your synthetic outcomes. Our approach is rooted in a deep understanding of the reaction mechanism and the causal relationships between experimental parameters and results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
Low yields in the Fischer indole synthesis can be attributed to a number of critical factors, as the reaction is notoriously sensitive to a variety of parameters.[1][2] A systematic approach to troubleshooting is essential. Here are the most common culprits:
-
Purity of Starting Materials: The purity of both the arylhydrazine and the carbonyl compound is paramount. Impurities can lead to a cascade of unwanted side reactions, consuming your starting materials and complicating purification.[1][2]
-
Suboptimal Reaction Conditions: The delicate balance of acid catalyst, temperature, and reaction time is crucial for success.[1][3]
-
Instability of Reactants or Intermediates: The phenylhydrazone intermediate can be unstable under certain conditions, leading to degradation before cyclization can occur.
-
Substituent Effects: The electronic nature of substituents on either the arylhydrazine or the carbonyl partner can dramatically influence the reaction's success, in some cases preventing the desired cyclization altogether.[1][4]
-
Steric Hindrance: Bulky substituents on either reactant can sterically hinder the key bond-forming steps of the reaction.[1]
Below is a logical workflow to diagnose the root cause of your low yield.
Caption: A systematic workflow for troubleshooting low yields in the Fischer indole synthesis.
Q2: I suspect my starting materials are impure. What are the best practices for their purification?
This is an excellent first step in troubleshooting. Impurities in the arylhydrazine are a frequent cause of reaction failure.
Expert Insight: Phenylhydrazine and its derivatives are susceptible to oxidation, often appearing as dark, viscous oils. Using freshly purified starting materials can dramatically improve your results.[5]
Protocol: Purification of Phenylhydrazine
This protocol is for the free base. If you are using a hydrochloride salt, it is often more stable and may not require purification.[5]
Materials:
-
Crude phenylhydrazine
-
An appropriate water-immiscible organic solvent (e.g., toluene, diethyl ether)
-
Aqueous alkali solution (e.g., 10-50% NaOH)[6]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Distillation apparatus
Step-by-Step Methodology:
-
Liberate the Free Base: If starting from a salt, dissolve it in water and neutralize with an aqueous alkali solution to liberate the free phenylhydrazine.[6]
-
Extraction: Extract the liberated phenylhydrazine into a water-immiscible organic solvent.[6]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Vacuum Distillation: Distill the crude phenylhydrazine under vacuum. Crucially, the distillation temperature should be kept as low as possible (e.g., not exceeding 150°C) to prevent decomposition. [6]
For carbonyl compounds, standard purification techniques such as distillation for liquids or recrystallization for solids are recommended.
Q3: How do I choose the right acid catalyst? I'm seeing conflicting recommendations.
The choice of acid catalyst is a critical, and often empirically determined, parameter.[1][7] There is no single "best" catalyst, as the optimal choice depends heavily on the specific substrates. Both Brønsted and Lewis acids are commonly employed.[7][8][9]
Causality: The acid catalyst facilitates two key steps in the mechanism: the tautomerization of the hydrazone to the reactive ene-hydrazine intermediate and the final cyclization and ammonia elimination to form the aromatic indole ring.[10][11][12] An inappropriate acid can lead to decomposition or favor side reactions.
Table 1: Common Acid Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions & Remarks |
| Brønsted Acids | HCl, H₂SO₄, p-toluenesulfonic acid (p-TSA) | Often used in protic solvents like acetic acid or ethanol. Can be very effective, but harsh conditions may degrade sensitive substrates.[7][8] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃ | Useful for a wide range of substrates. ZnCl₂ is a very common and effective choice.[7][8][10] Can sometimes be milder than strong Brønsted acids. |
| Polyphosphoric Acid (PPA) | - | Often serves as both catalyst and solvent. Very effective for driving the cyclization, especially for less reactive substrates, but workup can be challenging.[2][5] |
| Milder Acids | Acetic Acid | Can function as both a catalyst and a solvent, providing milder conditions that may prevent side reactions for sensitive substrates.[5] |
Recommendation: If your current catalyst is giving a low yield, a screening of different acid catalysts is a logical next step. Start with a common choice like ZnCl₂ or p-TSA, and if the reaction still fails, consider a stronger medium like PPA.
Q4: I'm observing a complex mixture of products on my TLC plate. What are the likely side reactions?
The formation of multiple byproducts is a clear indication that your reaction conditions are not optimal. Common side reactions include:
-
Aldol Condensation: Aldehydes and ketones possessing α-hydrogens can undergo self-condensation under the acidic reaction conditions.[1]
-
N-N Bond Cleavage: This is a particularly problematic side reaction. Electron-donating substituents on the carbonyl compound can over-stabilize a key intermediate, leading to cleavage of the N-N bond instead of the productive[8][8]-sigmatropic rearrangement.[1][4][13] This is a known reason for the failure of Fischer indole syntheses aimed at producing 3-aminoindoles.[4][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Indoline N-Acylation
Welcome to the technical support center for indoline N-acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you navigate the common challenges encountered during the N-acylation of indolines, ensuring you can achieve optimal results in your synthetic endeavors.
I. Troubleshooting Guide
This section addresses specific experimental issues you might encounter, offering explanations for the underlying causes and providing step-by-step protocols for resolution.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is a lower-than-expected yield of the desired N-acylated indoline. This can stem from several factors, from the reactivity of your starting materials to the specific conditions of your reaction.
Root Cause Analysis:
-
Insufficient Nucleophilicity of the Indoline Nitrogen: The nitrogen atom in an indoline is less nucleophilic compared to aliphatic amines, which can lead to sluggish or incomplete reactions.[1]
-
Poor Acylating Agent Reactivity: The choice of acylating agent is critical. Less reactive derivatives, such as carboxylic acids, may require specific activation to proceed efficiently.[2]
-
Inappropriate Base Selection: The base plays a crucial role in deprotonating the indoline nitrogen, thereby increasing its nucleophilicity. An unsuitable base may not be strong enough to effect this deprotonation or could lead to unwanted side reactions.[3][4][5]
-
Suboptimal Solvent Choice: The solvent can significantly influence reaction rates and equilibria by affecting the solubility of reagents and stabilizing intermediates.[4][5][6]
-
Decomposition of Reagents or Products: Acyl chlorides, for instance, are highly reactive and can be hydrolyzed by moisture, while the product itself might be unstable under the reaction conditions.[7][8]
Troubleshooting Flowchart for Low Yield
Caption: A step-by-step flowchart for troubleshooting low-yield indoline N-acylation reactions.
Solutions & Protocols:
1. Enhancing Reagent Reactivity:
-
Choice of Acylating Agent: If you are using a carboxylic acid, consider converting it to a more reactive species. Acyl chlorides are highly reactive, followed by anhydrides and thioesters.[5][7][9]
-
Protocol for Acyl Chloride Formation:
-
To a solution of the carboxylic acid (1.0 eq.) in an inert solvent like dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq.) dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can often be used directly in the next step.
-
2. Systematic Base and Solvent Screening:
The interplay between the base and solvent is critical for successful N-acylation.
| Base | pKa (Conjugate Acid) | Common Solvents | Notes |
| Triethylamine (Et₃N) | 10.75 | DCM, THF, Acetonitrile | A common, moderately strong organic base. Often used in excess to neutralize the HCl byproduct when using acyl chlorides.[10] |
| Pyridine | 5.25 | DCM, Chloroform | A weaker base, also acts as a nucleophilic catalyst. |
| NaH | ~36 | THF, DMF | A very strong, non-nucleophilic base. Effective for deprotonating the indoline nitrogen but requires anhydrous conditions.[11] |
| K₂CO₃ / Cs₂CO₃ | 10.33 / - | Acetonitrile, DMF, Xylene | Inorganic bases that are often effective and easy to handle. Cs₂CO₃ was found to be highly effective in some indole acylations.[3][4][5][12] |
-
Experimental Protocol for Screening:
-
Set up parallel reactions in small vials.
-
To each vial containing the indoline (1.0 eq.), add the chosen solvent.
-
Add the selected base (1.1-2.0 eq.) and stir for a few minutes.
-
Add the acylating agent (1.05 eq.) and let the reactions proceed at the chosen temperature.
-
Monitor the reactions by TLC or LC-MS to determine the optimal combination.
-
Issue 2: Competing C-Acylation and Other Side Reactions
While the N-acylation of indoline is generally favored over C-acylation due to the saturated nature of the heterocyclic ring, side reactions can still occur, particularly if the reaction conditions are not well-controlled. With substrates like indoles, C3-acylation is a major competing pathway.[4][13]
Root Cause Analysis:
-
Use of Strong Lewis Acids: Some Lewis acids used to activate the acylating agent can also promote Friedel-Crafts-type acylation on the aromatic ring of the indoline.[13]
-
Highly Reactive Acylating Agents: Very reactive acylating agents under harsh conditions might lead to over-acylation or other undesired reactions.
-
Formation of Diacylated Products: In some cases, diacylation can occur, though it is less common with indolines than with more electron-rich systems.
Solutions & Protocols:
1. Judicious Choice of Catalysts and Reagents:
-
Avoid strong Lewis acids like AlCl₃ if C-acylation is observed.[13] Instead, rely on base-mediated or milder catalytic methods.
-
When using highly reactive acyl chlorides, add them slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation.[14]
2. Control of Stoichiometry and Reaction Time:
-
Use a slight excess (1.05-1.1 equivalents) of the acylating agent to ensure full conversion of the indoline without promoting further reactions.
-
Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation or the formation of byproducts over time.
Issue 3: Difficulties in Product Purification
The final step of isolating the pure N-acylated indoline can be challenging due to the presence of unreacted starting materials, the base, or byproducts.
Root Cause Analysis:
-
Similar Polarity of Product and Starting Material: The N-acylated product may have a similar polarity to the starting indoline, making chromatographic separation difficult.
-
Emulsion Formation During Work-up: The presence of salts and certain solvents can lead to the formation of emulsions during aqueous extraction.
-
Product Instability: The product may be sensitive to the acidic or basic conditions of the work-up or may degrade on silica gel during chromatography.
Solutions & Protocols:
1. Optimized Aqueous Work-up:
-
Acid Wash: To remove excess amine-based reagents (like triethylamine or unreacted indoline), wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The protonated amines will move into the aqueous layer.
-
Base Wash: To remove acidic byproducts (like a carboxylic acid formed from hydrolysis of an acyl chloride), wash with a dilute aqueous base solution (e.g., saturated NaHCO₃).
-
Brine Wash: A final wash with saturated aqueous NaCl (brine) can help to break emulsions and remove residual water from the organic layer.
2. Alternative Purification Techniques:
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification and can often provide material of very high purity.
-
Preparative HPLC: For challenging separations, preparative reverse-phase HPLC can be employed, although it is less scalable than column chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for N-acylation of indolines?
There is no single "best" base, as the optimal choice depends on the specific indoline, the acylating agent, and the solvent. However, for acylations using acyl chlorides, a tertiary amine base like triethylamine (Et₃N) is a common and effective choice as it also acts as a scavenger for the HCl byproduct.[10] For less reactive acylating agents, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be very effective, provided anhydrous conditions are maintained.[11]
Q2: My acylating agent is an anhydride. Do I still need a base?
Yes, a base is still generally recommended. While anhydrides are more reactive than carboxylic acids, a base is needed to deprotonate the indoline nitrogen to facilitate the reaction. A catalytic amount of a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), is often used in conjunction with a stoichiometric amount of a weaker base like triethylamine when using anhydrides.
Q3: Can I use a carboxylic acid directly for the N-acylation of an indoline?
Direct acylation with a carboxylic acid is challenging due to the low electrophilicity of the carboxylic acid and the relatively low nucleophilicity of the indoline.[2] This transformation typically requires a coupling agent to activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents (e.g., HATU, HOBt).
Q4: How does the choice of solvent affect my reaction?
The solvent plays a crucial role. Polar aprotic solvents like DMF and acetonitrile are often good choices as they can dissolve the reagents and stabilize charged intermediates.[4][12][15] Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are also commonly used, particularly with stronger bases like NaH.[6][11] It is advisable to perform a solvent screen to find the optimal conditions for your specific reaction.[4][5]
Q5: My reaction is very slow. Can I heat it?
Gently heating the reaction can often increase the rate. Many N-acylation reactions are run at elevated temperatures, for example, in refluxing THF or at 80-140 °C in higher-boiling solvents like xylene or DMF.[4][5] However, be aware that higher temperatures can also promote side reactions or decomposition, so it is important to monitor the reaction progress carefully.
Q6: What is the mechanism of base-promoted indoline N-acylation?
The generally accepted mechanism involves two main steps:
-
Deprotonation: The base removes the proton from the indoline nitrogen, creating a more nucleophilic indolinide anion.
-
Nucleophilic Attack: The indolinide anion then attacks the carbonyl carbon of the acylating agent in a nucleophilic acyl substitution reaction, leading to the formation of the N-acylated product and a leaving group.
Caption: General mechanism for base-promoted N-acylation of indoline.
References
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (2022-01-10). Beilstein Journal of Organic Chemistry. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (2022-01-10). PubMed Central. [Link]
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. (2024-04-05). ACS Publications. [Link]
-
A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Faculty of Pharmaceutical Sciences, Higashi-Nippon-Gakuen University. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020-07-28). MDPI. [Link]
-
Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. (2006-11-08). PubMed Central. [Link]
-
Na2CO3-Catalyzed N-Acylation of Indoles with Alkenyl Carboxylates. (2018-09-01). ResearchGate. [Link]
-
Kinetic resolutions of indolines by a nonenzymatic acylation catalyst. (2006-11-08). PubMed. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (2021-10-15). ResearchGate. [Link]
-
Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. (2022-01-31). ACS Publications. [Link]
-
Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. (2022-03-15). MDPI. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (2021-10-15). PubMed Central. [Link]
-
Methods for N‐acylation of indole with carboxylic acid (derivatives). ResearchGate. [Link]
-
Unexpected Synthesis of N-Acyl Indolines via a Consecutive Cyclization of Iminophosphorane. Thieme. [Link]
-
Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. (2023-02-13). ACS Publications. [Link]
-
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2021-08-07). PubMed Central. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (2022-01-10). Beilstein Journals. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (2022-12-22). ResearchGate. [Link]
-
Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. (2021-08-07). ACS Publications. [Link]
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]
-
Acylation Mechanism. (2023-06-23). Save My Exams. [Link]
-
Ester synthesis by acylation. Organic Chemistry Portal. [Link]
-
an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]
- New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl ...
-
Overview of Acylation Reactions and Acyl Chlorides. (2019-07-29). YouTube. [Link]
Sources
- 1. Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. savemyexams.com [savemyexams.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-(Benzyloxy)indoline
Welcome to the technical support center for the synthesis of 5-(Benzyloxy)indoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this key intermediate. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to help you optimize your reaction outcomes.
Introduction
5-(Benzyloxy)indoline is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often involves the reduction of 5-benzyloxyindole, a process that can be accompanied by several side reactions leading to impurities and reduced yields. This guide provides a structured approach to identifying and resolving these common issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 5-(Benzyloxy)indoline, providing potential causes and actionable solutions.
Question 1: My reduction of 5-benzyloxyindole to 5-(benzyloxy)indoline is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields are a frequent challenge and can often be attributed to incomplete reaction, degradation of the starting material or product, or the formation of side products.
Potential Causes:
-
Incomplete Reaction: The reducing agent may be inactive, or the reaction conditions (temperature, pressure, time) may be suboptimal.
-
Side Product Formation: The primary competing reactions are debenzylation and over-reduction of the indoline ring.
-
Product Degradation: Indolines can be sensitive to acidic conditions and oxidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Solutions:
-
Verify Reagent Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is not poisoned. For hydride reductions (e.g., NaBH₄), use a freshly opened or properly stored container.
-
Optimize Reaction Conditions:
-
Catalytic Transfer Hydrogenation: This is often a milder method than high-pressure hydrogenation. Using a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst can provide good yields.
-
Sodium Borohydride Reduction: This reduction is typically performed in an acidic medium (e.g., acetic acid or TFA) to protonate the indole and facilitate reduction. The rate of addition of the acid and the temperature control are critical.
-
-
Minimize Side Reactions: See the detailed discussion on side products below.
Question 2: I am observing a significant amount of a byproduct that appears to be 5-hydroxyindoline. What is happening and how can I prevent it?
This is a classic case of debenzylation, where the benzyl protecting group is cleaved from the phenolic oxygen.
Mechanism of Debenzylation:
During catalytic hydrogenation, the benzyl C-O bond can be susceptible to hydrogenolysis, particularly with palladium catalysts. This results in the formation of toluene and the free phenol, 5-hydroxyindoline.
Caption: Debenzylation side reaction pathway.
Solutions to Prevent Debenzylation:
-
Choice of Catalyst: While palladium is effective for indole reduction, it is also prone to causing debenzylation. Consider using a different catalyst, such as platinum oxide (Adam's catalyst), which may be less aggressive towards the benzyl ether.
-
Milder Reducing Agents: Explore the use of sodium cyanoborohydride (NaBH₃CN) in acetic acid, which is a milder reducing agent than NaBH₄ and may leave the benzyl group intact.
-
Catalytic Transfer Hydrogenation: This method can sometimes be more selective and reduce the incidence of debenzylation compared to direct hydrogenation with H₂ gas.[1]
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
Table 1: Comparison of Reduction Methods and Debenzylation Risk
| Reducing Agent/Method | Typical Conditions | Debenzylation Risk | Comments |
| H₂/Pd-C | H₂ (balloon or pressure), MeOH/EtOAc | High | Effective for indole reduction but prone to debenzylation.[2] |
| H₂/PtO₂ | H₂ (balloon or pressure), AcOH/EtOH | Moderate | Can be more selective than Pd/C for preserving the benzyl group. |
| NaBH₄/TFA or AcOH | CH₂Cl₂ or THF, 0 °C to rt | Moderate to High | The acidic conditions can promote debenzylation. |
| NaBH₃CN/AcOH | MeOH, rt | Low to Moderate | Milder reducing agent, often used for selective reductions. |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C, MeOH | Moderate | Can offer a good balance of reactivity and selectivity.[1] |
Question 3: My purification by column chromatography is difficult, and the product seems unstable on silica gel. What are the best practices for purifying 5-(benzyloxy)indoline?
Indolines, being amino compounds, can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing and decomposition.
Purification Strategy:
-
Aqueous Work-up: After the reaction, perform a careful aqueous work-up. Quench the reaction mixture, and if acidic, neutralize with a base like sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine to remove water-soluble impurities.
-
Column Chromatography:
-
Deactivate Silica Gel: Before running the column, you can pre-treat the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v) or ammonia in methanol. This will neutralize the acidic sites on the silica and prevent product degradation and tailing.
-
Solvent System: A gradient elution of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The addition of the basic modifier to the eluent is crucial.
-
-
Alternative Purification: If chromatography is still problematic, consider converting the indoline to its hydrochloride salt. This can often be precipitated from a suitable organic solvent, purified by recrystallization, and then the free base can be regenerated by treatment with a mild base.
Experimental Protocol: Purification of 5-(Benzyloxy)indoline
-
Concentrate the crude reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane.
-
Prepare a silica gel column, pre-eluting with the starting solvent system (e.g., 98:2 hexanes:ethyl acetate with 0.5% triethylamine).
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 2% to 20% ethyl acetate), maintaining the 0.5% triethylamine concentration throughout.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-(benzyloxy)indoline.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure 5-(benzyloxy)indoline?
Pure 5-(benzyloxy)indoline is typically an off-white to pale yellow solid or oil at room temperature. Significant color development may indicate the presence of oxidized impurities.
Q2: How can I confirm the structure of my product and identify impurities?
-
¹H NMR: The proton NMR spectrum is the most powerful tool. Look for the characteristic signals of the indoline core (aliphatic protons between 2.5 and 3.5 ppm) and the benzyl group (aromatic protons between 7.2 and 7.5 ppm and the benzylic CH₂ around 5.0 ppm). The absence of the indole N-H and C2-H signals confirms the reduction.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and can help identify the mass of any major impurities, such as the debenzylated product.
-
LC-MS: This is an excellent technique for monitoring reaction progress and assessing the purity of the final product.
Q3: Can I use other protecting groups for the 5-hydroxy position?
Yes, other protecting groups can be used. For example, a silyl ether (e.g., TBDMS) would be stable to the reductive conditions but would require a different deprotection strategy. The choice of protecting group will depend on the overall synthetic plan and the compatibility with subsequent reaction steps.
References
-
Murakami, Y., et al. (1990). Synthetic Studies on Indoles and Related Compounds. XXVI. The Debenzylation of Protected Indole Nitrogen with Aluminum Chloride. (2). Chemical and Pharmaceutical Bulletin, 38(11), 3261-3265. [Link]
- Freifelder, M. (1971).
- Gribble, G. W. (2000). Recent developments in Fischer indole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
-
Rueping, M., et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4604–4607. [Link]
- Pagliaro, M., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Catalysis Science & Technology, 1(4), 585-588.
-
Zheng, Z., et al. (2017). Catalytic transfer hydrogenation of biomass-derived 5-hydroxymethylfurfural into 2,5-bis(hydroxymethyl)furan over tunable Zr-based bimetallic catalysts. Green Chemistry, 19(24), 5846-5855. [Link]
Sources
Technical Support Center: Synthesis of 5-Substituted Indoles - Alternative Routes & Troubleshooting
Welcome to the Technical Support Center for the synthesis of 5-substituted indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indole synthesis. In the pursuit of novel therapeutics and functional materials, the indole scaffold remains a cornerstone. However, accessing specific substitution patterns, such as at the 5-position, often requires moving beyond standard protocols and troubleshooting unexpected challenges.
This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format for a variety of both classical and modern synthetic routes to 5-substituted indoles. Here, we delve into the "why" behind common experimental failures and offer practical, field-tested solutions to guide you toward a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Fischer Indole Synthesis - A Classic Revisited
The Fischer indole synthesis is a robust and widely used method, but not without its pitfalls, especially when dealing with substituted phenylhydrazines.
Q1: My Fischer indole synthesis of a 5-substituted indole is giving a low yield. What are the likely causes?
Low yields in the Fischer synthesis can often be traced back to several key factors:
-
Substituent Effects: The electronic nature of the substituent on the phenylhydrazine can significantly impact the reaction. Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to undesired cleavage as a side reaction instead of the intended cyclization.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid, HCl) are critical and often need to be optimized empirically for each substrate.[1]
-
Reaction Conditions: This synthesis is highly sensitive to temperature and reaction time. Excessive heat or prolonged reaction times can lead to decomposition of the starting materials or the product.
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to a host of unwanted side reactions, consuming your starting materials and complicating purification.[1]
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.
Q2: I'm observing significant side-product formation. What are the common side reactions in a Fischer indole synthesis?
Common side reactions to be aware of include:
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.
-
N-N Bond Cleavage: As mentioned, this is a major competing pathway, especially with electron-donating substituents, leading to byproducts like substituted anilines.[1]
-
Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions if other aromatic rings are present in your substrates.
To mitigate these, consider using a milder acid catalyst, optimizing the temperature, or using a starting material without α-hydrogens if possible.
Section 2: Modern Palladium-Catalyzed Routes - The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne, offering a direct route to 2,3-disubstituted indoles.
Q1: I'm struggling with the regioselectivity of my Larock synthesis for a 5-substituted indole. What controls the regiochemistry?
The regioselectivity in a Larock indole synthesis is a critical aspect and is primarily determined during the migratory insertion of the alkyne into the aryl-palladium bond. Generally, the larger substituent on the alkyne will end up at the C2 position of the indole. However, this can be influenced by:
-
Steric and Electronic Effects: The electronic properties and steric bulk of the substituents on both the alkyne and the aniline play a significant role.
-
Reaction Conditions: The choice of ligand, solvent, and temperature can also influence the regiochemical outcome.
Troubleshooting Poor Regioselectivity in Larock Indole Synthesis
| Problem | Potential Cause | Suggested Solution |
| Mixture of regioisomers | Similar steric bulk of alkyne substituents | Modify one of the alkyne substituents to be significantly larger. |
| Unexpected regioisomer | Electronic effects overriding steric effects | Screen different phosphine ligands and solvents to tune the electronic environment of the palladium catalyst. |
Experimental Protocol: General Larock Synthesis of a 5-Substituted-2,3-dialkylindole
-
Reaction Setup: To an oven-dried Schlenk tube, add the 5-substituted-ortho-iodoaniline (1.0 equiv), the disubstituted alkyne (2.5 equiv), potassium carbonate (2.0 equiv), and lithium chloride (1.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium(II) acetate catalyst (5 mol%) and triphenylphosphine (10 mol%).
-
Solvent and Reaction: Add anhydrous DMF and degas the mixture with argon for 15 minutes. Heat the reaction at 100 °C and monitor by TLC.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 3: The Leimgruber-Batcho Indole Synthesis - A Versatile Alternative
The Leimgruber-Batcho synthesis is a two-step process that is particularly useful for preparing indoles that are unsubstituted at the 2- and 3-positions. It begins with the formation of an enamine from an ortho-nitrotoluene, followed by reductive cyclization.[2]
Q1: The initial enamine formation in my Leimgruber-Batcho synthesis is sluggish or incomplete. How can I improve this step?
Incomplete enamine formation is a common hurdle. Here's how to troubleshoot it:
-
Reagent Quality: Ensure that the N,N-dimethylformamide dimethyl acetal (DMF-DMA) and any co-reagents like pyrrolidine are fresh and of high purity.
-
Reaction Conditions: Increase the reaction time or temperature, carefully monitoring the progress by TLC or GC-MS.
-
Hindered Alkoxy Group on Acetal: In some cases, using an acetal of DMF with a more hindered alkoxy group can prevent side reactions, such as unwanted methoxy substitution on the aromatic ring.[3]
Q2: My reductive cyclization step is giving a low yield. What are the best practices for this reduction?
The reductive cyclization is the critical step. To ensure its success:
-
Choice of Reducing Agent: A variety of reducing agents can be used, including Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or tin(II) chloride.[2] The optimal choice is substrate-dependent.
-
Catalyst Activity: If using a catalytic hydrogenation, ensure the catalyst is fresh and active.
-
Control of Reduction: With powerful reducing agents, over-reduction to the indoline can be an issue. Careful control of temperature and reaction time is crucial.
Leimgruber-Batcho Synthesis Workflow
Caption: General workflow of the Leimgruber-Batcho indole synthesis.
Section 4: The Gassman Indole Synthesis - A One-Pot Approach
The Gassman indole synthesis is a one-pot reaction that produces 3-thioalkylindoles from an aniline and a keto-thioether.[4] The thioether can often be removed in a subsequent step.
Q1: My Gassman synthesis is failing with an electron-rich aniline. Is this a known limitation?
Yes, this is a well-documented limitation of the Gassman synthesis. Electron-rich anilines, such as 4-methoxyaniline, tend to fail in this reaction.[4] This is due to the electronic effects interfering with the key[5][6]-sigmatropic rearrangement step. For such substrates, alternative methods like the Fischer or Leimgruber-Batcho syntheses are recommended.
Q2: I'm having trouble with the final desulfurization step. What are the best conditions for removing the 3-thiomethyl group?
The removal of the 3-thiomethyl group is typically achieved using Raney nickel. However, the activity of Raney nickel can be variable. If you are experiencing incomplete desulfurization:
-
Fresh Raney Nickel: Use freshly prepared or a new batch of high-activity Raney nickel.
-
Solvent and Temperature: The reaction is often run in ethanol at reflux. Ensure adequate reaction time and temperature.
-
Alternative Desulfurization Methods: While less common for this specific transformation, other desulfurization methods could be explored if Raney nickel consistently fails.
Section 5: Purification and Characterization of 5-Substituted Indoles
Q1: I'm struggling with the purification of my crude 5-substituted indole. What are some effective strategies?
Purification of indoles can be challenging due to the presence of closely related impurities and the potential for decomposition on silica gel.
-
Column Chromatography: This is the most common method. Consider using a less acidic stationary phase or deactivating the silica gel with triethylamine. Aprotic solvent systems or gradient elution can also improve separation.[7]
-
Recrystallization: This can be a highly effective method for obtaining high-purity crystalline indoles, although it may lead to lower recovery.[7]
-
Acid-Base Extraction: If your indole has a basic or acidic handle, an acid-base extraction can be a powerful initial purification step.
Q2: How can I confirm the identity and purity of my 5-substituted indole?
A combination of spectroscopic methods is essential for unambiguous characterization.
Spectroscopic Data for Representative 5-Substituted Indoles
| Compound | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | IR (cm⁻¹) | MS (m/z) | Reference |
| 5-Bromoindole | ~8.10 (br s, N-H), ~7.76 (d, H-4), ~7.27 (d, H-7), ~7.21 (dd, H-6), ~7.19 (t, H-2), ~6.47 (t, H-3) | 134.7, 129.9, 125.3, 124.8, 121.8, 113.0, 112.5, 102.3 | ~3410 (N-H), ~1450, ~1340 | 195, 197 (M⁺) | [1][8] |
| 5-Methoxyindole | ~8.0 (br s, N-H), ~7.2 (d), ~7.1 (d), ~6.8 (dd), ~6.4 (m), ~3.8 (s, OCH₃) | 154.1, 131.4, 128.8, 124.9, 112.3, 111.8, 102.7, 100.5, 55.8 | ~3400 (N-H), ~2950 (C-H), ~1490 | 147 (M⁺) | [9][10] |
| 5-Nitroindole | ~9.64 (s, 1H), ~8.69 (d, 1H), ~7.73 (m, 2H), ~7.18 (d, 1H) | 183.97, 138.90, 118.13, 117.38, 111.91 | ~3400 (N-H), ~1510 (NO₂), ~1330 (NO₂) | 162 (M⁺) | [11] |
| 5-Cyanoindole | ~8.3 (br s, N-H), ~8.1 (s), ~7.4 (d), ~7.3 (d) | 140.1, 128.2, 126.9, 125.8, 125.4, 119.9, 103.2, 102.9 | ~3400 (N-H), ~2220 (C≡N) | 142 (M⁺) | [12][13] |
| 5-Fluoroindole | ~8.1 (br s, N-H), ~7.3-7.2 (m), ~7.1 (dd), ~6.9 (dd), ~6.4 (m) | 157.8 (d, J=233 Hz), 132.5, 129.1, 125.2, 111.8 (d, J=10 Hz), 109.8 (d, J=26 Hz), 105.9 (d, J=5 Hz), 102.6 | ~3410 (N-H), ~1480, ~1240 (C-F) | 135 (M⁺) | [5][14] |
References
-
Synthesis of 5-Fluoroindole-5-13C - Diva-portal.org. (URL: [Link])
-
Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. (URL: [Link])
-
Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. (URL: [Link])
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed. (URL: [Link])
-
Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. (URL: [Link])
-
5-Bromoindole | C8H6BrN | CID 24905 - PubChem. (URL: [Link])
-
Gassman indole synthesis - Wikipedia. (URL: [Link])
-
5-Fluoroindole | C8H6FN | CID 67861 - PubChem. (URL: [Link])
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. (URL: [Link])
-
5-Bromoindole - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])
-
Leimgruber–Batcho indole synthesis - Wikipedia. (URL: [Link])
-
5-Methoxyindole | C9H9NO | CID 13872 - PubChem. (URL: [Link])
-
(PDF) Gassman Indole Synthesis - ResearchGate. (URL: [Link])
-
Organic CHEMISTRY - TSI Journals. (URL: [Link])
-
5-Methoxyindole-2-carboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])
-
5-Bromoindole | C8H6BrN | MD Topology | NMR | X-Ray. (URL: [Link])
-
Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. (URL: [Link])
-
Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem - NIH. (URL: [Link])
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC - NIH. (URL: [Link])
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. (URL: [Link])
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Fischer indole synthesis - Wikipedia. (URL: [Link])
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Larock indole synthesis - Wikipedia. (URL: [Link])
-
Larock indole synthesis - Grokipedia. (URL: [Link])
-
Synthesis of indoles - Organic Chemistry Portal. (URL: [Link])
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Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. (URL: [Link])
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Technical Support Center: Overcoming Stability Issues with Indoline Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indoline-based compounds. The indoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] However, its inherent structural features can present unique stability challenges. This guide is designed to provide you with expert insights, actionable troubleshooting protocols, and a deeper understanding of the mechanisms behind indoline instability, empowering you to safeguard your compounds and ensure the integrity of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability of indoline compounds.
Q1: What are the primary stability concerns associated with indoline compounds?
Indoline compounds are primarily susceptible to oxidative, pH-mediated, and photolytic degradation. The most common degradation pathway is oxidation, often leading to aromatization to the corresponding indole, which can then undergo further oxidation.[3][4] This instability can result in loss of potency, formation of unknown impurities, and altered pharmacological profiles.
Q2: Why is the indoline scaffold susceptible to degradation?
The susceptibility of the indoline ring arises from the dihydropyrrole portion fused to the benzene ring. The nitrogen atom's lone pair of electrons makes the ring electron-rich and prone to oxidation. The C2-C3 single bond is a key site for dehydrogenation to form the more thermodynamically stable aromatic indole ring system.[3][5] This process can be catalyzed by enzymes (like CYP450s), light, heat, or certain chemical conditions.[3][6]
Q3: What are the key environmental factors that influence indoline stability?
The stability of an indoline compound is significantly influenced by its chemical environment. The most critical factors include:
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation.[7]
-
pH: Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions. The optimal pH for stability is compound-specific.[8][9]
-
Light: Exposure to UV or even ambient laboratory light can provide the energy to initiate photolytic degradation pathways.[6][10]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[11][12]
Q4: What are the general strategies to improve the stability of an indoline compound?
Improving stability involves a multi-pronged approach encompassing chemical modification, formulation, and storage:
-
Structural Modification: Attaching an electron-withdrawing protective group (e.g., Boc) to the indoline nitrogen can significantly increase stability by reducing its susceptibility to oxidation.[1] Another strategy is the bioisosteric replacement of the indoline core with a more stable scaffold, such as azaindole, to improve metabolic stability.[3]
-
Formulation: Incorporating excipients such as antioxidants, chelating agents, and pH buffers into solutions can create a protective microenvironment for the compound.[13][14]
-
Handling and Storage: Implementing strict protocols for handling and storage, such as working under an inert atmosphere, protecting from light, and controlling temperature, is crucial for preserving compound integrity.[15]
Section 2: Troubleshooting Guide - Specific Stability Issues
This section provides in-depth, cause-and-effect troubleshooting for specific problems you may encounter during your research.
Q1: My indoline compound is degrading rapidly in solution. What are the likely causes and how can I fix it?
Rapid degradation in solution is a common issue, typically pointing to oxidative or pH-driven instability.
Causality Analysis: The solvent system itself can be a source of instability. Protic solvents can participate in hydrogen bonding and proton exchange, potentially facilitating degradation, while dissolved oxygen is a direct reactant for oxidation. Furthermore, the pH of your solution is a critical determinant of stability, as it affects the ionization state of your compound and can catalyze hydrolytic or oxidative reactions.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for indoline solution instability.
Q2: I'm observing discoloration (e.g., turning yellow/brown) of my solid indoline compound upon storage. What is happening?
Discoloration of a solid sample is a strong indicator of oxidative degradation.
Causality Analysis: Many indoline derivatives, especially those that are unsubstituted on the nitrogen, are highly sensitive to atmospheric oxygen. The discoloration is often due to the formation of highly conjugated oligomeric or polymeric byproducts resulting from oxidation. This process can be initiated by exposure to air and accelerated by light and heat. The initial step is often the formation of the indole, which can then undergo further, more complex oxidative reactions.[3][16]
Recommended Actions:
-
Re-evaluate Storage Conditions: The most immediate action is to improve your storage protocol. Solid compounds should be stored under an inert atmosphere (argon or nitrogen is preferable to vacuum, which can remove volatile stabilizers).
-
Protect from Light: Store the compound in amber glass vials and keep them in a dark place, such as a cabinet or freezer.
-
Control Temperature: Store at the lowest recommended temperature to slow the degradation rate. For many sensitive compounds, storage at -20°C or -80°C is advisable.
-
Purify and Re-test: If degradation is suspected, the material should be re-purified (e.g., by chromatography or recrystallization) and its identity and purity confirmed by analytical methods like HPLC, LC-MS, and NMR before use.
Q3: My indoline compound shows poor metabolic stability in in vitro assays (e.g., liver microsomes). How can I address this?
Poor metabolic stability is a common hurdle in drug development, and for indolines, it's often linked to CYP450-mediated oxidation.[3]
Causality Analysis: The primary metabolic liability of the indoline scaffold is its oxidation by cytochrome P450 (CYP450) enzymes, which converts the indoline to an indole.[3] This aromatization not only changes the molecule's properties but can also introduce new "soft spots" for further metabolism on the newly formed indole ring.
Strategies for Improvement:
-
Blocking Metabolic Sites: Introduce substituents at positions known to be susceptible to metabolic attack. This steric hindrance can prevent the enzyme from accessing the site.
-
Nitrogen Substitution: Protecting the indoline nitrogen with a small alkyl or acyl group can sometimes reduce its affinity for CYP450 enzymes.[1]
-
Bioisosteric Replacement: A highly effective strategy is to replace the indoline core with a more metabolically robust bioisostere. For example, replacing a carbon in the benzene ring with a nitrogen to create an azaindole can significantly alter the electronic properties of the scaffold, making it less prone to oxidation by CYP450s.[3]
Table 1: Summary of Recommended Storage Conditions for Indoline Compounds
| Compound Type | Storage Temperature | Atmosphere | Light Conditions | Rationale |
| N-H Indolines (unprotected) | -20°C to -80°C | Inert (Argon or Nitrogen) | Protect from Light (Amber Vials) | Highly susceptible to oxidation and photodegradation.[1] |
| N-Protected Indolines (e.g., N-Boc) | 2-8°C or -20°C | Standard Atmosphere (Inert for long-term) | Protect from Light | More stable than N-H analogs, but still prone to degradation over time.[1] |
| Indoline Solutions (in organic solvent) | -20°C to -80°C | Inert (Nitrogen/Argon overlay) | Protect from Light | Solvents can contain dissolved oxygen; freeze-thaw cycles should be minimized. |
Section 3: Experimental Protocols
To effectively troubleshoot and manage stability, a systematic experimental approach is required. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][17]
Protocol 3.1: Forced Degradation (Stress Testing) of an Indoline Compound
Objective: To identify the degradation pathways and potential degradation products of an indoline compound under various stress conditions, as recommended by ICH guidelines.[6][18]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your indoline compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[19]
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution with water instead of stressor) should be run in parallel. Aim for 5-20% degradation.[19]
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.[20]
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours.[20]
-
Oxidation: Mix with 3% H₂O₂. Incubate at room temperature for 24 hours.[19]
-
Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Dissolve in the solvent just before analysis.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to a light source providing at least 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines.[6][10]
-
-
Sample Quenching: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all samples and the control using a suitable stability-indicating method, such as HPLC with UV or MS detection.
Protocol 3.2: HPLC-Based Method for Monitoring Indoline Degradation
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent indoline compound from its degradation products.[21]
Methodology:
-
Column and Mobile Phase Selection:
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.[22]
-
Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid (TFA) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[22][23]
-
-
Method Development:
-
Inject the control (unstressed) sample to determine the retention time of the parent compound.
-
Inject a mixture of the stressed samples (acidic, basic, oxidative, etc.).
-
Optimize the gradient, flow rate (e.g., 0.6-1.0 mL/min), and column temperature to achieve baseline separation between the parent peak and all degradant peaks.[22][24]
-
-
Detection: Use a UV detector set at a wavelength where the indoline and expected degradants absorb (e.g., 254 nm or 280 nm), or preferably a photodiode array (PDA) detector to obtain UV spectra for all peaks, which aids in peak tracking and identification.[22] Mass spectrometry (LC-MS) is invaluable for identifying the mass of the degradants.
Section 4: Key Degradation Pathways
Understanding the chemical transformations your compound may undergo is key to preventing them.
Oxidative Degradation Pathway
Oxidation is arguably the most common degradation route for indolines. It typically proceeds through dehydrogenation to the aromatic indole, followed by further oxidation of the pyrrole ring.
Caption: Common oxidative degradation pathway for the indoline scaffold.[16][25][26]
References
-
Zhang, H., et al. (2017). Proposed degradation pathways of indole by ozonation. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. PMC NIH. Retrieved from [Link]
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Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Retrieved from [Link]
-
Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology - ASM Journals. Retrieved from [Link]
-
Cilliers, J., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Retrieved from [Link]
-
Cilliers, J., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. ResearchGate. Retrieved from [Link]
-
Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ChemRxiv. Retrieved from [Link]
-
Pan, Y., et al. (2013). Degradation pathway of indole by electroFenton. ResearchGate. Retrieved from [Link]
-
Tiedink, H. G., et al. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Scientific Publications. Retrieved from [Link]
-
Johansen, S. S., et al. (1996). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). ResearchGate. Retrieved from [Link]
-
Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]
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Ghisaidoobe, A. B. T., et al. (2016). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. ResearchGate. Retrieved from [Link]
-
AZoNetwork. (2024). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. AZoM.com. Retrieved from [Link]
-
Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. PubMed. Retrieved from [Link]
-
Wu, W., et al. (2020). Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Gupta, A., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
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Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. NIH. Retrieved from [Link]
-
Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Martel, A., et al. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Bajaj, K., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Retrieved from [Link]
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Wang, S., et al. (2018). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. NIH. Retrieved from [Link]
-
Olsén, P., et al. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega - ACS Publications. Retrieved from [Link]
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Al-Shidhani, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]
-
Li, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ResearchGate. Retrieved from [Link]
-
Volyniuk, D., et al. (2022). Co-Sensitization Effects of Indoline and Carbazole Dyes in Solar Cells and Their Neutral–Anion Equilibrium in Solution. ResearchGate. Retrieved from [Link]
-
Ibis Scientific, LLC. (n.d.). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Retrieved from [Link]
-
Kim, S., et al. (2018). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. PMC NIH. Retrieved from [Link]
-
Scribd. (n.d.). Formulation Strategies For Enhancing Drug Stability. Scribd. Retrieved from [Link]
-
EmedicodiarY. (n.d.). How to Optimize Stability in Formulations. EmedicodiarY. Retrieved from [Link]
-
El-Gindy, A., et al. (2013). Stability-indicating chromatographic methods for the determination of sertindole. PubMed. Retrieved from [Link]
-
The Plant Enthusiast. (2023). How Does PH Affect Indole-3-Butyric Acid Performance? YouTube. Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]
-
ResearchGate. (n.d.). The dehydrogenation of indoline to indole using the various catalysts... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]
-
Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. NIH. Retrieved from [Link]
-
Favier, A., et al. (2004). Influence of pH and light on the stability of some antioxidants. PubMed. Retrieved from [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. PubMed. Retrieved from [Link]
-
Rapacz, A. A., et al. (2022). The influence of pH on the stability of antazoline: kinetic analysis. RSC Publishing. Retrieved from [Link]
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Retrieved from [Link]
-
Stoessel, F. (2016). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions. Retrieved from [Link]
Sources
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- 4. Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibisscientific.com [ibisscientific.com]
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- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermal Stability of Amine Compounds and Dichloromethane | Chemical Engineering Transactions [cetjournal.it]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
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- 15. emedicodiary.com [emedicodiary.com]
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- 18. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
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- 23. researchgate.net [researchgate.net]
- 24. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving the Integrity of the Benzyloxy Protecting Group
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the cleavage of the benzyloxy (Bn) group, a common protecting group for alcohols. Our goal is to equip you with the knowledge to anticipate and prevent unwanted deprotection, ensuring the success of your synthetic campaigns.
Troubleshooting Guide: Unwanted Benzyl Ether Cleavage
This section addresses specific scenarios where cleavage of the benzyloxy group is observed and provides actionable solutions.
Question 1: My benzyloxy group is being cleaved during a catalytic hydrogenation intended to reduce another functional group (e.g., a nitro group or an alkene). How can I prevent this?
Answer:
This is a classic challenge of chemoselectivity. The standard catalyst for hydrogenolysis of benzyl ethers, Palladium on carbon (Pd/C), is also highly effective for reducing other functional groups.[1][2] The key is to modulate the catalyst's activity or choose a different catalytic system.
Root Cause Analysis:
The palladium catalyst facilitates the cleavage of the C-O bond in the benzyl ether through hydrogenolysis, producing toluene and the deprotected alcohol.[3][4] This process is often rapid and efficient, making it non-selective when other reducible groups are present.
Troubleshooting Strategies:
-
Catalyst Poisoning: A common and effective strategy is to "poison" or deactivate the palladium catalyst just enough to prevent benzyl ether cleavage while still allowing the reduction of the desired functional group.
-
Nitrogen-based poisons: Amines, such as triethylamine (Et3N) or ethylenediamine, can be added to the reaction mixture. These compounds coordinate to the palladium surface, reducing its activity towards hydrogenolysis.[5]
-
Sulfur-based poisons: Reagents like quinoline or Lindlar's catalyst (Pd/CaCO3 treated with lead acetate and quinoline) are well-known for attenuating the reactivity of palladium catalysts.
-
-
Alternative Catalysts:
-
Platinum-based catalysts: Platinum oxide (PtO2, Adams' catalyst) can sometimes be more selective for the reduction of alkenes and nitro groups without cleaving benzyl ethers, especially under controlled conditions.[5]
-
Rhodium-based catalysts: Rhodium on alumina (Rh/Al2O3) is another option, particularly for the reduction of aromatic rings where benzyl ether cleavage might be a side reaction with palladium.
-
-
Reaction Condition Optimization:
-
Solvent Choice: The rate of hydrogenolysis can be influenced by the solvent. Non-polar solvents like toluene may slow down the cleavage compared to polar protic solvents like ethanol or acetic acid.[5]
-
Temperature and Pressure: Conducting the hydrogenation at lower temperatures and atmospheric pressure (e.g., using a hydrogen balloon) can sometimes provide the desired selectivity.[6]
-
start [label="Unwanted Benzyl Ether\nCleavage During Hydrogenation", fillcolor="#FBBC05", fontcolor="#202124"]; strategy [label="Select a Strategy", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_poisoning [label="Catalyst Poisoning", fillcolor="#34A853", fontcolor="#FFFFFF"]; alternative_catalyst [label="Alternative Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; condition_optimization [label="Condition Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; nitrogen_poison [label="Add Nitrogen-based Poison\n(e.g., Triethylamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; sulfur_poison [label="Use Sulfur-based Poison\n(e.g., Quinoline)", fillcolor="#F1F3F4", fontcolor="#202124"]; pt_catalyst [label="Use Platinum Catalyst\n(e.g., PtO2)", fillcolor="#F1F3F4", fontcolor="#202124"]; rh_catalyst [label="Use Rhodium Catalyst\n(e.g., Rh/Al2O3)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_choice [label="Change Solvent\n(e.g., to Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_pressure [label="Lower Temperature\nand Pressure", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> strategy; strategy -> catalyst_poisoning [label="Modify Catalyst"]; strategy -> alternative_catalyst [label="Change Catalyst"]; strategy -> condition_optimization [label="Adjust Conditions"]; catalyst_poisoning -> nitrogen_poison; catalyst_poisoning -> sulfur_poison; alternative_catalyst -> pt_catalyst; alternative_catalyst -> rh_catalyst; condition_optimization -> solvent_choice; condition_optimization -> temp_pressure; }
Figure 1. Decision tree for preventing benzyl ether cleavage during hydrogenation.
Question 2: I am performing a reaction under strongly acidic conditions and observing cleavage of my benzyloxy group. What are my options?
Answer:
While generally stable to a range of acidic conditions, benzyl ethers can be cleaved by strong acids, particularly Lewis acids or protic acids at elevated temperatures.[1][7]
Mechanism of Acid-Catalyzed Cleavage:
The cleavage proceeds via protonation of the ether oxygen, followed by either an SN1 or SN2 type displacement by a nucleophile present in the reaction medium. In the case of Lewis acids, coordination to the ether oxygen facilitates C-O bond scission.
Troubleshooting and Prevention:
-
Milder Acidic Conditions: If possible, switch to a milder acid or use a catalytic amount instead of stoichiometric or excess quantities.
-
Lower Reaction Temperature: Often, acid-catalyzed cleavage is temperature-dependent. Running the reaction at a lower temperature may prevent the deprotection.
-
Use of an Alternative Protecting Group: If strongly acidic conditions are unavoidable, the benzyloxy group may not be the appropriate choice. Consider an acid-stable protecting group.
| Protecting Group | Abbreviation | Stability to Strong Acid |
| tert-Butyldimethylsilyl ether | TBDMS | Labile |
| tert-Butyldiphenylsilyl ether | TBDPS | More Stable than TBDMS |
| Methyl ether | OMe | Generally Stable |
| Acetyl ester | OAc | Labile |
Table 1. Comparative stability of common alcohol protecting groups to strongly acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for benzyloxy group cleavage?
A1: The benzyloxy group can be cleaved through several mechanisms:
-
Hydrogenolysis: This is the most common method, involving catalytic hydrogenation (e.g., H2, Pd/C) to cleave the C-O bond.[3][7]
-
Acid-Catalyzed Cleavage: Strong protic or Lewis acids can promote cleavage.[7][8]
-
Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (Birch reduction) will cleave benzyl ethers.[1]
-
Oxidation: While simple benzyl ethers are relatively robust, certain oxidizing agents can cleave them. For instance, p-methoxybenzyl (PMB) ethers are readily cleaved by oxidizing agents like DDQ or CAN.[7][9]
Q2: Are there "benzyl-like" protecting groups that offer orthogonal removal strategies?
A2: Yes, this is a cornerstone of modern protecting group strategy. Modifying the aromatic ring of the benzyl group dramatically alters its reactivity and allows for selective deprotection.
| Protecting Group | Abbreviation | Typical Deprotection Condition | Orthogonality to Benzyl |
| p-Methoxybenzyl ether | PMB | Oxidative (DDQ, CAN) | High |
| 2-Naphthylmethyl ether | Nap | Oxidative (DDQ) | High |
| 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl ether | --- | Fluoride source (TBAF) | High[10] |
| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis | Low (similar to Bn)[11] |
| 4-(3,4-dimethoxyphenyl)benzyl ether | DMPBn | Acidic (TFA) | High[12][13][14] |
Table 2. Orthogonal benzyl-type protecting groups and their cleavage conditions.
substrate [label="Substrate with\nMultiple Protected Alcohols", fillcolor="#FBBC05", fontcolor="#202124"]; pg_bn [label="R-OBn", fillcolor="#F1F3F4", fontcolor="#202124"]; pg_pmb [label="R'-OPMB", fillcolor="#F1F3F4", fontcolor="#202124"]; pg_tbdps [label="R''-OTBDPS", fillcolor="#F1F3F4", fontcolor="#202124"];
deprotection [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotection_bn [label="H2, Pd/C", fillcolor=deprotection]; deprotection_pmb [label="DDQ or CAN", fillcolor=deprotection]; deprotection_tbdps [label="TBAF", fillcolor=deprotection];
product_bn [label="R-OH", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product_pmb [label="R'-OH", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product_tbdps [label="R''-OH", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
substrate -> pg_bn; substrate -> pg_pmb; substrate -> pg_tbdps;
pg_bn -> deprotection_bn -> product_bn; pg_pmb -> deprotection_pmb -> product_pmb; pg_tbdps -> deprotection_tbdps -> product_tbdps;
deprotection_bn -> pg_pmb [style=dashed, color="#EA4335", label="Stable"]; deprotection_bn -> pg_tbdps [style=dashed, color="#EA4335", label="Stable"]; deprotection_pmb -> pg_bn [style=dashed, color="#EA4335", label="Stable"]; deprotection_pmb -> pg_tbdps [style=dashed, color="#EA4335", label="Stable"]; deprotection_tbdps -> pg_bn [style=dashed, color="#EA4335", label="Stable"]; deprotection_tbdps -> pg_pmb [style=dashed, color="#EA4335", label="Stable"]; }
Figure 2. Orthogonal deprotection strategy for different alcohol protecting groups.
Q3: Can I use transfer hydrogenation to remove a benzyloxy group, and is it ever more selective?
A3: Yes, catalytic transfer hydrogenation is an excellent and often milder alternative to using hydrogen gas.[15] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst (commonly Pd/C).
Common Hydrogen Donors:
Advantages:
-
Experimental Simplicity: It avoids the need for handling hydrogen gas and specialized pressure equipment.
-
Potential for Selectivity: In some cases, by carefully choosing the hydrogen donor and reaction conditions, improved selectivity can be achieved compared to high-pressure hydrogenation. For instance, it can sometimes be used in the presence of other reducible functional groups.[15]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Transfer Hydrogenolysis of a Benzyl Ether
-
Dissolve the Substrate: In a round-bottom flask, dissolve the benzyl-protected compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol). A typical concentration is 0.1 M.
-
Add Catalyst: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10-20% by weight of the substrate).
-
Add Hydrogen Donor: To the stirred suspension, add the hydrogen donor, such as ammonium formate (5 equivalents), in one portion.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as crystallization or chromatography.
References
- He, J., Lu, L., Zhao, C., Mei, D., & Lercher, J. A. (2014). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. Journal of the American Chemical Society.
- University of Calgary. (n.d.). Alcohol Protecting Groups.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Nicolaou, K. C., et al. (1998).
- Silverman, R. B., & Thomson, S. A. (2006). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, 8(23), 5461–5464.
- Manabe, S., Ito, Y., & Ogawa, T. (2000). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions.
- ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. YouTube.
- Rankin, G. M., Maxwell-Cameron, I., Painter, G. F., & Larsen, D. S. (2013). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. The Journal of organic chemistry, 78(11), 5264–5272.
- Rankin, G. M., Maxwell-Cameron, I., Painter, G. F., & Larsen, D. S. (2013). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. The Journal of Organic Chemistry, 78(11), 5264-5272.
- Rankin, G. M., Maxwell-Cameron, I., Painter, G. F., & Larsen, D. S. (2013).
- Crich, D., & Li, W. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Organic letters, 9(23), 4757–4760.
- Bieg, T., & Szeja, W. (1985).
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Erland Stevens. (2018, December 31). benzyl ether cleavage. YouTube.
- BenchChem. (2025, December).
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108.
- Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. youtube.com [youtube.com]
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- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]
- 9. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Optimizing Solvent Conditions for Indoline Synthesis
Welcome to the Technical Support Center for Indoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and selectivity of their indoline synthesis reactions through the strategic optimization of solvent conditions. Here, we move beyond simple protocols to explain the underlying principles governing solvent effects, empowering you to troubleshoot and refine your experimental setups with confidence.
The Pivotal Role of Solvents in Indoline Synthesis
The choice of solvent is a critical parameter in the synthesis of indolines, a core heterocyclic motif in numerous natural products and pharmaceutical agents.[1][2] Solvents do more than just dissolve reactants; they can profoundly influence reaction rates, equilibrium positions, and even the stereochemical outcome by stabilizing or destabilizing reactants, intermediates, and transition states. A suboptimal solvent can lead to a cascade of issues, including low yields, the formation of intractable side products, and difficulties in product isolation.[3][4] This guide will provide a systematic approach to solvent selection and optimization.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific experimental challenges you may be facing. Each issue is followed by a series of potential solvent-related causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Indoline Product
Q: My indoline synthesis is resulting in a very low yield or failing completely. How can I address this by modifying the solvent conditions?
A: Low yields are a common frustration in organic synthesis and can often be traced back to solvent-related issues.[3] Here’s a breakdown of potential causes and how to troubleshoot them:
-
Poor Solubility of Starting Materials: If your reactants are not fully dissolved, the reaction will be heterogeneous and slow, leading to low conversion.
-
Solution: Perform a simple solubility test with a small amount of your starting material in various solvents. Aim for a solvent that completely dissolves all reactants at the intended reaction temperature. Consider solvent mixtures to fine-tune polarity. For instance, in some palladium-catalyzed cyclizations, a switch from a less polar solvent like toluene to a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can dramatically improve yields by enhancing the solubility of reactants and intermediates.[5]
-
-
Instability of Intermediates: The reaction may be proceeding, but key intermediates could be decomposing before they can convert to the final product. The solvent plays a crucial role in stabilizing these transient species.
-
Solution: For reactions involving charged intermediates, such as in many acid-catalyzed cyclizations, a polar protic solvent (e.g., ethanol, acetic acid) can stabilize these species through hydrogen bonding.[6] Conversely, for reactions proceeding through radical or nonpolar intermediates, a nonpolar solvent (e.g., toluene, hexane) may be more appropriate.
-
-
Suboptimal Reaction Conditions for the Chosen Solvent: The ideal temperature and reaction time are often solvent-dependent.
-
Solution: When switching solvents, it's essential to re-optimize the temperature. A reaction that works well in a high-boiling solvent like DMF at 120°C may require significantly longer reaction times or a catalyst adjustment in a lower-boiling solvent like tetrahydrofuran (THF) at 66°C. Always consider the boiling point of your new solvent and adjust the temperature accordingly. For some reactions, like the Madelung synthesis, which traditionally requires very high temperatures, using a high-boiling but inert solvent can prevent degradation of starting materials.[3]
-
Issue 2: Significant Formation of Side Products
Q: My reaction is producing the desired indoline, but I'm also getting a significant amount of side products, making purification difficult. Can solvent choice help improve selectivity?
A: Absolutely. Solvent choice is a powerful tool for controlling selectivity in chemical reactions.
-
Competing Reaction Pathways: Different reaction pathways can be favored in different solvent environments.
-
Solution: Carefully consider the mechanism of your desired reaction and potential side reactions. For example, in a regioselective dehydrogenative alkylation of indolines, a single manganese catalyst can provide either C3- or N-alkylated products simply by changing the solvent.[7] This highlights the profound impact of the solvent on directing the reaction down a specific pathway.
-
-
Solvent Participation in the Reaction: Some solvents can act as reactants or catalysts, leading to unwanted byproducts.
-
Solution: Be mindful of the reactivity of your solvent. For instance, protic solvents like alcohols can compete with your desired nucleophile in some reactions. In such cases, switching to an aprotic solvent (e.g., acetonitrile, dioxane) can eliminate this side reaction.[8]
-
Issue 3: Poor Regio- or Stereoselectivity
Q: My indoline synthesis is producing a mixture of regioisomers or stereoisomers. How can I use the solvent to improve the selectivity?
A: The polarity and coordinating ability of the solvent can have a significant impact on the three-dimensional arrangement of the transition state, thereby influencing both regio- and stereoselectivity.[9]
-
Influence on Transition State Geometry: The solvent can preferentially stabilize one transition state over another.
-
Solution: For reactions where you desire a specific stereochemical outcome (e.g., cis vs. trans), a systematic screening of solvents with varying polarities is recommended. In some photocatalytic dearomatization reactions of indole, the solvent polarity has been shown to control the stereoselective synthesis of cis-acyclic indolines.[10]
-
-
Coordination to Catalysts: In metal-catalyzed reactions, the solvent can coordinate to the metal center, influencing its steric and electronic properties and, consequently, the selectivity of the reaction.
-
Solution: For catalytic reactions, consider the coordinating ability of the solvent. A strongly coordinating solvent like acetonitrile might compete with your substrate for binding to the catalyst, potentially inhibiting the reaction or altering its selectivity. In contrast, a weakly coordinating solvent like toluene or hexane will have less of an impact on the catalyst's coordination sphere.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a solvent for a new indoline synthesis?
A1: A good starting point is to look at published procedures for similar transformations.[8] Pay attention to the class of reaction (e.g., Fischer indole synthesis, palladium-catalyzed C-H amination) and the nature of the starting materials. If no direct precedent exists, begin with a small-scale screen of a few common solvents with a range of polarities, such as a nonpolar solvent (toluene), a polar aprotic solvent (acetonitrile or DMF), and a polar protic solvent (isopropanol or acetic acid).[9]
Q2: How does solvent polarity affect the rate of my reaction?
A2: The effect of solvent polarity on reaction rate depends on the change in polarity between the reactants and the transition state. If the transition state is more polar than the reactants, a more polar solvent will increase the reaction rate by stabilizing the transition state. Conversely, if the transition state is less polar than the reactants, a less polar solvent will be more effective. The solvatochromism of the indole chromophore itself is influenced by solvent polarity, which can be an indicator of how the solvent will interact with your system.[11]
Q3: Are "green" solvents a viable option for indoline synthesis?
A3: Yes, there is a growing emphasis on the use of more environmentally benign solvents in organic synthesis. For indoline synthesis, options like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate are being explored as replacements for more hazardous solvents like DMSO.[12] Water has also been used as a solvent for some microwave-assisted cycloisomerization reactions.[4][13] However, the feasibility of using a green solvent will depend on the specific reaction and may require re-optimization of the reaction conditions.
Q4: Can I use a mixture of solvents?
A4: Yes, using a solvent mixture is a common and effective strategy to fine-tune the properties of the reaction medium. For example, a mixture of a nonpolar and a polar solvent can provide the optimal balance of solubility and reactivity. When using solvent mixtures, it is important to report the volume or mole ratio of the solvents used for reproducibility.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Indoline Synthesis
This protocol outlines a general procedure for efficiently screening multiple solvents for a new indoline synthesis reaction.
Materials:
-
Starting materials for your indoline synthesis
-
A selection of dry solvents (e.g., toluene, dioxane, acetonitrile, DMF, DMSO, isopropanol)
-
Small reaction vials (e.g., 2 mL) with stir bars
-
Heating block or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
LC-MS or GC-MS for analysis
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere if your reaction is air- or moisture-sensitive, weigh your starting materials into separate reaction vials.
-
Solvent Addition: Add an equal volume of each solvent to be screened to the respective vials to achieve the desired concentration.
-
Reaction Initiation: Add any catalysts or reagents to initiate the reaction.
-
Reaction Monitoring: Place the vials in the heating block set to the desired temperature and stir. Monitor the progress of each reaction at regular intervals (e.g., 1, 4, and 24 hours) by taking a small aliquot and analyzing it by TLC.
-
Analysis: After a set time, or once the reactions appear to have reached completion, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and the relative amounts of product and side products.
-
Selection: Based on the results, select the solvent that provides the highest yield and selectivity for further optimization.
Diagrams and Data
Decision-Making Flowchart for Solvent Troubleshooting
Caption: A flowchart to guide troubleshooting of common issues in indoline synthesis by addressing solvent-related factors.
Table 1: Properties of Common Solvents in Organic Synthesis
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity | Type |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar | Aprotic |
| Dioxane | C₄H₈O₂ | 101 | 2.2 | Nonpolar | Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Polar | Aprotic |
| Acetonitrile (ACN) | CH₃CN | 82 | 37.5 | Polar | Aprotic |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar | Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | Polar | Aprotic |
| Ethanol (EtOH) | C₂H₅OH | 78 | 24.6 | Polar | Protic |
| Acetic Acid (AcOH) | CH₃COOH | 118 | 6.2 | Polar | Protic |
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis.
- Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- How are solvents chosen in organic reactions? (2016). Chemistry Stack Exchange.
- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (n.d.). MDPI.
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021). MDPI.
- Benchchem. (n.d.). Technical Support Center: Solvent Selection for Indole Synthesis.
- Screening of solvent conditions for the cyclization reaction of arylenamides 12-19 to indole. (n.d.). ResearchGate.
- Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. (2025).
- Zhang, Y., et al. (2025). Solvent-polarity-controlled stereoselective synthesis of cis-acyclic indoline via photocatalytic dearomatization of indole. ResearchGate.
- He, G., et al. (2012). Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. Organic Chemistry Portal.
- Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (n.d.). MDPI.
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
- First reported evidence that solvent polarity induces an 1 L b ↔ 1 L a inversion in the indole chromophore. (2025). ResearchGate.
- Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents. (n.d.). ACS Publications.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021).
Sources
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Technical Support Center: 5-(Benzyloxy)indoline Production
Welcome to the technical support center for the synthesis and scale-up of 5-(Benzyloxy)indoline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this versatile intermediate. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights to ensure scientific integrity and successful experimental outcomes.
Introduction
5-(Benzyloxy)indoline is a key building block in the synthesis of various pharmacologically active molecules. Its production, while conceptually straightforward, presents several challenges, particularly during scale-up from the laboratory to pilot plant or industrial production. This guide provides a comprehensive question-and-answer-based resource to troubleshoot common issues, from reaction control and impurity formation to purification and final product stability.
Part 1: Frequently Asked Questions (FAQs) - Synthesis & Initial Scale-Up
Q1: What are the most common synthetic routes to 5-(Benzyloxy)indoline and what are the initial scale-up concerns?
The most prevalent synthetic strategies for indoline scaffolds involve the reduction of the corresponding indole or intramolecular cyclization reactions. For 5-(Benzyloxy)indoline, a common route is the reduction of 5-(Benzyloxy)indole.
-
Route A: Reduction of 5-(Benzyloxy)indole: This is a widely used method, often employing catalytic hydrogenation.
-
Lab Scale: Typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (balloon or Parr shaker) in a solvent like ethanol or ethyl acetate.
-
Scale-Up Concerns:
-
Exothermicity: Hydrogenation reactions are exothermic. What is easily managed in a round-bottom flask can become a serious safety hazard in a large reactor due to the reduced surface-area-to-volume ratio, which limits efficient heat removal.[1][2]
-
Hydrogen Handling: The use of hydrogen gas at scale requires specialized equipment and strict safety protocols to mitigate the risk of fire or explosion.[3][4]
-
Catalyst Handling: Pd/C can be pyrophoric, especially after use.[5] Safe handling procedures for charging the reactor and filtering the catalyst post-reaction are critical.
-
-
-
Route B: Fischer Indole Synthesis followed by Reduction: This involves the reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde to form the indole, which is then reduced. While versatile, this multi-step process can be less efficient for this specific target.
Q2: My reduction of 5-(Benzyloxy)indole is sluggish or incomplete on a larger scale. What should I investigate?
Several factors can contribute to a stalled hydrogenation reaction during scale-up.
Troubleshooting Steps:
-
Catalyst Activity & Loading:
-
Poisoning: The catalyst's active sites can be blocked by impurities in the starting material, solvent, or from the equipment itself. Sulfur and nitrogen-containing compounds are common poisons for palladium catalysts.[8]
-
Deactivation: Ensure the catalyst is fresh and has been stored correctly. Older catalysts can lose activity.
-
Loading: While typically 5-10 mol% is used at the lab scale, this may need to be optimized for larger batches.[8] However, simply increasing the loading is often not the most cost-effective solution.
-
-
Mass Transfer Limitations:
-
Gas-Liquid Mixing: Inefficient stirring in a large reactor can lead to poor hydrogen dissolution in the reaction medium, making it the rate-limiting step. The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), and vigorous agitation is crucial.[9]
-
Hydrogen Pressure: A simple hydrogen balloon may be insufficient for larger scales. A pressurized reactor (autoclave) may be necessary to ensure adequate hydrogen availability.[8]
-
-
Reaction Conditions:
-
Temperature: While many hydrogenations run at room temperature, gentle heating can sometimes increase the rate. However, excessive heat can promote side reactions.[8]
-
Solvent: The substrate must be fully dissolved. Common solvents like ethanol, methanol, and ethyl acetate are effective, but their purity is crucial.[10]
-
Q3: I am observing over-reduction and debenzylation during the synthesis. How can this be minimized?
The benzyl ether in 5-(Benzyloxy)indoline can be susceptible to hydrogenolysis (debenzylation) to form 5-hydroxyindoline, especially under harsh conditions. The indoline ring itself can also be further reduced.
Mitigation Strategies:
-
Catalyst Choice: While Pd/C is common, other catalysts like Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer different selectivity.[11]
-
Reaction Conditions Control:
-
Temperature and Pressure: Use the mildest conditions possible. Lowering the hydrogen pressure and reaction temperature can favor the desired reduction over hydrogenolysis of the benzyl group or saturation of the aromatic rings.[11]
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to prevent the formation of byproducts.
-
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider transfer hydrogenation using hydrogen donors like ammonium formate or cyclohexene. This can be a milder and more selective method.[11]
Part 2: Troubleshooting Guide - Purification & Impurity Profiling
Q4: What are the likely impurities in 5-(Benzyloxy)indoline production and how can they be controlled?
Understanding the impurity profile is critical for producing a high-quality final product.[12]
| Impurity Type | Potential Source | Mitigation & Control |
| Unreacted Starting Material | Incomplete reaction. | Optimize reaction time, temperature, and catalyst loading. Monitor reaction progress closely. |
| 5-Hydroxyindoline | Hydrogenolysis (debenzylation) of the product. | Use milder reaction conditions (lower temperature/pressure). Consider a more selective catalyst or transfer hydrogenation.[11] |
| 5-(Benzyloxy)indole | Incomplete reduction of the indole ring. | Ensure adequate hydrogen pressure and catalyst activity. Extend reaction time if necessary, while monitoring for other byproducts. |
| Over-reduced Species | Saturation of the benzene ring of the indoline or benzyl group. | Use milder conditions. Screen different catalysts for better selectivity.[11] |
| Solvent Adducts/Byproducts | Side reactions involving the solvent, especially at elevated temperatures. | Choose a stable solvent and maintain optimal reaction temperatures. |
Impurity Profiling Workflow
Caption: Workflow for impurity monitoring and control.
Q5: I am struggling with the purification of 5-(Benzyloxy)indoline at a larger scale. What are the best practices?
Purification is often a major bottleneck during scale-up.[13]
-
Crystallization: This is the preferred method for large-scale purification as it is generally more economical and scalable than chromatography.
-
Troubleshooting Poor Crystallization:
-
Solvent Screening: Experiment with various solvent/anti-solvent systems to find conditions that provide good crystal formation and effective impurity rejection.
-
Cooling Rate: Rapid cooling can lead to the precipitation of impurities and the formation of small, difficult-to-filter crystals. A controlled, slower cooling profile is often necessary.[7]
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can promote controlled crystal growth and can be crucial for obtaining a consistent crystal form (polymorph).[14]
-
Polymorphism: Be aware that different crystallization conditions can lead to different crystal forms (polymorphs), which can have different physical properties (e.g., solubility, stability). It's important to characterize the solid form and develop a process that consistently produces the desired polymorph.[4][15]
-
-
-
Large-Scale Column Chromatography: If crystallization is not effective, column chromatography may be necessary.
-
Challenges: This method can be expensive and time-consuming at scale, requiring large volumes of solvent and silica gel.[16][17]
-
Best Practices:
-
Solvent System Optimization: Develop a robust solvent system at the lab scale that provides good separation between the product and key impurities.
-
Loading: Do not overload the column, as this will lead to poor separation.
-
Packing: A well-packed column is essential for good resolution. Inconsistent packing can lead to channeling and band broadening.[17]
-
-
Part 3: Safety Considerations at Scale
Q6: What are the key safety hazards to consider when scaling up 5-(Benzyloxy)indoline production?
Process safety is paramount in a manufacturing environment.[18]
-
Thermal Runaway: The hydrogenation step is exothermic. A failure in the cooling system of a large reactor could lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[2][19]
-
Control Measures:
-
Reaction Calorimetry: Perform calorimetric studies (e.g., DSC, RC1) to understand the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).
-
Engineering Controls: Ensure the reactor's cooling capacity is sufficient to handle the heat output. Install pressure relief systems.[20]
-
Procedural Controls: Control the rate of hydrogen addition to manage the rate of heat generation.
-
-
-
Handling of Pyrophoric Catalysts:
-
Pd/C: Palladium on carbon, especially when dry and containing adsorbed hydrogen, can ignite upon contact with air.[5]
-
Control Measures:
-
Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Keep the catalyst wet with solvent during filtration. Do not allow the filter cake to dry.[21]
-
Quench the used catalyst safely before disposal according to established procedures.
-
-
-
Hydrogen Gas:
-
Flammability: Hydrogen has a wide flammability range and low ignition energy.[4]
-
Control Measures:
-
Use intrinsically safe equipment in areas where hydrogen is handled.
-
Ensure adequate ventilation to prevent the accumulation of hydrogen.
-
Perform leak checks on all equipment before use.
-
-
Process Safety Workflow
Caption: Key steps in ensuring process safety during scale-up.
References
- Filter Dryer. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment.
- Mettler Toledo. Webinar: Hydrogenation Process Safety and Process Performance.
- Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
- Pharmaceutical Technology. (n.d.). Advances in Heterocyclic Chemistry for API Synthesis.
- H.E.L Group. (2025, June 9).
- Flick, A. C., Leverett, C., Ding, H. X., & O'Donnell, C. J. (n.d.). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
- AIChE. (n.d.). Applications of Process Safety Concepts to the Hydrogen Economy.
- Dumitrascu, F., & Ilies, M. A. (2020). Nenitzescu 5‐Hydroxyindole Synthesis. Advances in Heterocyclic Chemistry.
- Allen, G. R., Jr. (n.d.). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions.
- H.E.L Group. (2024, July 12).
- ACS GCI Pharmaceutical Roundtable. (n.d.). API Case Study: Praziquantel.
- R4Risk. (2025, November 21). Process Safety Management for Hydrogen.
- BenchChem. (n.d.).
- BioProcess International. (n.d.). Principles and Troubleshooting of Large Scale Column Packing.
- Movassaghi, M., & Schmidt, M. A. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Neuland Labs. (2022, August 30).
- CA1232911A - Process for preparing 5,6-dihydroxyindole.
- BenchChem. (n.d.).
- University of Rochester. (n.d.).
- Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing.
- Chrom Tech, Inc. (2024, November 20).
- MDPI. (n.d.).
- MDPI. (n.d.).
- Mack, K. (2013, September 25). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- MIT. (n.d.).
- Duong, A. T.-H., et al. (2019). Synthesis of Fused Indolines by Interrupted Fischer Indolization in a Microfluidic Reactor. Tetrahedron Letters, 60(3), 322-326.
- H.E.L Group. (n.d.).
- MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- Demchenko, A. V., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development.
- Duong, A. T.-H., et al. (2019).
- Mettler Toledo. (n.d.).
- Curly Arrow. (2010, January 25).
- Reddit. (2022, January 21).
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- 10. 4-hydroxyindole preparation method suitable for industrial production - Eureka | Patsnap [eureka.patsnap.com]
- 11. Synthesis of 5-Substituted Indole-2,3-dione | Atlantis Press [atlantis-press.com]
- 12. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
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- 17. ecommons.luc.edu [ecommons.luc.edu]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Catalytic Hydrogenation for Indole Reduction
Welcome to the technical support center for the catalytic hydrogenation of indoles. This guide is designed for researchers, chemists, and drug development professionals who are working to refine this critical transformation. Indole reduction is a cornerstone reaction for accessing the indoline scaffold, a privileged structure in numerous pharmaceuticals and bioactive molecules.[1][2] However, the inherent aromatic stability of the indole nucleus and the nature of the resulting indoline product present unique challenges.[3][4]
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, optimizing reaction conditions, and understanding the causality behind experimental choices.
Section 1: Foundational Principles & Mechanistic Overview
A successful hydrogenation experiment is built on a solid understanding of the reaction mechanism. The primary challenge is the disruption of the indole's aromaticity to allow for the addition of hydrogen across the C2-C3 double bond.
The Challenge: Aromaticity and Catalyst Inhibition
-
High Resonance Stability: The indole ring is highly resonance-stabilized, making it a reluctant substrate for reduction and often necessitating harsh reaction conditions like high temperatures and pressures.[4]
-
Product-Induced Catalyst Poisoning: The desired product, indoline, is a cyclic secondary amine. The lone pair on the nitrogen atom can strongly coordinate to the surface of heterogeneous metal catalysts or the metal center of homogeneous catalysts. This binding can inhibit or completely stop the catalytic cycle, a phenomenon known as catalyst poisoning.[3][5]
The Core Strategy: Substrate Activation
To overcome these hurdles, the most effective strategy is to temporarily disrupt the indole's aromaticity, rendering it more susceptible to reduction. The predominant method is acid-mediated activation .
-
Mechanism of Activation: In the presence of a Brønsted acid, the indole ring is protonated, primarily at the C3 position. This generates a reactive indolenium ion intermediate . The aromaticity is broken in this intermediate, making the C2-C3 double bond significantly more electrophilic and primed for hydrogenation.[3][6]
The diagram below illustrates this fundamental activation pathway, which is central to many of the troubleshooting steps that follow.
Caption: Acid-catalyzed activation of the indole ring.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses the most common problems encountered during the catalytic hydrogenation of indoles in a question-and-answer format.
Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?
Answer: Low conversion is a frequent issue stemming from several factors related to catalyst activity and substrate reactivity.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low conversion.
Detailed Breakdown:
-
Catalyst Poisoning (Especially with Unprotected Indoles):
-
Cause: The nitrogen lone pair of the indoline product is binding to and deactivating your catalyst.[3]
-
Solution: Introduce a Brønsted acid (e.g., p-toluenesulfonic acid, phosphoric acid) into your reaction medium.[3][4] The acid protonates the indoline nitrogen, forming an ammonium salt. This prevents the lone pair from coordinating with the catalyst, thereby preserving its activity.[3] For palladium catalysts, phosphoric acid has shown better performance than sulfuric or acetic acid.[4]
-
-
Poor Catalyst Quality/Activity:
-
Cause: Heterogeneous catalysts like Pd/C and Pt/C can oxidize on the surface over time, reducing their activity. Pyrophoric catalysts (e.g., Raney Nickel) may have been improperly handled.
-
Solution: Use a fresh batch of catalyst. For noble-metal catalysts, ensure they are stored under an inert atmosphere. If you suspect minor surface oxidation, you can sometimes "pre-reduce" the catalyst in the solvent under H₂ for a short period before adding the indole substrate.
-
-
Deactivated Substrate:
-
Cause: Strong electron-withdrawing groups (EWGs) on the indole ring, such as esters (e.g., methyl indole-5-carboxylate), can significantly reduce the electron density of the heterocyclic ring, making it less reactive towards hydrogenation.[3]
-
Solution: For such substrates, an increased catalyst loading is often required to achieve reasonable reaction rates.[3]
-
-
Insufficiently Forcing Conditions:
-
Cause: The high stability of the indole ring may simply require more energy to overcome.[4]
-
Solution: Systematically increase the hydrogen pressure and/or the reaction temperature. For particularly stubborn substrates, pressures of 30-100 bar and temperatures of 100 °C or higher may be necessary.[3][7][8]
-
Q2: My reaction is producing a significant amount of over-reduced product (octahydroindole). How can I improve selectivity for indoline?
Answer: Over-hydrogenation is a classic selectivity problem where the benzene portion of the indoline is reduced. Controlling this requires fine-tuning the catalyst and reaction conditions.
| Parameter | Recommended Action for High Selectivity | Rationale |
| Catalyst Choice | Switch to a less active catalyst. (e.g., from Pt/C to Pt/Al₂O₃ or Pd/C).[3] | Highly active catalysts like Pt/C can readily hydrogenate both the heterocyclic and carbocyclic rings. A less active catalyst provides a larger kinetic window to stop the reaction after the first hydrogenation. |
| Hydrogen Pressure | Decrease the H₂ pressure. (e.g., from 30 bar to 10 bar).[3] | Lowering the concentration of available hydrogen on the catalyst surface disfavors the more difficult second hydrogenation of the benzene ring. |
| Catalyst Loading | Reduce the catalyst loading. | Similar to pressure, this reduces the number of active sites available for the second hydrogenation, improving selectivity. This is particularly effective for substrates like N-methylindole that are prone to over-reduction.[3] |
| Additives | Ensure an acid additive is present. | The acid protonates the indoline, which deactivates it towards further reduction of the carbocyclic ring, thus enhancing selectivity for the desired product. |
| Monitoring | Monitor the reaction closely by GC or HPLC. | Hydrogenation can be very fast. Stop the reaction as soon as the starting material is consumed to prevent the subsequent reduction to octahydroindole. |
Q3: My reaction with a halogenated indole (e.g., 5-chloroindole) is resulting in dehalogenation. What can I do?
Answer: Dehalogenation is a common side reaction, especially with palladium catalysts.
-
Cause: Catalysts like Pd/C are highly effective for hydrodehalogenation.
-
Solution: Switch to a different catalyst system. Platinum-based catalysts, such as Pt/C or Pt/Al₂O₃, are generally less prone to causing dehalogenation and can provide the desired chlorinated indoline with much higher selectivity.[3] For a substrate like 5-chloroindole where Pt/C might still show some dehalogenation, a less active catalyst like Pt/Al₂O₃ has been shown to be highly effective.[3]
Q4: I am working with a sterically hindered indole (e.g., 2,3-disubstituted or 8-substituted), and the reaction is very slow. How can I promote it?
Answer: Steric hindrance around the C2-C3 double bond or the coordinating nitrogen can impede access to the catalyst surface.
-
Cause: Bulky groups can block the substrate from effectively adsorbing onto the catalytic sites.[7][9] This can lead to incomplete consumption of the starting material.[8]
-
Solutions:
-
Increase Pressure and Temperature: More forcing conditions are typically the first line of defense to overcome the higher activation energy associated with hindered substrates.[3]
-
Consider a Homogeneous Catalyst: Homogeneous catalysts (e.g., based on Rh, Ru, Ir) can sometimes offer better performance for hindered substrates as the catalytic environment can be tuned more precisely through ligand modification.[3][10]
-
Increase Catalyst Loading: A higher concentration of active sites can help improve the reaction rate.[3]
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Do I need to protect the indole nitrogen (N-H)?
-
Historically, N-protection (e.g., with Boc, Ts, or benzyl groups) was common because it improves solubility and can favorably modulate the electronic properties of the indole ring.[11] However, modern methods increasingly focus on the direct hydrogenation of unprotected indoles to improve atom economy by eliminating protection/deprotection steps.[3][4] With the right choice of catalyst and the use of an acid additive to prevent catalyst poisoning, direct hydrogenation is often the superior strategy.[3]
-
-
FAQ 2: What is the best solvent for my reaction?
-
The choice is often substrate and catalyst-dependent. Water is an excellent "green" solvent and has been shown to be highly effective, particularly in acid-catalyzed systems with Pt/C or specialized Pd/N-doped carbon catalysts.[3][4] Alcohols like ethanol are also common.[3] For some specialized homogeneous systems, particularly in asymmetric hydrogenation, non-polar solvents like n-hexane or ethers (Et₂O) have been found to be optimal.[7][8]
-
-
FAQ 3: How do I handle and dispose of heterogeneous catalysts safely?
-
Handling: Catalysts like Pd/C and Pt/C are often sold as "wet" pastes (e.g., 50% water) to mitigate the risk of fire. Dry catalysts can be pyrophoric and should be handled under an inert atmosphere (N₂ or Ar). Never add a dry catalyst to an organic solvent in the presence of air.
-
Disposal: After the reaction, the catalyst must be carefully filtered. Do not allow the filter cake to dry in the air , as it will contain adsorbed hydrogen and can spontaneously ignite. The filter cake should be quenched by slowly adding it to a large volume of water. The passivated catalyst can then be disposed of according to your institution's hazardous waste guidelines for heavy metals.
-
-
FAQ 4: Can I recycle my heterogeneous catalyst?
-
In principle, yes. Heterogeneous catalysts are valued for their ease of separation and potential for recycling.[3] However, in indole hydrogenation, gradual deactivation due to trace impurities or minor product adsorption is common. If you choose to recycle, wash the filtered catalyst thoroughly with the reaction solvent and then a volatile solvent like methanol or acetone before drying under vacuum. Its activity should be re-evaluated on a small scale before being used in a large-scale reaction.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Selective Hydrogenation of Unprotected Indole to Indoline
This protocol is adapted from methodologies using Pt/C with an acid additive in water, which represents a green and efficient approach.[3]
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add the indole substrate (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and 5% Platinum on activated carbon (Pt/C, 5 mol%).
-
Solvent Addition: Add deionized water as the solvent (concentration typically 0.1-0.5 M).
-
System Purge: Seal the vessel. Purge the system by pressurizing with nitrogen (to ~10 bar) and venting (to ~1 bar). Repeat this cycle three times.
-
Hydrogenation: Purge the system with hydrogen gas in the same manner, repeating three times. Finally, pressurize the vessel to the desired pressure (e.g., 30 bar).[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by taking aliquots (after carefully venting the system) and analyzing by TLC, GC, or HPLC.
-
Workup: Once the starting material is consumed, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Catalyst Removal: Filter the mixture through a pad of Celite® to remove the Pt/C catalyst. Caution: Keep the Celite pad wet with solvent at all times to prevent ignition. Quench the filter pad in water after filtration.
-
Extraction & Isolation: Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude indoline product. Purify as needed via column chromatography.
References
-
Song, L., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. Available at: [Link]
-
Kulkarni, A., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters & National Institutes of Health. Available at: [Link]
-
Song, L., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC, National Institutes of Health. Available at: [Link]
-
Wang, H., et al. (2019). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI. Available at: [Link]
-
Li, X., et al. (2015). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Journal of Catalysis. Available at: [Link]
-
Wang, D-G., et al. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and mechanistic Studies. CCS Chemistry. Available at: [Link]
-
Xu, Y., et al. (2020). The importance of indolines and their synthesis via catalytic reduction of indoles. ResearchGate. Available at: [Link]
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Wencel-Delord, J., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC, National Institutes of Health. Available at: [Link]
- Berger, L. (1980). Reduction of indole compounds to indoline compounds. Google Patents.
-
Rueping, M., et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters. Available at: [Link]
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Kuwano, R. & Kashiwahara, M. (2005). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. ResearchGate. Available at: [Link]
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Raux, A., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC, National Institutes of Health. Available at: [Link]
-
Wang, Z., et al. (2011). Direct Asymmetric Hydrosilylation of Indoles: Combined Lewis Base and Brønsted Acid Activation. Angewandte Chemie. Available at: [Link]
-
Mary, A. & Chapman, C. (2021). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. PMC, National Institutes of Health. Available at: [Link]
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Roberts, J.D. & Caserio, M.C. (2021). Hydrogenation with Heterogeneous Catalysts. Chemistry LibreTexts. Available at: [Link]
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Technical Support Center: A Guide to Mild Indole Synthesis Protocols
Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to move away from harsh reaction conditions and embrace milder, more efficient, and environmentally benign methodologies. The indole scaffold is a privileged structure in medicinal chemistry, and its synthesis is a cornerstone of many research and development programs.[1][2][3] However, classic methods often involve aggressive reagents and high temperatures, which can limit substrate scope and generate significant waste.[4][5][6][7]
This resource provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you might encounter while implementing modern, milder indole synthesis techniques. We will delve into the causality behind experimental choices, providing you with the understanding to not only follow protocols but also to adapt and optimize them for your specific needs.
I. General Troubleshooting: Low Yield & Side Reactions
Low yields and the formation of side products are common hurdles in indole synthesis. Understanding the root cause is critical for effective troubleshooting.
Q1: My indole synthesis is resulting in a low yield. What are the common contributing factors?
Low yields in indole synthesis can stem from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups.[8]
Causality & Explanation:
-
Suboptimal Reaction Conditions: Many indole syntheses are sensitive to temperature, acid/base strength, and reaction time. For instance, the classic Fischer indole synthesis is highly dependent on the acid catalyst and temperature.[8][9] Harsh conditions can lead to degradation of starting materials or the desired product.
-
Instability of Reactants/Intermediates: Arylhydrazines, key precursors in the Fischer synthesis, can be unstable. Similarly, intermediates in various indole syntheses can be prone to side reactions if not efficiently converted to the product.
-
Interfering Functional Groups: Electron-donating or withdrawing groups on your starting materials can significantly influence the reaction pathway. In the Fischer synthesis, for example, strong electron-donating groups on the arylhydrazine can promote N-N bond cleavage, a competing side reaction.[8][10]
Troubleshooting Protocol:
-
Purity of Starting Materials: Always ensure the purity of your starting materials. Impurities can introduce unwanted side reactions.[8][11] Recrystallize or chromatograph starting materials if necessary.
-
Optimize Reaction Conditions Systematically:
-
Temperature: Screen a range of temperatures. Milder conditions are often achievable with modern catalysts and energy sources.
-
Catalyst/Reagent Concentration: Titrate the concentration of your acid or base catalyst. In many modern protocols, catalytic amounts are sufficient.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation.[11]
-
-
Protecting Groups: For sensitive functional groups on your starting materials, consider using protecting groups. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[8]
-
Choice of Synthesis Route: If optimization fails, consider an alternative synthesis route that may be more compatible with your specific substrate.
Q2: I am observing multiple spots on my TLC, indicating significant side product formation. How can I improve selectivity?
The formation of multiple products is often a sign of competing reaction pathways or lack of regioselectivity.
Causality & Explanation:
-
Regioselectivity Issues: In syntheses like the Bischler-Möhlau, unpredictable regioselectivity can lead to a mixture of indole isomers.[12][13] This is often dictated by the electronic and steric properties of the substituents.
-
Side Reactions: Harsh conditions can promote side reactions such as polymerization, aldol condensations, or Friedel-Crafts type reactions.[5][12]
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Reducing the temperature can often favor the kinetically controlled product and minimize side reactions.[11]
-
Solvent Effects: The choice of solvent can significantly impact selectivity. Screen a variety of solvents with different polarities. Green solvents like ionic liquids or deep eutectic solvents can sometimes offer improved selectivity.[2][14]
-
Catalyst/Ligand Tuning (for metal-catalyzed reactions): In palladium-catalyzed reactions, for example, the choice of ligand is crucial for controlling selectivity.[12] Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Re-evaluate the Synthesis Strategy: For unsymmetrical ketones in a Fischer indole synthesis, a mixture of products is often unavoidable.[15] Consider a different synthetic approach if a single regioisomer is required.
II. Modern Mild Synthesis Techniques: Troubleshooting Specifics
The following sections address common issues encountered with specific mild and green indole synthesis methodologies.
A. Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has become a powerful tool for accelerating reactions and enabling syntheses under milder conditions.[1][2][16][17]
Q3: My microwave-assisted indole synthesis is not going to completion, or I'm seeing decomposition. What should I check?
Causality & Explanation:
-
Uneven Heating/Hotspots: While microwaves offer uniform heating in principle, localized hotspots can occur, leading to decomposition.[2] This can be due to poor stirring or the presence of highly absorbing materials.
-
Inappropriate Solvent Choice: The solvent must be able to efficiently absorb microwave energy. Solvents with high dielectric constants (e.g., DMF, ethanol) are generally good choices.
-
Incorrect Power Setting: Too high a power setting can lead to rapid, uncontrolled heating and decomposition.
Troubleshooting Protocol:
-
Ensure Efficient Stirring: Use a dedicated microwave-safe stir bar to ensure even temperature distribution.
-
Solvent Screening: If the reaction is sluggish, switch to a more polar solvent that absorbs microwaves more efficiently. For solvent-free reactions, ensure the reactants themselves can absorb microwave energy.
-
Optimize Power and Temperature: Start with a lower power setting and ramp up the temperature gradually. Many modern microwave reactors allow for precise temperature control.
-
Vessel Type: Use a sealed vessel appropriate for the reaction scale and solvent vapor pressure to maintain consistent conditions.
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Bischler-Möhlau Synthesis
| Method | Conditions | Time | Yield (%) | Reference |
| Conventional | Reflux in aniline | Several hours | Low | |
| Microwave | N-Phenacylaniline, anilinium bromide (solid-state), 540W | 1.2 minutes | 71 |
B. Photocatalysis
Visible-light photocatalysis offers an exceptionally mild approach to indole synthesis, often proceeding at room temperature.[18][19][20][21][22]
Q4: My photocatalytic indole synthesis is showing low conversion. What are the key parameters to optimize?
Causality & Explanation:
-
Insufficient Light Penetration: The reaction mixture must be sufficiently dilute to allow light to penetrate and activate the photocatalyst throughout the solution.
-
Incompatible Solvent: The solvent should not absorb light at the wavelength used for catalysis.
-
Catalyst Deactivation: The photocatalyst can degrade over time, especially if exposed to oxygen or other quenching species.
-
Incorrect Wavelength: The light source must emit at a wavelength that is absorbed by the photocatalyst.
Troubleshooting Protocol:
-
Optimize Concentration: Dilute the reaction mixture to improve light penetration.
-
Solvent Choice: Use a solvent that is transparent at the excitation wavelength. Degas the solvent thoroughly to remove oxygen, which can quench the excited state of the catalyst.
-
Light Source: Ensure your light source (e.g., LED) has the correct wavelength and sufficient intensity for your chosen photocatalyst.
-
Catalyst Loading: Vary the concentration of the photocatalyst to find the optimal loading.
Experimental Workflow: General Photocatalytic Indole Synthesis
Caption: A typical workflow for a visible-light photocatalytic indole synthesis.
C. Flow Chemistry
Continuous flow synthesis offers excellent control over reaction parameters and can lead to improved yields and safety, especially for highly exothermic reactions.[23][24][25]
Q5: I'm experiencing clogging or inconsistent output in my flow reactor for indole synthesis. What are the likely causes?
Causality & Explanation:
-
Precipitation of Reagents or Products: Poor solubility of starting materials, intermediates, or the final product in the reaction solvent can lead to clogging.
-
Immiscible Phases: If the reaction involves multiple liquid phases, inconsistent flow can result.
-
Gas Evolution: Some indole syntheses, like the Fischer, eliminate ammonia, which can cause pressure fluctuations and inconsistent flow.[26]
Troubleshooting Protocol:
-
Solubility Check: Ensure all components are fully soluble in the chosen solvent at the reaction temperature. If necessary, use a co-solvent or switch to a different solvent system.
-
Back Pressure Regulator: Use a back pressure regulator to maintain a consistent pressure and prevent outgassing within the reactor.
-
Reactor Design: For reactions involving solids, consider using a reactor designed to handle slurries.
-
Premixing: Ensure thorough premixing of reagent streams before they enter the heated reactor zone.
Logical Relationship: Troubleshooting Flow Chemistry Issues
Caption: Decision tree for troubleshooting common issues in flow chemistry for indole synthesis.
D. Enzymatic Synthesis
Biocatalysis provides an environmentally friendly route to indoles with high selectivity, often under aqueous conditions.[27][28]
Q6: My enzymatic indole synthesis is showing low activity. What factors should I investigate?
Causality & Explanation:
-
Enzyme Denaturation: Enzymes are sensitive to temperature, pH, and organic solvents. Conditions outside the optimal range can lead to denaturation and loss of activity.
-
Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme's activity.
-
Cofactor Limitation: Some enzymes require cofactors for their activity.
Troubleshooting Protocol:
-
Optimize pH and Temperature: Determine the optimal pH and temperature for your specific enzyme. This information is often available from the enzyme supplier or in the literature.
-
Control Substrate/Product Concentration: Add the substrate gradually to avoid inhibition. If product inhibition is an issue, consider in-situ product removal.
-
Ensure Cofactor Availability: If your enzyme requires a cofactor, ensure it is present in a sufficient concentration.
-
Buffer Selection: The choice of buffer can influence enzyme activity. Screen a few different buffer systems at the optimal pH.
III. Conclusion
Moving towards milder indole synthesis conditions is not just about adopting greener practices; it's about expanding the synthetic toolbox to create complex molecules with greater efficiency and selectivity. By understanding the underlying principles of these modern techniques and systematically troubleshooting the challenges that arise, you can unlock their full potential in your research. This guide serves as a starting point, and we encourage you to consult the cited literature for more in-depth information on specific protocols and applications.
IV. References
-
Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. [Link]
-
Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal. [Link]
-
Microwave-assisted synthesis of medicinally relevant indoles. PubMed. [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. [Link]
-
Green Fischer Indole Synthesis Using a Steroidal Ketone in a Conductively Heated Sealed-Vessel Reactor for the Advanced Undergraduate Laboratory. Journal of Chemical Education. [Link]
-
Photocatalytic Conversion of Indoles into Spirocyclic Indolines. Synfacts. [Link]
-
MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. ijrpr. [Link]
-
Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis. PMC. [Link]
-
Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis. ResearchGate. [Link]
-
Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Bentham Science. [Link]
-
Sustainable multicomponent indole synthesis with broad scope. Green Chemistry (RSC Publishing). [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. ResearchGate. [Link]
-
Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. ACS Publications. [Link]
-
Recent advances in the Nenitzescu indole synthesis (1990–2019). ScienceDirect. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives. PMC. [Link]
-
Recent advances in the Nenitzescu indole synthesis (1990–2019). ResearchGate. [Link]
-
A continuous-flow fischer indole synthesis of 3-methylindole in an ionic liquid. AKJournals. [Link]
-
A Recent Update on the Flow Synthesis of Indoles. PubMed. [Link]
-
Versatile variation on the Fischer indole synthesis. RSC Blogs. [Link]
-
Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. ACS Publications. [Link]
-
Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant Indole-3-Glycerol Phosphate Lyase Enzymes. PMC. [Link]
-
Nenitzescu indole synthesis. Wikipedia. [Link]
-
Synthesis and Chemistry of Indole. SlideShare. [Link]
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Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
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Bischler–Möhlau indole synthesis. Wikipedia. [Link]
-
Bischler-Möhlau indole synthesis. chemeurope.com. [Link]
-
Indole. Wikipedia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). [Link]
-
Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. MDPI. [Link]
-
Proposed mechanism for the synthesis of indole 21. ResearchGate. [Link]
-
Atroposelective Nenitzescu Indole Synthesis. RWTH Publications. [Link]
-
Enantioselective synthesis of indole derivatives. ScienceDaily. [Link]
-
Problems with Fischer indole synthesis. Reddit. [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH. [Link]
-
Why do some Fischer indolizations fail?. PubMed. [Link]
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- 13. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]
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Validation & Comparative
A Comparative Guide to the 13C NMR Spectrum of 5-Benzyloxyindole and Its Derivatives
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-benzyloxyindole, a key heterocyclic scaffold in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a comparative framework for understanding the influence of substituents on the electronic environment of the indole ring. By examining the ¹³C NMR data of 5-benzyloxyindole alongside its precursors and analogues, this guide will facilitate the structural elucidation and characterization of this important class of compounds.
The Indole Scaffold: A Foundation for ¹³C NMR Analysis
The indole ring system, a fusion of a benzene and a pyrrole ring, possesses a unique electronic structure that is exquisitely sensitive to substitution. ¹³C NMR spectroscopy is a powerful tool for probing these electronic variations, as the chemical shift of each carbon atom is directly influenced by its local electron density. In an unsubstituted indole, the carbon chemical shifts are well-established, providing a baseline for understanding substituent effects.
The electron-rich pyrrole ring and the aromatic benzene ring give rise to a characteristic range of chemical shifts. C2 and C3 of the pyrrole moiety are particularly noteworthy, with C3 being significantly more shielded (lower ppm) than C2 due to the influence of the nitrogen lone pair. The carbons of the benzene ring resonate in the typical aromatic region, and their precise chemical shifts are dictated by their position relative to the pyrrole ring fusion.
The ¹³C NMR Spectrum of 5-Benzyloxyindole: An In-depth Look
While a publicly available, fully assigned experimental ¹³C NMR spectrum of 5-benzyloxyindole is not readily accessible, we can predict its chemical shifts with a high degree of confidence by analyzing the well-documented effects of a benzyloxy substituent on an aromatic ring and by comparison with closely related, experimentally characterized 5-substituted indoles.
The benzyloxy group at the 5-position is an electron-donating group through resonance, which significantly influences the chemical shifts of the indole ring carbons, particularly those in the benzene portion. The expected chemical shifts for 5-benzyloxyindole are presented in Table 1, alongside experimental data for indole and 5-methoxyindole for comparison. The benzyloxy group is expected to cause a significant downfield shift (deshielding) of the directly attached C5 and an upfield shift (shielding) of the ortho (C4 and C6) and para (C7a) carbons, relative to unsubstituted indole.
Table 1: Predicted ¹³C NMR Chemical Shifts for 5-Benzyloxyindole and Experimental Data for Indole and 5-Methoxyindole (in DMSO-d₆).
| Carbon Position | Indole (δ ppm) | 5-Methoxyindole (δ ppm) | 5-Benzyloxyindole (Predicted δ ppm) |
| C2 | 124.9 | 125.4 | ~125.5 |
| C3 | 102.1 | 101.9 | ~102.0 |
| C3a | 128.1 | 129.0 | ~129.2 |
| C4 | 120.7 | 111.9 | ~112.5 |
| C5 | 121.8 | 154.2 | ~153.5 |
| C6 | 119.3 | 112.1 | ~112.8 |
| C7 | 111.4 | 101.8 | ~102.5 |
| C7a | 135.8 | 131.3 | ~131.5 |
| -OCH₂- | - | - | ~70.0 |
| Benzyl C1' | - | - | ~137.5 |
| Benzyl C2'/C6' | - | - | ~128.5 |
| Benzyl C3'/C5' | - | - | ~127.8 |
| Benzyl C4' | - | - | ~127.6 |
Note: Predicted values for 5-benzyloxyindole are estimated based on substituent effects and comparison with related compounds. Experimental values for indole and 5-methoxyindole are sourced from publicly available data for reference.
Comparative Analysis: The Influence of 5-Position Substituents on Indole ¹³C NMR Spectra
To truly appreciate the electronic impact of the benzyloxy group, a comparative analysis with other substituents at the 5-position is essential. The nature of the substituent—whether electron-donating or electron-withdrawing—profoundly alters the chemical shifts of the indole ring carbons. Table 2 provides a comparative overview of the ¹³C NMR chemical shifts for a series of 5-substituted indoles.
Table 2: Comparative ¹³C NMR Chemical Shift Data for 5-Substituted Indole Derivatives (in DMSO-d₆).
| Carbon Position | Indole | 5-OH | 5-OCH₃ | 5-Cl | 5-NO₂ | 5-Benzyloxy (Predicted) |
| C2 | 124.9 | 125.7 | 125.4 | 126.1 | 126.9 | ~125.5 |
| C3 | 102.1 | 101.9 | 101.9 | 102.3 | 102.8 | ~102.0 |
| C3a | 128.1 | 129.2 | 129.0 | 128.7 | 129.9 | ~129.2 |
| C4 | 120.7 | 111.9 | 111.9 | 121.2 | 118.8 | ~112.5 |
| C5 | 121.8 | 150.5 | 154.2 | 125.0 | 141.7 | ~153.5 |
| C6 | 119.3 | 105.7 | 112.1 | 119.8 | 116.9 | ~112.8 |
| C7 | 111.4 | 111.8 | 101.8 | 112.5 | 111.9 | ~102.5 |
| C7a | 135.8 | 131.3 | 131.3 | 134.2 | 138.6 | ~131.5 |
Data for 5-OH, 5-OCH₃, 5-Cl, and 5-NO₂ derivatives are compiled from various literature sources for comparative purposes.
This data clearly illustrates the following trends:
-
Electron-Donating Groups (-OH, -OCH₃, -OCH₂Ph): These groups cause a significant downfield shift at the point of attachment (C5) and a noticeable upfield shift at the ortho (C4, C6) and para (C7a) positions. This is a classic demonstration of the resonance effect, where the lone pair of the oxygen atom donates electron density into the aromatic ring. The benzyloxy group's effect is very similar to the methoxy group, as expected.
-
Electron-Withdrawing Groups (-Cl, -NO₂): Halogens like chlorine exhibit a dual effect. While they are deactivating overall due to their inductive effect, they can donate electron density through resonance. The nitro group, being strongly electron-withdrawing through both induction and resonance, causes a significant deshielding of C5 and the carbons of the benzene ring.
The following diagram illustrates the general influence of electron-donating and electron-withdrawing groups on the chemical shifts of the indole ring.
Caption: Influence of Electron-Donating and -Withdrawing Groups on Indole ¹³C Chemical Shifts.
Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra of 5-Benzyloxyindole Derivatives
To ensure the acquisition of high-resolution and accurate ¹³C NMR data for 5-benzyloxyindole derivatives, the following experimental protocol is recommended.
4.1. Sample Preparation
-
Weighing: Accurately weigh 20-50 mg of the 5-benzyloxyindole derivative.
-
Solvent Selection: Choose a deuterated solvent that provides good solubility for the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for indole derivatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
4.2. NMR Instrument Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: Set the spectral width to approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full magnetization recovery, especially for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and instrument sensitivity.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
The following diagram outlines the general workflow for acquiring a ¹³C NMR spectrum.
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 5-(Benzyloxy)indoline Hydrochloride
Executive Summary
This guide provides an in-depth analysis of the mass spectrometric behavior of 5-(Benzyloxy)indoline hydrochloride, a key intermediate in pharmaceutical synthesis. We will explore its characteristic fragmentation patterns under electrospray ionization (ESI) conditions, offering a robust framework for its unambiguous identification and differentiation from structurally related compounds. This document details the underlying chemical principles, presents a comparative analysis with relevant alternatives, and provides a comprehensive, reproducible analytical protocol for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 5-(Benzyloxy)indoline
5-(Benzyloxy)indoline serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its purity and structural integrity are paramount to ensure the safety and efficacy of the final drug product. Mass spectrometry (MS) stands as the definitive technique for its molecular weight confirmation and structural elucidation, offering unparalleled sensitivity and specificity.
This guide focuses on the characterization of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The hydrochloride salt readily dissociates in solution, allowing for the analysis of the protonated free base, 5-(Benzyloxy)indoline (C₁₅H₁₅NO).
Analytical Strategy: Rationale for LC-MS/MS with Electrospray Ionization
For a molecule like 5-(Benzyloxy)indoline, a polar compound containing a secondary amine, the choice of analytical technique is driven by the need for gentle ionization and high selectivity.
-
Liquid Chromatography (LC): LC is essential for separating the analyte of interest from potential starting materials, by-products, and degradants prior to mass analysis. A reversed-phase method is typically effective for this class of compounds.
-
Electrospray Ionization (ESI): ESI is the premier choice for polar and thermally labile molecules. In positive ion mode, the basic nitrogen in the indoline ring is readily protonated, yielding a strong signal for the molecular ion [M+H]⁺. This "soft" ionization technique minimizes in-source fragmentation, preserving the molecular ion for subsequent fragmentation analysis (MS/MS).
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides definitive structural information. By selecting the protonated molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint" that is characteristic of the molecule's structure. This is crucial for confirming its identity in complex matrices.[1]
Mass Spectral Profile of 5-(Benzyloxy)indoline
High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition
The first step in characterization is to confirm the elemental composition using HRMS. The protonated molecule of 5-(Benzyloxy)indoline is expected to appear at a specific mass-to-charge ratio (m/z).
-
Chemical Formula (Free Base): C₁₅H₁₅NO
-
Monoisotopic Mass: 225.1154 u
-
Expected [M+H]⁺ Ion (HRMS): 225.1232 m/z
Observation of this ion with high mass accuracy (typically < 5 ppm error) provides strong evidence for the correct elemental formula.
Tandem Mass Spectrometry (MS/MS): The Fragmentation Fingerprint
The true power of MS for structural elucidation lies in the analysis of fragmentation patterns. The MS/MS spectrum of protonated 5-(Benzyloxy)indoline is dominated by the cleavage of the benzylic ether bond, a consequence of the exceptional stability of the resulting fragment.
The most significant fragmentation pathway involves the formation of the tropylium ion . Molecules containing a benzyl group frequently show a prominent peak at m/z 91.[2] This occurs through the cleavage of the C-O bond, where the benzyl fragment rearranges into the highly stable, aromatic tropylium cation.[2][3]
A secondary major fragmentation pathway involves cleavage of the indoline ring structure itself, which is characteristic of indole derivatives.[4]
Below is the proposed fragmentation pathway and a summary of the key diagnostic ions.
Proposed Fragmentation Pathway
Caption: Proposed MS/MS fragmentation pathways for protonated 5-(Benzyloxy)indoline.
Table 1: Key Diagnostic Ions for 5-(Benzyloxy)indoline
| m/z (Predicted) | Proposed Formula | Description | Significance |
| 226.1 | [C₁₅H₁₆NO]⁺ | Protonated Molecular Ion ([M+H]⁺) | Confirms molecular weight of the analyte. |
| 91.1 | [C₇H₇]⁺ | Tropylium Ion | Base Peak. Diagnostic marker for the benzyloxy group. Its presence is a strong indicator of the compound's structure.[2][5] |
| 134.1 | [C₈H₈NO]⁺ | 5-Oxo-indolinium Ion | Results from cleavage of the benzylic C-O bond with charge retention on the indoline moiety. |
| 106.1 | [C₇H₈N]⁺ | Indoline Ring Fragment | Further fragmentation of the m/z 134 ion. |
Comparative Analysis: Differentiating from Structural Alternatives
To highlight the diagnostic power of the fragmentation pattern, we compare it with two logical alternatives: 5-Methoxyindoline and Indoline .
-
Alternative 1: 5-Methoxyindoline: Replacing the bulky benzyloxy group with a simple methoxy group drastically alters the fragmentation. The characteristic m/z 91 peak is absent. Instead, fragmentation is dominated by the loss of a methyl radical (•CH₃, 15 Da) or a neutral loss of formaldehyde (CH₂O, 30 Da) from the protonated molecular ion.
-
Alternative 2: Indoline: The unsubstituted indoline core provides the baseline fragmentation of the heterocyclic ring system. Without the labile benzyloxy group, fragmentation requires higher energy and results in a more complex pattern of smaller fragments, lacking the dominant, high-mass-loss ions seen with 5-(Benzyloxy)indoline.
Table 2: Comparative Fragmentation of Indoline Derivatives
| Compound | Protonated Ion [M+H]⁺ | Primary Fragmentation Pathway | Key Diagnostic Fragment(s) |
| 5-(Benzyloxy)indoline | 226.1 | Cleavage of benzylic ether bond | m/z 91.1 (Tropylium ion) |
| 5-Methoxyindoline [6][7] | 148.1 | Loss of methyl radical (•CH₃) | m/z 133.1 ([M+H-15]⁺) |
| Indoline | 120.1 | Ring opening/cleavage | Complex pattern, no single dominant high m/z fragment |
This comparison clearly demonstrates that the ion at m/z 91.1 is a highly specific and reliable marker for the presence of the benzyloxy moiety in this compound class.
Detailed Experimental Protocol
This section provides a robust, self-validating protocol for the LC-MS/MS analysis of this compound.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 methanol:water.
-
Sample Preparation: If analyzing a reaction mixture, dilute the sample in 50:50 methanol:water to a final concentration estimated to be within the linear range of the instrument (e.g., 10-1000 ng/mL).
Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.[8]
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
9.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry (MS) Conditions
-
MS System: Agilent 6470A Triple Quadrupole or equivalent Q-TOF for HRMS.[8]
-
Ionization Source: ESI, Positive Ion Mode.
-
Gas Temperature: 300 °C.
-
Gas Flow: 5 L/min.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Temp: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
MS1 Scan Range: m/z 50-300.
-
MS/MS Analysis:
-
Precursor Ion: m/z 226.1
-
Collision Energy: Optimized for m/z 91.1 fragment (typically 20-30 eV).
-
Product Ion Scan Range: m/z 40-230.
-
Analytical Workflow Diagram
Caption: Step-by-step workflow for the LC-MS/MS analysis of 5-(Benzyloxy)indoline.
Conclusion and Best Practices
The mass spectrometric analysis of 5-(Benzyloxy)indoline is characterized by a clear and predictable fragmentation pattern. Under positive mode ESI-MS/MS conditions, the molecule readily protonates and undergoes a diagnostic fragmentation.
Key Takeaway: The presence of a strong base peak at m/z 91.1 is the most definitive piece of evidence for the 5-(Benzyloxy)indoline structure, serving as a reliable fingerprint for its identification in both qualitative and quantitative workflows. When combined with accurate mass measurement of the precursor ion, this fragmentation data provides an exceptionally high degree of confidence in the analytical result. This guide provides the necessary framework for any laboratory to develop and implement a robust method for the characterization of this important synthetic intermediate.
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The Decisive First Step: A Comparative Guide to Crystallization Techniques
An In-Depth Technical Guide to the X-ray Crystallography of Substituted Indoles: A Comparative Analysis for Drug Discovery Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and natural products.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design.[1] Determining the precise three-dimensional structure of substituted indoles and their complexes with biological targets is paramount for understanding structure-activity relationships (SAR) and driving rational drug development. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing unambiguous, atomic-level detail of molecular conformation and intermolecular interactions.[3]
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of key methodologies in the X-ray crystallography of substituted indoles. It moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to navigate the challenges inherent in crystallizing these versatile molecules.
The journey to a high-resolution crystal structure begins with the most critical and often rate-limiting step: growing a diffraction-quality single crystal.[4] The choice of crystallization method is not arbitrary; it is dictated by the physicochemical properties of the specific substituted indole, including its solubility, stability, polarity, and potential for intermolecular interactions.
The fundamental principle of crystallization is to guide a solution of the target molecule from a stable, soluble state to a supersaturated, metastable state from which orderly crystal nucleation and growth can occur.[3][4] We will compare the most effective classical and modern techniques for achieving this with substituted indoles.
Slow Evaporation
This is often the simplest and most accessible method.[5] A near-saturated solution of the indole derivative is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over hours, days, or weeks. As the solvent volume decreases, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.[3]
-
Causality & Experimental Insight : The rate of evaporation is the critical variable. Rapid evaporation, often seen with highly volatile solvents like dichloromethane (DCM) or acetone, typically leads to the formation of powders or microcrystalline material unsuitable for SCXRD.[6] For indoles, which often engage in directional hydrogen bonding and π-stacking, a slower process allows molecules more time to arrange themselves into a well-ordered crystal lattice. The choice of solvent is also crucial; it must be a "good" solvent, but not so good that the compound remains in a supersaturated oil.[6]
Vapor Diffusion
Vapor diffusion is arguably the most successful technique for crystallizing small organic molecules, especially when only small amounts of material are available.[6][7] The method involves a sealed system where a drop containing the dissolved indole and a precipitant is allowed to equilibrate with a larger reservoir containing a higher concentration of the precipitant. Water and other volatile components move from the drop to the reservoir via the vapor phase, slowly increasing the concentration of the indole derivative in the drop to the point of crystallization.[8] This can be set up in two common formats:
-
Hanging Drop : The drop is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir.
-
Sitting Drop : The drop is placed on a post that rises from the middle of the reservoir.
-
Causality & Experimental Insight : This technique offers exquisite control over the rate of equilibration. The key is the difference in vapor pressure between the drop and the reservoir.[8] By carefully selecting the solvent (in the drop) and the anti-solvent/precipitant (in the reservoir), one can finely tune the approach to supersaturation. This is particularly effective for indole derivatives that are prone to oiling out, as the slow, controlled concentration increase can navigate the phase diagram more gently. For example, an indole derivative dissolved in a solvent like tetrahydrofuran (THF) can be crystallized by allowing a less soluble, higher boiling point anti-solvent like cyclohexane to slowly diffuse in.[7]
Solvent Layering (Liquid-Liquid Diffusion)
In this technique, a solution of the indole derivative is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble.[9] Crystallization occurs at the interface between the two solvents as they slowly diffuse into one another. Typically, the denser solvent is placed at the bottom of a narrow tube (e.g., an NMR tube), and the less dense solvent is carefully layered on top.[6]
-
Causality & Experimental Insight : The success of this method hinges on creating a sharp, undisturbed interface. The slow diffusion across this boundary creates a narrow zone of supersaturation where nucleation can occur. This method is advantageous for moderately soluble compounds and can yield high-quality crystals. The choice of solvent pairs is critical; they must be miscible and have a sufficient density difference to allow for layering. A common pairing for indole derivatives might involve dissolving the compound in chloroform or DCM and carefully layering hexane or heptane on top.
Co-crystallization
When an indole derivative proves difficult to crystallize on its own, forming a co-crystal with a suitable "coformer" can be a powerful alternative.[6][10] A co-crystal is a multi-component crystal in which the indole (the Active Pharmaceutical Ingredient, or API) and the coformer are present in a specific stoichiometric ratio and interact through non-covalent bonds, typically hydrogen bonds.[5][11][12]
-
Causality & Experimental Insight : The coformer acts as a molecular scaffold, providing robust and predictable intermolecular interactions that can guide the indole derivative into a stable crystal lattice.[12] For substituted indoles, which possess an N-H hydrogen bond donor (unless substituted at N1), coformers with strong hydrogen bond acceptor groups (e.g., carboxylic acids, amides like saccharin or nicotinamide) are excellent candidates.[11] The coformer can disrupt unfavorable packing arrangements of the parent indole and introduce new, stabilizing interactions, such as strong N-H···O or O-H···N hydrogen bonds, facilitating crystallization.
Comparison of Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Gradual removal of solvent to increase solute concentration. | Simple setup, requires minimal equipment. | Less control over nucleation, can lead to powder if evaporation is too fast.[6] | Milligram to gram quantities, initial screening. |
| Vapor Diffusion | Controlled equilibration of a solute drop with a precipitant reservoir via the vapor phase. | Excellent control, highly successful for small quantities, ideal for screening many conditions.[6][8] | More complex setup, requires specialized plates or vials. | Microgram to milligram quantities, difficult-to-crystallize molecules. |
| Solvent Layering | Slow diffusion of an anti-solvent into a solution of the compound. | Can produce very high-quality crystals, good for moderately soluble compounds. | Requires careful layering, sensitive to vibrations.[6] | Compounds that are sensitive to rapid concentration changes. |
| Co-crystallization | Formation of a multi-component crystal with a stoichiometric coformer. | Can crystallize otherwise intractable molecules, can improve physicochemical properties like solubility.[5][11] | Requires screening for a suitable coformer, stoichiometry must be determined. | Indoles with strong H-bonding potential that fail to crystallize alone. |
Experimental Protocols: Step-by-Step Methodologies
Adherence to a well-defined protocol is essential for reproducibility. The following are detailed, self-validating workflows for the most common and effective techniques.
Protocol 1: Hanging-Drop Vapor Diffusion
-
Preparation : Prepare a stock solution of the purified substituted indole at a concentration of 5-20 mg/mL in a suitable solvent (e.g., acetonitrile, THF, methanol).
-
Reservoir Setup : Pipette 500 µL of the reservoir solution (the anti-solvent or a mixture of solvent and anti-solvent) into the well of a 24-well crystallization plate.
-
Drop Preparation : Apply a thin layer of vacuum grease to the rim of the well. Pipette 1-2 µL of the indole stock solution onto the center of a siliconized glass coverslip. Add 1-2 µL of the reservoir solution to the same drop.
-
Sealing : Carefully invert the coverslip and place it over the well, pressing gently to create an airtight seal.
-
Incubation : Place the plate in a stable, vibration-free environment at a constant temperature (e.g., 4 °C or 20 °C).
-
Monitoring : Monitor the drops periodically under a microscope over several days to weeks for the appearance of crystals. The presence of clear, sharp-edged objects is a positive indicator.
Protocol 2: Slow Evaporation from an NMR Tube
-
Purity Check : Ensure the sample is pure by NMR. Impurities are a primary inhibitor of crystallization.[6]
-
Dissolution : Dissolve 5-10 mg of the substituted indole in a minimal amount (~0.7 mL) of a moderately volatile solvent (e.g., ethyl acetate, chloroform/methanol mixture) directly in an NMR tube. The solution should be clear and fully dissolved.
-
Environment Setup : Place the NMR tube in a small beaker or vial containing a small amount of sand to keep it upright.
-
Evaporation Control : Cover the top of the NMR tube with paraffin film. Using a needle, pierce 1-3 small holes in the film. The number and size of the holes will control the rate of evaporation.
-
Incubation : Leave the setup in a quiet, undisturbed location away from temperature fluctuations and direct sunlight.
-
Observation : Check for crystal growth along the walls of the tube over several days. If an oil forms, try a less polar or different solvent system.[6]
Visualizing the Crystallographic Workflow
Understanding the entire process from a purified compound to a final, validated structure is crucial for planning and troubleshooting.
Caption: A generalized workflow for determining the solid-state structure of a substituted indole using single-crystal X-ray crystallography.
Navigating Common Challenges with Substituted Indoles
The unique structural and electronic features of the indole ring can present specific challenges during crystallization and structure determination.
Polymorphism
Polymorphism is the ability of a compound to exist in more than one crystal form.[13] These different forms can have distinct physical properties. Substituted indoles are susceptible to polymorphism due to the flexible interplay of N-H···π, hydrogen bonding, and π-π stacking interactions.[14] The specific polymorph obtained can be highly sensitive to crystallization conditions such as solvent, temperature, and rate of cooling.[15] For example, 5-nitroindole and 4-cyanoindole have been shown to change crystal habit from needles to plates depending on solvent polarity.[14][15] It is crucial to characterize the resulting solid form thoroughly to ensure consistency, especially in a drug development context.
Molecular Disorder
Disorder occurs when a molecule or a substituent occupies multiple positions within the crystal lattice. The indole ring itself can exhibit orientational disorder, where the molecule is flipped 180° in some unit cells.[14][15] This is particularly common in indole and 7-methylindole.[14][15] Substituents with conformational flexibility, such as long alkyl chains or rotating groups, are also prone to disorder. This can complicate structure refinement and reduce the precision of the final model. Cryo-cooling the crystal (typically to 100-120 K) during data collection is a standard practice to minimize thermal motion and can often resolve or reduce disorder.[16]
The Role of Intermolecular Interactions
The crystal packing of substituted indoles is dominated by a network of non-covalent interactions. Understanding these is key to predicting and troubleshooting crystallization behavior.
-
N-H···X Hydrogen Bonds : The indole N-H is a potent hydrogen bond donor. It readily forms strong bonds with acceptors like carbonyl oxygens (N-H···O) or nitrile nitrogens (N-H···N), often forming characteristic chains or dimers that define the crystal packing.[14][17][18]
-
N-H···π Interactions : The N-H group can also donate to the electron-rich π-system of an adjacent indole or phenyl ring. This is a key interaction in the crystal structure of unsubstituted indole itself.[14][15]
-
π-π Stacking : The aromatic indole ring system readily engages in π-π stacking interactions, which contribute significantly to lattice energy.[15] The nature and position of substituents can modulate the geometry (e.g., parallel-displaced vs. T-shaped) of these interactions.
Caption: A decision tree to guide the selection of an appropriate crystallization method for substituted indoles based on key properties.
From Data Collection to Final Structure: A Brief Overview
Once a suitable crystal is obtained, the subsequent steps follow a standardized, yet crucial, path.
-
Data Collection : The crystal is mounted and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.[16] It is then rotated in a high-intensity X-ray beam (from a lab source or a synchrotron), and the resulting diffraction pattern is recorded on a detector.[4][16][19]
-
Data Processing : The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections.[19]
-
Structure Solution & Refinement : An initial model of the atomic positions is obtained using computational methods (e.g., direct methods).[16] This initial model is then refined against the experimental data using least-squares methods, progressively improving the fit between the calculated and observed diffraction patterns to yield the final, precise atomic coordinates.[16]
The quality of the final structure is assessed using metrics like the R-factor (R1) and R-free, which quantify the agreement between the model and the data. Lower values indicate a better fit.
Conclusion
The X-ray crystallography of substituted indoles is a powerful but nuanced discipline. Success is not merely the result of following a protocol but of understanding the underlying physical chemistry of the system. By carefully selecting a crystallization strategy based on the specific properties of the indole derivative—whether it be the delicate control of vapor diffusion, the simplicity of slow evaporation, or the strategic intervention of co-crystallization—researchers can significantly increase their chances of obtaining high-quality crystals. Navigating the challenges of polymorphism and disorder through controlled experimental conditions and robust data analysis is key to unlocking the precise structural insights that accelerate modern drug discovery.
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Jotani, M. M., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
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Boraei, A. T. A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. ResearchGate. Available from: [Link]
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Wardell, J. L., et al. (2016). Crystal structures of four indole derivatives with a phenyl substituent at the 2-position and a carbonyl group at the 3-position: the C(6) N-H⋯O chain remains the same, but the weak reinforcing inter-actions are different. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 363–369. Available from: [Link]
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Wardell, J. L., et al. (2016). Crystal structures of four indole derivatives with a phenyl substituent at the 2-position and a carbonyl group at the 3-position: the C(6) N-H⋯O chain remains the same, but the weak reinforcing inter-actions are different. The University of Aberdeen Research Portal. Available from: [Link]
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NPTEL-NOC IITM. (2021). X-ray Crystallography: Data collection and processing. YouTube. Available from: [Link]
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Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2236–2250. Available from: [Link]
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Pardhi, D. M., et al. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 13(9), 1477. Available from: [Link]
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Various Authors. (2025). A Cost-effective Approach for 2-(t-Butyl)-6-methyl-4H-pyrone–A Key Intermediate Toward the Synthesis of Red-emitting Dyes for OLED Applications. ResearchGate. Available from: [Link]
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Li, Y., et al. (2024). Dehydrogenative Photocyclization of 3-Styryl Indoles to Fused Indole Systems. The Journal of Organic Chemistry. Available from: [Link]
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A Comparative Guide to the Strategic Use of 5-(Benzyloxy)indoline and Other Protected Indolines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents and complex natural products, the indoline scaffold represents a cornerstone structural motif. Its strategic manipulation, however, necessitates the use of protecting groups to shield the reactive N-H bond from undesired side reactions. Among the myriad of protected indolines, 5-(benzyloxy)indoline stands out as a versatile intermediate, offering a unique combination of stability and selective deprotection. This guide provides an in-depth, objective comparison of 5-(benzyloxy)indoline with other commonly employed protected indolines, including those bearing tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. By presenting supporting experimental data and elucidating the causality behind synthetic choices, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic routes.
The Critical Role of Protecting Groups for the Indoline Nitrogen
The nitrogen atom of the indoline ring is nucleophilic and its proton is acidic, rendering it susceptible to a variety of reagents, including bases, electrophiles, and oxidizing agents.[1] Protection of this nitrogen is therefore a critical step to ensure chemoselectivity in subsequent transformations. An ideal protecting group for the indoline nitrogen should be:
-
Easy to introduce in high yield under mild conditions.[2]
-
Stable to a wide range of reaction conditions.[2]
-
Readily removed selectively and efficiently under specific, non-destructive conditions.[2]
-
Inexpensive and readily available .[2]
-
Amenable to characterization without introducing unnecessary complexity to the molecule.[2]
The choice of protecting group profoundly impacts the overall efficiency and feasibility of a synthetic pathway, influencing reaction yields, purification strategies, and the potential for orthogonal deprotection schemes in the presence of other sensitive functional groups.[3]
5-(Benzyloxy)indoline: A Robust and Versatile Intermediate
5-(Benzyloxy)indoline is characterized by a benzyl (Bn) group protecting the phenolic hydroxyl at the 5-position and, in its N-benzylated form, a benzyl group on the indoline nitrogen. The benzyl group is a popular choice for protecting both hydroxyl and amino functionalities due to its general stability under a variety of conditions, including many mildly acidic or basic treatments.[4][5]
The benzyl ether linkage at the 5-position is robust, while the N-benzyl group provides reliable protection for the indoline nitrogen. This dual protection strategy makes N-benzyl-5-(benzyloxy)indoline a valuable precursor for a wide range of synthetic transformations.
Stability Profile
The benzyl protecting group is known for its stability towards:
-
Basic conditions: It is generally stable to moderately basic conditions.[6]
-
Mildly acidic conditions: While strong acids can cleave benzyl ethers, they are stable to many milder acidic reagents.[7]
-
Nucleophiles: The N-benzyl group is resistant to nucleophilic attack.[5]
This stability profile allows for a broad range of chemical manipulations on other parts of the indoline scaffold without compromising the integrity of the protecting groups.
Deprotection Strategies
The key advantage of the benzyl protecting group lies in its selective removal under reductive conditions, most commonly through catalytic hydrogenolysis .[8][9] This method involves the use of hydrogen gas or a hydrogen donor in the presence of a palladium catalyst (e.g., Pd/C). The reaction proceeds under mild, neutral conditions, liberating the free amine and/or phenol and generating toluene as a byproduct.[8][10]
An alternative to using flammable hydrogen gas is catalytic transfer hydrogenation , which employs a hydrogen donor like ammonium formate.[7][8] This method is often faster and more convenient for laboratory-scale synthesis.[8]
Comparative Analysis with Other Protected Indolines
To provide a clear and objective comparison, we will evaluate 5-(Benzyloxy)indoline against two other widely used protected indolines: N-Boc-indoline and N-Cbz-indoline.
N-tert-Butyloxycarbonyl (Boc) Indoline
The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group renowned for its ease of introduction and, most notably, its lability under acidic conditions.[11]
Advantages:
-
Mild Deprotection: The Boc group can be readily cleaved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, often at room temperature.[2][12]
-
Orthogonality: The acid-lability of the Boc group makes it orthogonal to the benzyl group, which is removed by hydrogenolysis. This allows for selective deprotection in molecules containing both types of protecting groups.[11]
Disadvantages:
-
Acid Sensitivity: The primary drawback of the Boc group is its instability in acidic environments, which limits the scope of subsequent reactions that can be performed.[11]
-
Steric Hindrance: The bulky tert-butyl group can influence the stereochemical outcome of reactions at adjacent centers.
N-Benzyloxycarbonyl (Cbz) Indoline
The benzyloxycarbonyl (Cbz or Z) group is another carbamate-based protecting group that shares some similarities with the benzyl group but has distinct properties.[13]
Advantages:
-
Reductive Cleavage: Like the benzyl group, the Cbz group is readily removed by catalytic hydrogenolysis.[9]
-
Stability: It is stable to a variety of non-reductive conditions, including mildly acidic and basic media.
Disadvantages:
-
Limited Orthogonality with Benzyl: Since both Cbz and benzyl groups are cleaved by hydrogenolysis, they are not orthogonal, which can be a limitation in complex syntheses requiring selective deprotection.
Quantitative Data Comparison
The following table summarizes key comparative data for the protection and deprotection of the indoline nitrogen with Benzyl, Boc, and Cbz groups. The data is compiled from various sources and aims to provide a general overview. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.
| Protecting Group | Protection Method | Typical Yield (%) | Deprotection Method | Typical Yield (%) | Key Stability |
| Benzyl (Bn) | Benzyl bromide, K₂CO₃, DMF | 85-95 | H₂, Pd/C or Ammonium Formate, Pd/C | 90-99 | Stable to mild acid/base, nucleophiles |
| Boc | Boc₂O, Et₃N, CH₂Cl₂ | 90-99 | TFA/CH₂Cl₂ or HCl/Dioxane | 90-98 | Labile to acid, stable to base/hydrogenolysis |
| Cbz | Benzyl chloroformate, Base | 85-95 | H₂, Pd/C | 90-99 | Stable to mild acid/base |
Influence on Reactivity: C-H Functionalization and Cross-Coupling Reactions
The nature of the N-protecting group can significantly influence the reactivity of the indoline ring in subsequent C-H functionalization and cross-coupling reactions.
-
Electron-withdrawing groups like Boc and Cbz decrease the electron density of the indole nucleus, which can deactivate the ring towards electrophilic aromatic substitution but facilitate deprotonation at the C2 position for lithiation.[4][11]
-
N-alkylation , such as with a benzyl group, generally does not drastically alter the electron density of the aromatic system compared to electron-withdrawing groups.[4]
For instance, in Suzuki-Miyaura cross-coupling reactions , unprotected N-H groups in nitrogen-rich heterocycles can inhibit the palladium catalyst.[14] While N-protection is often necessary, the choice of protecting group can affect the reaction outcome. N-benzyl protected indoles have been shown to be effective substrates in various cross-coupling reactions.[13] In contrast, while N-Boc protected indoles are also used, the potential for Boc group cleavage under certain catalytic conditions must be considered.
Experimental Protocols
To provide a practical framework for comparison, detailed experimental protocols for the protection and deprotection of the indoline core are presented below.
Protocol 1: N-Benzylation of 5-Hydroxyindoline
This protocol describes the protection of the indoline nitrogen with a benzyl group. A similar procedure can be used for the benzylation of the hydroxyl group.
Workflow Diagram:
Caption: Workflow for N-Benzylation of 5-Hydroxyindoline.
Procedure:
-
To a solution of 5-hydroxyindoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-5-hydroxyindoline.
Protocol 2: N-Boc Protection of 5-(Benzyloxy)indoline
This protocol details the introduction of the acid-labile Boc protecting group.
Workflow Diagram:
Caption: Workflow for N-Boc Protection of 5-(Benzyloxy)indoline.
Procedure:
-
To a solution of 5-(benzyloxy)indoline (1.0 eq) in dichloromethane (CH₂Cl₂), add triethylamine (Et₃N, 1.5 eq).
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-5-(benzyloxy)indoline.[15]
Protocol 3: Deprotection of N-Benzyl-5-(benzyloxy)indoline via Catalytic Transfer Hydrogenation
This protocol describes a convenient method for the removal of the benzyl protecting group without the use of hydrogen gas.
Workflow Diagram:
Caption: Workflow for Catalytic Transfer Hydrogenation Deprotection.
Procedure:
-
To a suspension of N-benzyl-5-(benzyloxy)indoline (1.0 eq) in methanol, add 10% palladium on carbon (Pd/C, 10-20 mol% Pd).
-
Add ammonium formate (5.0 eq) in one portion.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude 5-hydroxyindoline, which can be further purified if necessary.[10]
Protocol 4: Acid-Catalyzed Deprotection of N-Boc-5-(benzyloxy)indoline
This protocol outlines the standard procedure for the cleavage of the Boc protecting group.
Workflow Diagram:
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A Strategic Guide to Protecting Groups: 5-(Benzyloxy)indoline vs. 5-Methoxyindoline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the development of pharmacologically active agents, the selection of a protecting group is a decision that dictates the feasibility and efficiency of a synthetic route. The indoline scaffold is a privileged structure, forming the core of numerous natural products and pharmaceuticals. When functionalizing this core at the 5-position with a hydroxyl group, chemists are often faced with a critical choice: to protect it as a benzyl ether using 5-(benzyloxy)indoline or as a methyl ether via 5-methoxyindoline.
This guide provides an in-depth comparison of these two vital building blocks. We will move beyond a simple catalog of reactions to explore the strategic and mechanistic considerations that a senior scientist must weigh, grounded in experimental evidence and established protocols.
The Core Dilemma: Strategic Lability vs. Robust Permanence
The fundamental difference between the benzyloxy and methoxy groups lies in the method and conditions required for their cleavage. This distinction is the primary driver for choosing one reagent over the other. The benzyl group is a classic example of a protecting group designed for strategic removal under mild, specific conditions. In contrast, the methyl ether is exceptionally robust, often considered a permanent installation unless subjected to harsh, deprotecting reagents.
5-(Benzyloxy)indoline: The Versatile Tool for Late-Stage Deprotection
The utility of the benzyl (Bn) group stems from the lability of the benzylic C-O bond. This bond is susceptible to cleavage via catalytic hydrogenation, a process known as hydrogenolysis.
-
Stability Profile: The benzyloxy group is stable under a wide array of non-reductive conditions, including basic, nucleophilic, and mildly acidic media, making it compatible with many standard synthetic transformations.[1]
-
Deprotection Mechanism: The key advantage is its facile removal under mild catalytic hydrogenation conditions (e.g., H₂ gas with a palladium on carbon catalyst).[2][3] This reaction is clean, high-yielding, and orthogonal to many other functional groups, such as esters, amides, and even other types of ethers (like the methyl ether), which are not affected.[2] The byproducts are the desired 5-hydroxyindoline and toluene, a low-boiling and easily removable solvent.[3]
-
Strategic Application: 5-(Benzyloxy)indoline is the reagent of choice when the 5-hydroxyl group must be unmasked at a late stage in a complex synthesis. This is crucial when other functional groups in the molecule are sensitive to the harsh conditions required for methyl ether cleavage. Its use is a cornerstone for preparing precursors to important alkaloids like physostigmine.[4][5]
5-Methoxyindoline: The Robust Building Block
The methoxy group is characterized by the strength and stability of the aryl C-O bond. This makes it an integral part of the molecular scaffold rather than a temporary placeholder.
-
Stability Profile: The 5-methoxy group is exceptionally stable and unreactive under most synthetic conditions, including catalytic hydrogenation, basic, and nucleophilic reactions.[6] This robustness makes 5-methoxyindoline an ideal starting material when the methoxy functionality is a desired feature in the final target molecule.[7][8][9]
-
Deprotection Mechanism: Cleavage of an aryl methyl ether, or demethylation, requires harsh and potent reagents.[10] The most common method involves strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr) at elevated temperatures. These conditions are not selective and can readily cleave other acid-labile protecting groups or degrade sensitive molecular architectures.
-
Strategic Application: 5-Methoxyindoline is the preferred building block for synthesizing compounds where the 5-methoxy group is a key pharmacophore, such as in the synthesis of melatonin (N-acetyl-5-methoxytryptamine) and its analogs.[11][12] It is also used when subsequent synthetic steps involve harsh conditions that a benzyl ether would not survive.
Quantitative and Property Comparison
The following table summarizes the key characteristics and strategic considerations for each compound.
| Feature | 5-(Benzyloxy)indoline | 5-Methoxyindoline |
| Protecting Group | Benzyl (Bn) | Methyl (Me) |
| Key Advantage | Orthogonal, mild deprotection | High stability, inertness |
| Stability to Base | High | High |
| Stability to H₂/Pd-C | Labile (Cleaved) | Stable |
| Stability to Strong Acid | Labile | Labile |
| Common Deprotection | H₂, Pd/C (Hydrogenolysis)[2][3] | BBr₃, HBr (Demethylation) |
| Deprotection Conditions | Mild (Room temp, atmospheric pressure) | Harsh (Low to high temperatures) |
| Byproducts | 5-Hydroxyindoline, Toluene | 5-Hydroxyindoline, Methyl Bromide |
| Ideal Use Case | Multi-step synthesis requiring late-stage, selective unmasking of the 5-OH group. | Synthesis where the 5-methoxy group is part of the final target or when extreme robustness is needed.[12] |
Decision-Making Workflow
The choice between these two reagents is a critical strategic decision. The following diagram illustrates a logical workflow for selecting the appropriate building block.
Caption: Decision workflow for selecting between 5-methoxyindoline and 5-(benzyloxy)indoline.
Experimental Protocols
To provide a practical context, we present validated, step-by-step protocols for the key transformations that differentiate these two reagents.
Protocol 1: Deprotection of 5-(Benzyloxy)indoline via Catalytic Hydrogenolysis
This protocol demonstrates the mild and efficient removal of the benzyl group.
Objective: To synthesize 5-hydroxyindoline from 5-(benzyloxy)indoline.
Materials:
-
5-(Benzyloxy)indoline
-
Palladium on carbon (10 wt. % Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 5-(benzyloxy)indoline (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent like methanol or ethyl acetate (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol % Pd relative to the substrate) to the solution.
-
Inerting: Seal the flask and purge the system with an inert gas (N₂ or Ar) to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas into the flask (a balloon is sufficient for small-scale reactions) and maintain a hydrogen atmosphere.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with inert gas again to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-hydroxyindoline, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Demethylation of 5-Methoxyindoline using Boron Tribromide
This protocol illustrates the harsher conditions necessary to cleave the robust methyl ether.
Objective: To synthesize 5-hydroxyindoline from 5-methoxyindoline.
Materials:
-
5-Methoxyindoline
-
Boron tribromide (BBr₃) solution (e.g., 1.0 M in Dichloromethane)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Methanol (MeOH)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add 5-methoxyindoline (1.0 eq) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical as the reaction is often exothermic.
-
Reagent Addition: Slowly add the BBr₃ solution (typically 2-3 eq) dropwise to the cooled, stirred solution.
-
Reaction: Allow the reaction to stir at low temperature for a period (e.g., 1 hour) and then let it slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol. This will react with any excess BBr₃.
-
Neutralization: Carefully add saturated NaHCO₃ solution to neutralize the acidic mixture. Be cautious of gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product typically requires purification by column chromatography to isolate the pure 5-hydroxyindoline.
Cleavage Strategies Visualized
The contrasting pathways for arriving at the core 5-hydroxyindoline structure are depicted below.
Caption: Comparative deprotection pathways to 5-hydroxyindoline.
Conclusion and Expert Recommendation
The choice between 5-(benzyloxy)indoline and 5-methoxyindoline is not merely a tactical decision but a strategic one that impacts the entire synthetic plan.
-
5-(Benzyloxy)indoline should be viewed as a sophisticated tool for complex, multi-step syntheses. Its power lies in the strategic orthogonality of its deprotection. The ability to unmask a hydroxyl group under exceptionally mild hydrogenolysis conditions, without affecting a host of other functional groups, provides a level of finesse that is indispensable in modern drug development.
-
5-Methoxyindoline is best employed as a foundational building block when the methoxy group is a permanent and desired feature of the target molecule.[8] Its inherent stability is an asset in linear syntheses involving robust transformations. While demethylation is possible, it should be considered a reaction of last resort due to the harsh conditions required, which can compromise yield and molecular integrity.
As a Senior Application Scientist, my recommendation is to default to 5-(benzyloxy)indoline when flexibility is required and the 5-hydroxyl group is the ultimate synthetic goal. The upfront investment in the benzyl protecting group pays significant dividends in the final, delicate stages of a complex synthesis, ensuring the integrity of the hard-won molecular architecture. Reserve 5-methoxyindoline for routes where its methoxy group is integral to the final structure's biological activity or when its supreme stability is a non-negotiable requirement.
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NINGBO INNO PHARMCHEM CO.,LTD. 5-Methoxyindole (CAS 1006-94-6): A Key Pharmaceutical Intermediate & Organic Synthesis Building Block. [Link]
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Valente, E. J., et al. (2013). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 69(7), o979–o980. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 5-Methoxyindole (CAS 1006-94-6): Properties and Synthetic Applications. [Link]
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ChemHelp ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. [Link]
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Cheishian, D. M., et al. (2011). Long-term stability of demethylation after transient exposure to 5-aza-2′-deoxycytidine correlates with sustained RNA polymerase II occupancy. Epigenetics & Chromatin, 4(1), 11. [Link]
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Zhang, L., et al. (2019). Demethylation and epigenetic modification with 5-azacytidine reduces IDH1 mutant glioma growth in combination with temozolomide. Neuro-Oncology, 21(2), 189–200. [Link]
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da Silva, P. B., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 15(11), 1366. [Link]
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Ciccarone, F., et al. (2018). Analysis of the machinery and intermediates of the 5hmC-mediated DNA demethylation pathway in aging on samples from the MARK-AGE Study. Aging, 10(6), 1208–1226. [Link]
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A Comparative Guide to the Synthesis and Characterization of 5-(Benzyloxy)indoline Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of synthetic routes for 5-(benzyloxy)indoline, a crucial intermediate in the synthesis of various pharmacologically active compounds. We will delve into the mechanistic underpinnings of common synthetic strategies, offer detailed experimental protocols, and present comparative data to inform your selection of the most suitable method for your research and development needs.
Introduction: The Significance of the Indoline Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The 5-benzyloxy substituent, in particular, serves as a versatile handle, acting as a protected form of the 5-hydroxy group which is a common feature in biologically active molecules, including serotonin and its analogs.[1] The benzyl protecting group offers stability under various reaction conditions and can be readily removed during the final stages of a synthetic sequence. This guide will focus on the critical step of constructing the 5-(benzyloxy)indoline core and characterizing its key intermediates.
Comparative Analysis of Synthetic Routes
Several synthetic strategies have been developed to access 5-benzyloxyindoline and its precursors. The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability. We will compare two prominent methods: the Fischer Indole Synthesis and the Nenitzescu Reaction, followed by a discussion of alternative approaches.
The Fischer Indole Synthesis: A Classic and Versatile Approach
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.[2] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of 5-benzyloxyindole derivatives, this typically involves the reaction of (4-(benzyloxy)phenyl)hydrazine with a suitable carbonyl compound.[3]
Mechanistic Insight: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement (the key indole-forming step) followed by tautomerization and elimination of ammonia to afford the indole ring. The acidic conditions are crucial for promoting the necessary tautomerizations and the final cyclization.
Advantages:
-
High degree of convergence.
-
Tolerant of a wide range of functional groups.
-
Well-established and extensively documented.
Disadvantages:
-
Requires acidic conditions, which may not be suitable for acid-labile substrates.
-
The regioselectivity can be an issue with unsymmetrical ketones.
A specific example is the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a useful intermediate for bazedoxifene, which is achieved by reacting 4-benzyloxy propiophenone with 4-benzyloxy phenyl hydrazine hydrochloride.[3]
The Nenitzescu Reaction: Direct Access to 5-Hydroxyindoles
While not a direct synthesis of 5-benzyloxyindoline, the Nenitzescu reaction is a powerful method for preparing 5-hydroxyindoles, which are immediate precursors.[4] The 5-hydroxy group can then be benzylated in a subsequent step. This reaction involves the condensation of a benzoquinone with an enamine.
Mechanistic Insight: The reaction is initiated by a Michael addition of the enamine to the benzoquinone, followed by a cyclization and subsequent elimination to form the 5-hydroxyindole core. The reaction conditions are typically mild, making it an attractive method.[4]
Advantages:
-
Mild reaction conditions.[4]
-
Readily available and structurally diverse starting materials.[4]
-
Provides direct access to the 5-hydroxyindole scaffold.[1]
Disadvantages:
-
Requires a two-step process to obtain the 5-benzyloxy derivative (Nenitzescu reaction followed by benzylation).
-
Formation of 5-hydroxybenzofurans as byproducts can sometimes occur.[4]
Alternative Synthetic Strategies
Other methods for synthesizing the indole nucleus, which can be adapted for 5-benzyloxyindoline, include:
-
Intramolecular Diels-Alder Furan (IMDAF) Cycloaddition: A convergent strategy that assembles both the benzene and pyrrole rings simultaneously.[1]
-
Cyclization of α-Anilino Acetals: This approach involves the acid-catalyzed intramolecular electrophilic aromatic substitution of an α-anilino acetal, which can be prepared by alkylating the corresponding aniline.[5]
-
Base-Mediated Cyclization of 2-Nitrostyrenes: This method provides access to N-hydroxy- and N-alkoxyindoles, which can be further functionalized.[6]
Experimental Protocols and Characterization
This section provides detailed experimental procedures for key transformations and the characterization data for the expected intermediates.
Protocol 1: Fischer Indole Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole[3]
Caption: Fischer Indole Synthesis Workflow.
Materials:
-
4-Benzyloxy propiophenone
-
4-Benzyloxy phenyl hydrazine hydrochloride
-
Ethanol
-
Acetic acid (optional catalyst)
Procedure:
-
Suspend 4-benzyloxy phenyl hydrazine hydrochloride (1.0 g, 4 mmol) and 4-benzyloxy propiophenone (0.96 g, 4 mmol) in 15 ml of ethanol.
-
Reflux the mixture for 12 hours at a temperature of 75-80°C.
-
Cool the mixture to 10-15°C over 1 hour.
-
Filter the precipitated white product and wash with chilled ethanol (3 ml).
-
Dry the product under vacuum.
Expected Yield: ~83.6%[7]
Characterization (5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole):
-
Appearance: White solid.
-
Melting Point: 152-153°C.[3]
-
¹H NMR (DMSO-d₆): δ 10.65 (s, 1H), 7.55 (d, 2H), 7.50 (d, 4H), 7.30-7.45 (m, 6H), 7.21 (d, 1H), 7.10 (d, 1H), 6.91 (d, 2H), 6.80 (dd, 1H), 5.15 (s, 2H), 5.10 (s, 2H), 2.30 (s, 3H).[3]
Protocol 2: General Benzylation of a 5-Hydroxyindole
Caption: General Benzylation Workflow.
Materials:
-
5-Hydroxyindole
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Benzyl bromide
Procedure:
-
Dissolve the 5-hydroxyindole in anhydrous DMF.
-
Add a slight excess of a base (e.g., 1.2 equivalents of K₂CO₃ or 1.1 equivalents of NaH) and stir at room temperature for 30 minutes.
-
Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization of 5-Benzyloxyindole:
-
Appearance: Typically a solid.
-
¹H NMR (CDCl₃): The spectrum will show characteristic peaks for the indole ring protons, the benzylic methylene protons (a singlet around δ 5.1 ppm), and the aromatic protons of the benzyl group.[8]
-
IR Spectroscopy: Will show characteristic N-H stretching for the indole, C-O stretching for the ether linkage, and aromatic C-H stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of 5-benzyloxyindole (C₁₅H₁₃NO, MW: 223.27 g/mol ) should be observed.[9]
Comparative Data Summary
| Synthetic Route | Key Starting Materials | Reaction Conditions | Typical Yield | Purity (by HPLC) | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | 4-Benzyloxy phenyl hydrazine, 4-Benzyloxy propiophenone | Reflux in ethanol, 12 hrs | 83.6% - 94%[3] | >99%[7] | Convergent, well-established | Requires acidic or high-temperature conditions |
| Nenitzescu Reaction | Benzoquinone, Enamine | Mild, often room temperature | 15-75%[1] | Variable | Mild conditions, direct access to 5-hydroxyindoles | Two-step process for 5-benzyloxy derivative, potential byproducts |
Conclusion
The synthesis of 5-(benzyloxy)indoline and its intermediates can be achieved through several reliable methods. The Fischer indole synthesis offers a highly convergent and high-yielding route, particularly for more complex, substituted indolines, as demonstrated by the synthesis of a bazedoxifene intermediate.[3] The Nenitzescu reaction, while requiring a subsequent benzylation step, provides a valuable alternative with its mild reaction conditions and direct access to the biologically relevant 5-hydroxyindole core.[1][4] The choice of synthetic strategy should be guided by the specific target molecule, the availability and stability of starting materials, and the desired scale of the reaction. The characterization data and protocols provided in this guide serve as a valuable resource for researchers in the synthesis and development of novel indoline-based compounds.
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Grecu, M., et al. (2014). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o77. [Link]
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Kerwin, S. M., et al. (2012). 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition. NIH Public Access, 2013(1), 1-13. [Link]
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Scifinder. (n.d.). 5-[3-(Benzyloxy)phenyl]indoline. Scifinder. Retrieved from [Link] (Note: Direct linking to Scifinder results is not possible, but the source mentions the Fischer Indole Synthesis).
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Grecu, M., et al. (2014). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. IUCrData, 1(1), x140007. [Link]
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ConnectSci. (n.d.). THE SYNTHESIS OF ETHYL P-(4-CYANO-5-BENZYLOXY-3-INDOLE)- PROPIONATE. Retrieved from [Link] (Note: The specific article link was not provided in the search result, but the source is noted).
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A Comparative Guide to the Purity Analysis of 5-(Benzyloxy)indoline Hydrochloride by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 5-(Benzyloxy)indoline hydrochloride, a key building block in the synthesis of various therapeutic agents. Beyond a mere procedural outline, this document delves into the scientific rationale behind methodological choices, offers a comparative analysis with alternative techniques, and provides the foundational data necessary for robust analytical method development.
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The purity of its derivatives, such as this compound, is of paramount importance as impurities can arise from starting materials, synthetic by-products, or degradation, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[2]
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3] A well-developed, stability-indicating HPLC method can separate the main compound from its process-related impurities and degradation products, allowing for their accurate quantification.
Diagram of the HPLC Purity Analysis Workflow
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The Tale of Two Scaffolds: A Comparative Guide to the Biological Activities of Indoline and Indole
A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a recurring motif in a vast number of natural products and synthetic drugs.[1][2] Its versatile framework has given rise to therapeutics for a spectrum of diseases, from cancer to inflammation.[3][4] However, the subtle yet significant alteration of this scaffold—the saturation of the C2-C3 double bond to form the indoline core—can profoundly impact its biological profile.[5][6] This guide provides a comprehensive comparison of the biological activities of indoline and indole scaffolds, supported by experimental data, to inform and guide researchers in the strategic design of novel therapeutic agents.
At a Glance: Indole vs. Indoline
The fundamental difference between indole and indoline lies in their electronic and conformational properties. The indole ring is a planar, aromatic system with delocalized π-electrons, making it a relatively rigid structure.[7] In contrast, the indoline scaffold has a saturated five-membered ring, affording it greater conformational flexibility. This structural variance is the primary driver for the observed differences in their biological activities.
| Feature | Indole Scaffold | Indoline Scaffold |
| Structure | Aromatic, planar | Non-aromatic, flexible five-membered ring |
| Key Biological Activities | Anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral | Anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective |
| Prevalence | Abundant in natural products and FDA-approved drugs[3] | Less common in nature, but a growing area of interest in drug discovery[5] |
| General Potency | Often highly potent due to rigid structure enabling specific receptor binding | Potency is highly dependent on substitution patterns; flexibility can allow for binding to a wider range of targets |
Core Structural Differences and Their Implications
The core structural differences between the indole and indoline scaffolds have profound implications for their biological activities. The aromaticity of the indole ring influences its reactivity and interactions with biological targets, while the flexibility of the indoline ring allows for different binding conformations.
Caption: Structural and property differences between indole and indoline scaffolds influencing biological activity.
A Head-to-Head Comparison of Biological Activities
While both scaffolds exhibit a broad range of biological activities, the potency and mechanism of action can differ significantly.
Anticancer Activity
The indole scaffold is a well-established pharmacophore in the development of anticancer agents.[8][9] Many indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of tubulin polymerization, kinases, and histone deacetylases.[3][8] For instance, some indole-3-carbinol derivatives have demonstrated potent anticancer activity against various cancer cell lines.
In contrast, the indoline scaffold has emerged as a promising alternative in cancer therapy. Certain indoline derivatives have shown significant antioxidant activity, which can contribute to their anticancer effects by mitigating oxidative stress within cancer cells.[10] The indolin-2-one core, for example, is present in the anticancer drug sunitinib, which functions as a multi-targeted tyrosine kinase inhibitor.[11]
Comparative Anticancer Activity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole Derivatives | |||
| Methoxy-substituted indole curcumin derivative | HeLa | 4 | [12] |
| 9-aryl-5H-pyrido[4,3-b]indole derivative | HeLa | 8.7 | [3] |
| Quinoline-indole derivative | MGC-803 (Gastric) | 0.58 | [13] |
| Indoline Derivatives | |||
| N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline | Osteosarcoma | ~74 | [14] |
| Spiro[indoline-3,5′-pyrroline]-2,2′-dione derivative | PC-3 (Prostate) | 72.51 ± 2.35 | [14] |
This table presents a selection of data to illustrate the range of activities and is not an exhaustive list.
Antimicrobial Activity
Both indole and indoline scaffolds have been investigated for their antimicrobial properties.[5][15] Indole itself is a signaling molecule in many bacterial species, and its derivatives have been shown to possess antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3][5]
Indoline-containing compounds have also demonstrated notable antibacterial activity.[5][16] Interestingly, some indoline derivatives have been identified as resistance-modifying agents (RMAs), which can enhance the efficacy of existing antibiotics against resistant bacterial strains.[5][16]
Comparative Antimicrobial Activity Data
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole Derivatives | |||
| Indole-thiadiazole derivative | S. aureus | 6.25 | [17] |
| Indole-triazole derivative | S. aureus | 6.25 | [17] |
| Indole-thiadiazole derivative | B. subtilis | 3.125 | [17] |
| Indoline Derivatives | |||
| (Data for direct comparison is limited in the provided search results) |
Anti-inflammatory and Antioxidant Activity
The indole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[18] Many indole derivatives exhibit potent anti-inflammatory and antioxidant activities.[18][19]
Recent studies have highlighted that indoline derivatives can possess even more significant antioxidant activity than their corresponding indole counterparts.[10] This enhanced activity is attributed to the greater hydrogen-donating ability of the N-H group in the non-aromatic indoline ring. Several novel indoline derivatives have shown potent anti-inflammatory effects at very low concentrations by reducing the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[20][21]
Experimental Protocols: A Guide to Assessing Biological Activity
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities discussed.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Workflow for MTT Assay
Caption: A typical workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the indole or indoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Griess Assay for Nitric Oxide (NO) Production (Anti-inflammatory Activity)
This assay measures the production of nitrite, a stable and nonvolatile breakdown product of NO.
Step-by-Step Protocol:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatants.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm. The absorbance is proportional to the nitrite concentration.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
Conclusion and Future Perspectives
The indole scaffold remains a cornerstone of medicinal chemistry, with a proven track record in drug discovery.[1][22] However, the exploration of the indoline scaffold is a rapidly advancing field with immense potential.[5][23] The increased conformational flexibility and altered electronic properties of the indoline core offer opportunities to design novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
For researchers and drug development professionals, the choice between an indole and an indoline scaffold should be a strategic one, guided by the specific biological target and the desired pharmacological effect. A thorough understanding of the structure-activity relationships of both scaffolds is paramount for the rational design of next-generation therapeutics. Future research should focus on direct, systematic comparisons of indole and indoline analogues to further elucidate the nuanced effects of C2-C3 bond saturation on biological activity.
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A Strategic Guide to Indole N-Protection: Navigating Alternatives to Benzyloxycarbonyl
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of the indole nucleus is a critical consideration in multi-step organic synthesis. The indole ring system, a ubiquitous motif in pharmaceuticals and natural products, presents unique challenges due to the reactivity of its N-H bond and the electron-rich pyrrole ring. The selection of an appropriate protecting group is paramount, as it directly impacts reaction yields, compatibility with various reagents, and the overall efficiency of the synthetic route. While the benzyloxycarbonyl (Cbz) group is a classic choice for amine protection, its removal via hydrogenolysis can be incompatible with other functional groups sensitive to reductive conditions, such as alkenes, alkynes, or certain halogen substituents. This guide provides an objective comparison of alternative indole protection strategies, with a focus on their performance, supported by experimental data, and offers insights into making the optimal choice for your synthetic context.
The Imperative for Indole Protection: More Than Just a Placeholder
The indole N-H proton is weakly acidic, with a pKa of approximately 17 in DMSO, necessitating the use of a sufficiently strong base for deprotonation before the introduction of a protecting group.[1] This initial step is crucial, as incomplete deprotonation can lead to low yields.[1] Furthermore, the choice of base and reaction conditions can significantly influence the regioselectivity of subsequent reactions, with the potential for undesired C3-alkylation.[1]
An effective N-protecting group for indole should fulfill several key criteria:
-
Ease of Introduction: The group should be introduced in high yield under mild conditions.[2]
-
Stability: It must remain intact throughout various synthetic transformations.[2]
-
Selective Cleavage: The group should be removed selectively in high yield without affecting other functional groups within the molecule.[1][2]
-
Electronic Influence: The protecting group can modulate the electronic properties of the indole ring. Electron-withdrawing groups like Boc and Tosyl decrease the electron density, enhancing stability towards oxidation but reducing reactivity towards electrophiles. Conversely, electron-donating groups such as benzyl have the opposite effect.[1]
A Comparative Analysis of Key Indole Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the stability required for subsequent steps and the orthogonality of its cleavage conditions.[3][4][5] Below, we compare some of the most widely employed protecting groups for the indole nitrogen.
| Protecting Group | Abbreviation | Introduction Conditions (Typical Yield) | Cleavage Conditions (Typical Yield) | Stability & Remarks |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP, THF or NaH, (Boc)₂O, DMF (High) | Acidic: TFA/DCM; HCl/Dioxane (High).[6] Basic: NaOMe/MeOH (High).[2] Thermal: Reflux in TFE or HFIP (>95%).[7] | Stable to base and nucleophiles.[8] Cleavage under mild acidic or basic conditions offers versatility. Can be thermally removed.[7] |
| Tosyl | Ts | TsCl, NaH, DMF (High) | Strong Acid: HBr, H₂SO₄.[3] Strong Reducing Agents: Na/liq. NH₃.[3] Mild Base: Cs₂CO₃/THF-MeOH (Quantitative).[9] | Very robust and stable to many conditions, but removal can require harsh reagents.[1][10] The mild cesium carbonate method is a significant improvement.[9] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH, DMF (High) | Fluoride sources: TBAF/THF (High) | Stable to a wide range of conditions, including bases and mild acids.[8] Cleavage is orthogonal to many other protecting groups.[3] |
| Pivaloyl | Piv | Pivaloyl chloride, NaH, DMF (High) | Strong Base: LDA/THF, 40-45 °C (Excellent).[11] | Notoriously difficult to remove.[11] Steric bulk can protect the C2 position. The LDA method provides an efficient cleavage pathway.[11] |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, NaH, DMF (High) | Hydrogenolysis: H₂, Pd/C | Stable to acidic and basic conditions.[8] Not suitable for molecules with reducible functional groups. |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH, DMF (High) | Oxidative: DDQ. Acidic: TFA.[12] | More labile than the benzyl group.[3] Cleavage with DDQ is an option when hydrogenolysis is not feasible.[12] |
In-Depth Look at Prominent Alternatives
tert-Butoxycarbonyl (Boc): The Versatile Workhorse
The Boc group is a popular choice due to its general stability to basic and nucleophilic conditions, coupled with the variety of mild methods for its removal.[8][10] This versatility allows for its application in a wide array of synthetic contexts.
Causality in Experimental Choices: The deprotection of N-Boc indoles can be fine-tuned based on the substrate's sensitivities. For molecules containing other acid-labile groups, a base-catalyzed deprotection using sodium methoxide in methanol is an excellent, mild alternative to acidic conditions.[2] For thermally robust molecules, microwave-assisted deprotection in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can provide rapid and quantitative cleavage.[7]
Tosyl (Ts): For When Robustness is Key
The tosyl group is known for its exceptional stability, making it suitable for synthetic routes involving harsh reaction conditions.[1] However, its removal has traditionally been a major drawback, often requiring strong reducing agents or harsh basic conditions.[3][10]
A Breakthrough in Deprotection: The development of a mild deprotection method using cesium carbonate in a mixture of THF and methanol has significantly increased the utility of the Ts group.[9] This method proceeds in high to quantitative yields and is compatible with a wider range of functional groups. The choice of a mixed solvent system is crucial for substrates with poor solubility in methanol alone.[9]
2-(Trimethylsilyl)ethoxymethyl (SEM): The Orthogonal Option
The SEM group offers excellent stability across a broad spectrum of reaction conditions and is cleaved under very specific, mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF).[8] This fluoride-mediated deprotection provides an orthogonal strategy, allowing for its selective removal in the presence of many other protecting groups.[3]
Mechanism of Action: The cleavage mechanism involves the attack of the fluoride ion on the silicon atom, which initiates a β-elimination cascade, releasing the unprotected indole, ethene, and trimethylsilyl fluoride. This unique mechanism is what imparts its high degree of orthogonality.
Experimental Protocols
Protection of Indole with Boc Anhydride
Diagram of the Protection Workflow
Caption: General workflow for the N-protection of indole using Boc anhydride.
Procedure:
-
To a solution of indole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) in DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of N-Boc Indole using Sodium Methoxide[2]
Diagram of the Deprotection Workflow
Caption: Base-catalyzed deprotection of N-Boc indole.
Procedure:
-
Dissolve the N-Boc protected indole (1 equivalent) in dry methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe, e.g., 0.1 equivalents) at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl or acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected indole.
Deprotection of N-Tosyl Indole using Cesium Carbonate[9]
Diagram of the Deprotection Workflow
Caption: Mild deprotection of N-Ts indole using cesium carbonate.
Procedure:
-
To a solution of the N-tosyl indole (1 equivalent) in a 2:1 mixture of THF and methanol, add cesium carbonate (3 equivalents).
-
Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 48 hours depending on the electronic and steric nature of the substituents on the indole ring.[9] Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the free indole.
Conclusion: A Strategic Decision
The selection of an N-protecting group for indole is a critical decision that should not be made lightly. While the benzyloxycarbonyl group has its place, a thorough understanding of the available alternatives is essential for the modern synthetic chemist. The versatility of the Boc group, the robustness of the tosyl group (now with a mild deprotection method), and the orthogonality of the SEM group provide a powerful toolkit for tackling complex synthetic challenges. By carefully considering the stability requirements of the planned synthetic route and the compatibility of deprotection conditions with other functionalities in the molecule, researchers can devise a protection strategy that maximizes efficiency and ensures the successful synthesis of their target indole-containing compounds.
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A Comparative Guide to the Efficacy of Indoline-Based 5-HT2C Receptor Agonists
For researchers and drug development professionals, the serotonin 2C (5-HT2C) receptor represents a compelling target for therapeutic intervention, particularly in the management of obesity and related metabolic disorders.[1][2][3] Activation of 5-HT2C receptors, predominantly located in the pro-opiomelanocortin (POMC) neurons of the hypothalamus, enhances satiety and reduces food intake.[1] The indoline scaffold has emerged as a privileged structure in the design of potent and selective 5-HT2C agonists.[4][5] However, the therapeutic potential of these agonists is intrinsically linked to their selectivity, as off-target activation of the highly homologous 5-HT2A and 5-HT2B receptors can lead to undesirable side effects such as hallucinations and cardiac valvulopathy, respectively.[6]
This guide provides an in-depth comparison of the efficacy of several key indoline-based and structurally related 5-HT2C receptor agonists. We will dissect their performance through the lens of supporting experimental data, focusing on the causality behind experimental choices and the validation of their therapeutic mechanism.
The Mechanistic Underpinning: 5-HT2C Receptor Signaling
The primary mechanism of action for 5-HT2C receptor agonists involves coupling to Gq/11 proteins.[7] This initiates a canonical signaling cascade by activating Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7][8][9][10] This cascade within hypothalamic neurons is the principal driver of the anorectic effects.[1]
It is increasingly recognized that 5-HT2C receptors can also engage other signaling pathways, including those involving Phospholipase A2 (PLA2) and extracellular signal-regulated kinases (ERK), a phenomenon known as "biased agonism" or "functional selectivity".[7][11][12] This suggests that different agonists may preferentially activate distinct downstream pathways, potentially separating therapeutic effects from adverse reactions.
Caption: Canonical 5-HT2C Receptor Gq/11 Signaling Pathway.
A Framework for Efficacy Evaluation
To objectively compare these agonists, a multi-tiered experimental approach is essential. This self-validating system ensures that observations from in vitro assays translate to meaningful in vivo pharmacology.
Part 1: In Vitro Characterization
The initial assessment involves quantifying the interaction of the agonist with the receptor in a controlled cellular environment.
-
Radioligand Binding Assays: These assays determine the binding affinity (Ki) of a compound for the receptor. The principle is competitive displacement: a test compound's ability to displace a known radiolabeled ligand (e.g., [¹²⁵I]-DOI) from the 5-HT2C, 5-HT2A, and 5-HT2B receptors is measured.[4] A lower Ki value signifies a higher binding affinity. This is the first critical step to establish potency and, crucially, selectivity.
-
Functional Assays: These assays measure the biological response following receptor binding, determining a compound's potency (EC50—the concentration for half-maximal response) and maximal efficacy (Emax).
-
Inositol Phosphate (IP) Accumulation: This directly measures the product of the canonical Gq/PLC pathway, providing a robust readout of primary receptor activation.[13][14]
-
Calcium (Ca2+) Mobilization: This assay uses fluorescent dyes to measure the transient increase in intracellular calcium concentration following receptor activation, offering a high-throughput method to assess Gq-mediated signaling.[7][15][16]
-
These assays are typically performed in cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells that are engineered to stably express the human 5-HT2C receptor.[11][15][16]
Part 2: In Vivo Validation
Promising candidates from in vitro screening are advanced to in vivo models to assess their physiological effects.
-
Animal Models: The most common models are diet-induced obesity (DIO) in rats (e.g., Sprague-Dawley) or genetically obese models like the Zucker rat, which better reflect the human condition of obesity.[1][17][18][19]
-
Pharmacodynamic Endpoints:
-
Food Intake Reduction (Hypophagia): This is the primary efficacy endpoint. The minimal efficacious dose (MED) required to significantly reduce food consumption is determined.[4][14][19]
-
Body Weight Reduction: Chronic administration studies are conducted to evaluate sustained effects on body weight.[1][18][19]
-
Mechanism Confirmation: To ensure the observed effects are mediated by the 5-HT2C receptor, studies are performed where the agonist is co-administered with a selective 5-HT2C receptor antagonist, such as SB242084. A reversal of the anorectic effect confirms the on-target mechanism.[14][19][20]
-
Behavioral Phenotypes: In rats, 5-HT2C agonism classically induces specific behaviors like hypolocomotion and penile erections, which can serve as additional markers of in vivo target engagement.[13][20]
-
Caption: General Experimental Workflow for Efficacy Assessment.
Comparative Analysis of Key 5-HT2C Agonists
The following table summarizes key experimental data for several prominent indoline-based and structurally related 5-HT2C agonists, providing a quantitative basis for comparison.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (Fold vs. 5-HT2C) | In Vivo Efficacy (Rat Model) |
| Lorcaserin | 5-HT2C: 155-HT2A: 2705-HT2B: 1560 | 39 (IP Turnover) | 18x vs. 5-HT2A104x vs. 5-HT2B | Reduced food intake & body weight gain at 1-2 mg/kg.[1][14][18] |
| YM-348 | 5-HT2C: 0.89 | 1 (EC50) | 15x vs. 5-HT2A3x vs. 5-HT2B | Reduced food intake at 0.1 mg/kg; increased thermogenesis.[19][20][21] |
| WAY-163909 | 5-HT2C: 10.55-HT2A: 2125-HT2B: 485 | 8 (Ca2+ Mobilization) | 20x vs. 5-HT2A46x vs. 5-HT2B | Reduced avoidance responding at 0.3-3 mg/kg.[16][22] |
| Ro60-0175 | 5-HT2C: High Affinity | Potent Agonist | High selectivity vs. 5-HT2A | Reduces excessive eating of palatable food in rats.[4][13] |
| VER-5593 | 5-HT2C: 1.85-HT2A: 115-HT2B: 30 | 12 (Efficacy 86% of 5-HT) | 6.1x vs. 5-HT2A16.7x vs. 5-HT2B | Reduced feeding at 3 mg/kg (MED).[4] |
Data compiled from multiple sources and assays; direct comparison should be made with caution.[4][13][14][16][18][19][20][21][22]
In-Depth Analysis
-
Potency: YM-348 exhibits exceptional potency with a sub-nanomolar binding affinity (Ki = 0.89 nM) and an EC50 of 1 nM.[20][21] This high potency translates to significant in vivo effects at very low doses, such as reducing food intake in rats at just 0.1 mg/kg.[19] Lorcaserin and WAY-163909 also demonstrate high potency in the low nanomolar range.[14][16]
-
Selectivity: This is arguably the most critical parameter for a safe therapeutic profile. Lorcaserin stands out with an excellent selectivity profile, being 18-fold and 104-fold more selective for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes, respectively.[14] This high selectivity is a key reason it advanced to clinical use. WAY-163909 also shows a good selectivity window.[16] In contrast, while YM-348 is highly potent, its selectivity over the 5-HT2B receptor is modest (3-fold), which could be a potential area of concern in drug development.[21] The indoline VER-5593 shows good potency but more moderate selectivity compared to Lorcaserin.[4]
-
In Vivo Efficacy: All the compared agonists demonstrate efficacy in rodent models of feeding behavior. Lorcaserin has been extensively studied, showing sustained reductions in food intake and body weight gain during chronic treatment in DIO rats.[14] YM-348 not only reduces food intake but also increases body temperature and calorie expenditure, suggesting an additional mechanism of action via thermogenesis that contributes to its anti-obesity effects.[19][23] The effects of these agonists are consistently shown to be reversed by the selective 5-HT2C antagonist SB242084, validating their on-target mechanism of action.[14][19][20]
Conclusion and Future Directions
The comparative analysis reveals a landscape of indoline-based agonists with diverse profiles of potency and selectivity. Lorcaserin serves as a benchmark for a highly selective agonist, while YM-348 exemplifies a highly potent compound. The development of compounds like VER-5593 highlights the tunability of the indoline scaffold to achieve a balance of these properties.[4]
The path forward in the development of 5-HT2C agonists lies in refining selectivity and exploring the nuances of functional selectivity. The ultimate goal is to design agonists that are not only potent and highly selective for the 5-HT2C receptor but may also be biased towards the specific intracellular signaling pathways that mediate therapeutic anorectic effects, while avoiding those that could lead to tolerability issues or other adverse effects.[24] Continued investigation into the structure-activity relationships of the indoline core and related scaffolds will be paramount in achieving this next generation of safer, more effective anti-obesity therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Benzyloxy)indoline hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-(Benzyloxy)indoline hydrochloride. As a crucial intermediate in pharmaceutical research, its proper handling from bench to disposal is paramount for laboratory safety and environmental stewardship. This document moves beyond a simple checklist, offering causal explanations for each procedural step to empower laboratory personnel with the knowledge to manage chemical waste responsibly.
Part 1: Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its hazards can be reliably inferred from its chemical structure and data on closely related analogues like 5-(Benzyloxy)indolin-2-one and O-benzylhydroxylamine hydrochloride.[1][2][3]
The molecule consists of an indoline scaffold, a benzyloxy protecting group, and a hydrochloride salt. This structure suggests it is a solid organic compound that is irritating to the skin and eyes and may cause respiratory irritation.[1][4] The hydrochloride salt makes it acidic, but its primary disposal classification is driven by the organic portion of the molecule.
For immediate reference, the key safety and handling information is summarized below.
| Parameter | Guidance | Sources |
| GHS Hazard Class | Skin Irritation (Category 2), Serious Eye Irritation (Category 2/2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory irritation), Acute Oral Toxicity (Category 4). | [4][5] |
| Primary Hazards | Irritant, Harmful if swallowed. | [1][4][5] |
| Required PPE | Nitrile gloves, chemical safety goggles, lab coat, closed-toe shoes. Use in a well-ventilated fume hood. | [1][6][7] |
| First Aid (Exposure) | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6] Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5][6] Inhalation: Move person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[5][6] | |
| Incompatibilities | Strong oxidizing agents, strong acids.[5] |
Part 2: The Critical Step: Waste Classification
Proper disposal hinges on correct waste stream classification. A common point of confusion for hydrochloride salts is whether they belong in a halogenated or non-halogenated waste stream.
This compound is classified as a non-halogenated organic waste.
The reasoning is based on the nature of the chlorine atom's bond. Hazardous waste regulations for halogenated organics target compounds with covalently bonded halogens (e.g., fluorine, chlorine, bromine, iodine attached directly to a carbon atom), such as dichloromethane or chloroform.[8][9] In this compound, the chloride exists as an ionically bonded salt (Cl⁻) and is not part of the organic structure itself. For disposal purposes, hydrochloric acid is considered an inorganic acid, not a halogenated organic compound.[8]
This distinction is critical for two reasons:
-
Regulatory Compliance: Mixing waste streams is a compliance violation.
-
Disposal Cost: The disposal cost for halogenated waste, which requires high-temperature incineration, is often significantly higher—sometimes double—that of non-halogenated waste that can be used in fuel blending.[9][10]
Part 3: Standard Operating Procedure (SOP) for Routine Disposal
This protocol outlines the procedure for disposing of residual amounts of this compound, such as from emptied containers or contaminated lab materials (e.g., weigh boats, gloves).
Experimental Protocol: Waste Handling and Disposal
-
Step 1: Personal Protective Equipment (PPE)
-
Step 2: Waste Segregation (The Golden Rule)
-
Designate a specific, properly labeled hazardous waste container for non-halogenated solid organic waste .
-
Crucially, do NOT mix this waste with:
-
-
Step 3: Containerization
-
Use a container compatible with the waste, typically a high-density polyethylene (HDPE) pail or a securely sealable plastic bag designated for solid chemical waste.[11]
-
The container must be kept closed at all times except when actively adding waste.[9][11] This prevents the release of vapors and protects the lab environment.
-
-
Step 4: Labeling
-
Label the waste container before adding the first particle of waste.[11] The label must be completed as follows:
-
The full, unabbreviated chemical name: "this compound" . List all other chemical constituents in the container.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").[9]
-
The name of the principal investigator and the laboratory location.
-
The date upon which waste was first added (the "accumulation start date").
-
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA, which is a location at or near the point of generation.[9]
-
The SAA must be under the control of the operator of the process generating the waste.
-
Store the container in secondary containment (e.g., a larger plastic tub) to contain any potential leaks.[9]
-
-
Step 6: Arranging for Disposal
Part 4: Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action. Follow these procedures for spills or personal exposure.
Small Spill Cleanup Protocol (<1 gram)
-
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood is operational.
-
PPE: Don appropriate PPE (lab coat, goggles, two pairs of nitrile gloves).
-
Contain & Absorb: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[9] Do NOT use paper towels, which can create dust.
-
Collect: Carefully sweep the absorbed material into a designated bag or container.[5][6] Avoid creating dust.[4]
-
Dispose: Seal the container, label it as "Hazardous Waste" with the contents listed, and manage it according to the SOP in Part 3.
-
Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Wash hands thoroughly.
Large Spill or Uncontrolled Release
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your supervisor and call your institution's emergency number and/or EH&S office.[9][11]
-
Secure: Close the laboratory doors to contain the spill. Prevent re-entry.
-
Wait: Await the arrival of trained emergency response personnel.
Part 5: Guiding Principles and Regulatory Framework
All chemical waste disposal is governed by a strict regulatory framework designed to protect human health and the environment. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[12][13][14]
The core principle of RCRA is "cradle-to-grave" management, which holds the waste generator—your laboratory—responsible for the hazardous waste from its creation to its ultimate disposal.[12][15] Your institution's EH&S department acts as the manager for this process, but compliance begins with the individual researcher's diligence in proper segregation, labeling, and handling.[13] State and local regulations may also apply and can sometimes be more stringent than federal rules.[12]
Visual Workflow: Disposal Decision Process
The following diagram illustrates the logical steps for properly disposing of this compound waste.
Caption: Decision workflow for proper disposal of this compound.
References
- P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Sigma-Aldrich. (2025). Safety Data Sheet - Indoline.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Fisher Scientific. (2025). Safety Data Sheet - 5-Benzyloxytryptamine hydrochloride.
- U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- Cornell University Environmental Health and Safety. (n.d.). Organic Solvents.
- Fisher Scientific. (2010). Safety Data Sheet - 6-Benzyloxy-1-Boc-indole-2-boronic acid.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 5-(Benzyloxy)indolin-2-one.
- Sigma-Aldrich. (2024). Safety Data Sheet - O-benzylhydroxylamine hydrochloride.
- Fisher Scientific. (2009). Safety Data Sheet - O-Benzylhydroxylamine hydrochloride.
- CymitQuimica. (2025). Safety Data Sheet - 5-(Benzyloxy)indolin-2-one.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
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Navigating the Safe Handling of 5-(Benzyloxy)indoline Hydrochloride: A Guide to Personal Protective Equipment
For the diligent researcher embarking on work with novel compounds, ensuring a robust safety protocol is not merely a procedural formality; it is the bedrock of sound scientific practice. This guide provides an in-depth, experience-driven framework for the safe handling of 5-(Benzyloxy)indoline hydrochloride, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our aim is to empower you with the knowledge to not only protect yourself but also to cultivate a laboratory environment where safety and scientific advancement go hand-in-hand.
The 'Why' Behind the Wear: A Hazard-Based Approach to PPE Selection
Understanding the potential risks is paramount to selecting the appropriate level of protection. For this compound, we must consider the following potential hazards:
-
Dermal Contact: Compounds of this nature can cause skin irritation or, in some cases, allergic skin reactions upon contact.[1][3][4]
-
Ocular Exposure: The eyes are particularly vulnerable to chemical splashes, which could lead to serious irritation or damage.[1][2][3][4]
-
Inhalation: As a powdered substance, there is a risk of inhaling airborne particles, which may lead to respiratory tract irritation.[1][2][3][4]
Therefore, a multi-layered PPE strategy is essential to mitigate these risks at every stage of handling.
Core PPE Recommendations: A Task-Oriented Breakdown
The specific PPE required will vary depending on the procedure being performed. The following table outlines the recommended PPE for common laboratory tasks involving this compound.
| Laboratory Task | Minimum Recommended PPE |
| Weighing and Aliquoting (Dry Powder) | - Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Chemical Splash Goggles with Side Shields- N95 or higher-rated respirator (if not handled in a fume hood) |
| Dissolution and Solution Handling | - Nitrile Gloves- Laboratory Coat- Chemical Splash Goggles with Side Shields |
| Running Reactions | - Nitrile Gloves- Laboratory Coat- Chemical Splash Goggles with Side Shields- Face Shield (if splash hazard is high) |
| Work-up and Purification | - Nitrile Gloves- Laboratory Coat- Chemical Splash Goggles with Side Shields |
| Waste Disposal | - Nitrile Gloves- Laboratory Coat- Chemical Splash Goggles with Side Shields |
A Step-by-Step Guide to Donning and Doffing PPE
The correct sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Laboratory Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Respirator (if required): If working outside of a fume hood with the solid compound, don your N95 respirator, ensuring a proper seal.
-
Eye Protection: Put on your chemical splash goggles.
-
Gloves: Don your inner pair of nitrile gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
Doffing Procedure:
-
Gloves: Remove the outer pair of gloves first, using a glove-to-glove technique to avoid touching the contaminated exterior. Then, remove the inner pair using a skin-to-inside-of-glove technique.
-
Laboratory Coat: Unfasten your lab coat and remove it by folding it inward on itself, avoiding contact with the exterior.
-
Eye Protection: Remove your goggles by handling the strap.
-
Respirator (if used): Remove your respirator without touching the front.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Visualizing Your Safety Workflow
To aid in the decision-making process for PPE selection, the following flowchart illustrates a logical progression based on the experimental context.
Caption: PPE selection workflow based on the handling procedure.
Operational and Disposal Plans: Ensuring a Safe Lifecycle
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood, especially when working with the solid form, to minimize inhalation exposure. Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[6]
Administrative Controls: All personnel handling this compound must be thoroughly trained on its potential hazards and the proper use of PPE. Never work alone in the laboratory.
Spill Response: In the event of a spill, evacuate the immediate area. For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. In all cases, wear the appropriate PPE during cleanup. Do not let the product enter drains.[7][8][9]
Waste Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.[8][10][11]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work. This proactive approach to safety is not a barrier to discovery but rather a vital component of it.
References
- Loba Chemie. (2018, July 26). INDOLINE MSDS.
- CDH Fine Chemical.
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- CDH Fine Chemical.
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- Fisher Scientific. (2010, June 21). SAFETY DATA SHEET - 6-Benzyloxy-1-Boc-indole-2-boronic acid.
- CymitQuimica. (2025, November 3).
- AK Scientific, Inc.
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET - O-benzylhydroxylamine hydrochloride.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - O-Benzylhydroxylamine hydrochloride.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
